molecular formula C7H13N B3009545 N-methylbicyclo[3.1.0]hexan-3-amine CAS No. 1780459-81-5

N-methylbicyclo[3.1.0]hexan-3-amine

Cat. No.: B3009545
CAS No.: 1780459-81-5
M. Wt: 111.188
InChI Key: CEZIHBBMICNRJI-UHFFFAOYSA-N
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Description

N-methylbicyclo[3.1.0]hexan-3-amine is a chemical compound with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . It is supplied with the CAS Registry Number 1780459-81-5 . The structure of this compound is based on a bicyclo[3.1.0]hexane skeleton, a fused ring system characteristic of a strained molecular framework, which can be a valuable scaffold in medicinal chemistry and chemical synthesis . The SMILES notation for the molecule is CNC1CC2CC2C1, and its InChIKey is CEZIHBBMICNRJI-UHFFFAOYSA-N . This amine is related to other bicyclo[3.1.0]hexane derivatives, such as 1-Methylbicyclo(3.1.0)hexane (C7H12), which share the core bridged structure . As a building block, this compound holds significant value in organic synthesis and drug discovery research, particularly for exploring structure-activity relationships and developing novel pharmacologically active molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbicyclo[3.1.0]hexan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-8-7-3-5-2-6(5)4-7/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZIHBBMICNRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-methylbicyclo[3.1.0]hexan-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological relevance of N-methylbicyclo[3.1.0]hexan-3-amine. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information from closely related analogs and predicted data to offer a thorough understanding of its core characteristics.

Chemical Properties

This compound is a bicyclic amine with a rigid carbon skeleton. The bicyclo[3.1.0]hexane framework, which consists of a cyclopentane ring fused to a cyclopropane ring, imparts significant conformational rigidity. This structural feature is of high interest in medicinal chemistry as it can lead to increased selectivity and potency when incorporated into bioactive molecules.

Physicochemical Data

Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes predicted and available data for the parent compound and a closely related analog, 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride.

PropertyThis compound3-methylbicyclo[3.1.0]hexan-3-amine hydrochlorideSource
Molecular Formula C₇H₁₃NC₇H₁₄ClNPubChem[1], Smolecule[2]
Molecular Weight 111.18 g/mol 147.64 g/mol PubChem[1], Smolecule[2]
CAS Number 1780459-81-52866322-96-3BLDpharm, Smolecule[2]
Predicted XlogP 1.2-PubChem[1]
Predicted pKa 11.04 ± 0.20 (for the amine)-ChemicalBook
Physical Form Not specifiedNot specified
Melting Point Not availableNot available
Boiling Point Not availableNot available
Spectral Data
  • ¹H NMR: Signals corresponding to the N-methyl group (singlet), protons on the bicyclic core (complex multiplets), and a proton attached to the nitrogen (if not exchanged).

  • ¹³C NMR: Resonances for the N-methyl carbon, and distinct signals for the carbons of the bicyclo[3.1.0]hexane skeleton.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared Spectroscopy: Characteristic N-H stretching and bending vibrations for a secondary amine, as well as C-H and C-C stretching and bending vibrations of the bicyclic alkane structure.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reductive amination of bicyclo[3.1.0]hexan-3-one with methylamine. This is a common and effective method for the formation of amines from ketones.

Synthesis of the Precursor: Bicyclo[3.1.0]hexan-3-one

The key precursor, bicyclo[3.1.0]hexan-3-one, can be synthesized via several routes. One common approach involves the intramolecular cyclization of a suitable precursor. For instance, the treatment of a 2,6-dibromocyclohexanone with an organometallic salt at low temperatures can yield the bicyclo[3.1.0]hexan-6-one skeleton, which can then be converted to the 3-one isomer.[3]

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol for the synthesis of this compound from bicyclo[3.1.0]hexan-3-one.

Materials:

  • Bicyclo[3.1.0]hexan-3-one

  • Methylamine (as a solution in a suitable solvent like THF or as a hydrochloride salt)

  • A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • A suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (if using methylamine hydrochloride)

  • Standard laboratory glassware and workup reagents (e.g., saturated sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate)

Procedure:

  • To a solution of bicyclo[3.1.0]hexan-3-one in the chosen solvent, add methylamine. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) and a small amount of acetic acid to facilitate imine formation may be required.

  • Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine.

  • Add the reducing agent portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis:

G Start Bicyclo[3.1.0]hexan-3-one Reaction Reductive Amination Start->Reaction Methylamine Methylamine (CH3NH2) Methylamine->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Pharmacological Relevance and Signaling Pathways

The bicyclo[3.1.0]hexane scaffold is a key component in a number of potent and selective ligands for various G protein-coupled receptors (GPCRs), most notably the adenosine receptors. While the specific pharmacological profile of this compound has not been extensively reported, its structural similarity to known adenosine receptor modulators suggests it could have activity at these targets.

Adenosine A₃ Receptor Signaling

Many bicyclo[3.1.0]hexane-containing nucleoside analogs are potent and selective agonists for the adenosine A₃ receptor (A₃AR).[4][5] Activation of the A₃AR, which is coupled to the inhibitory G protein (Gi), leads to a cascade of intracellular events.

Signaling Pathway of A₃ Adenosine Receptor Agonists:

G cluster_membrane Cell Membrane A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to Agonist Bicyclo[3.1.0]hexane-based Agonist Agonist->A3R Binds to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Cellular Responses (e.g., anti-inflammatory effects) PKA->Signaling Phosphorylates targets leading to

Caption: A₃ Adenosine Receptor signaling pathway.

Upon agonist binding, the A₃AR activates the Gi protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This pathway is implicated in the anti-inflammatory and cardioprotective effects observed with A₃AR agonists.

Conclusion

This compound represents a simple yet structurally intriguing molecule. Its rigid bicyclo[3.1.0]hexane core makes it a valuable scaffold for the design of novel therapeutic agents, particularly those targeting GPCRs. While specific experimental data for this compound remains limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential pharmacological context based on the extensive research into related bicyclo[3.1.0]hexane derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and its potential applications in drug discovery and development.

References

An In-depth Technical Guide to N-methylbicyclo[3.1.0]hexan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine of interest in medicinal chemistry and drug discovery due to its rigid scaffold, which can provide valuable insights into ligand-receptor interactions. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route, and potential biological significance based on related compounds. While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information and presents theoretical and analogous data to facilitate further research and development.

Molecular Structure and Identification

This compound possesses a unique bicyclic structure containing a fused cyclopropane and cyclopentane ring system, with a methylamino group attached to the 3-position of the bicyclohexane core. This rigid framework is a key feature for its potential application as a scaffold in drug design.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 1780459-81-5[1]
Molecular Formula C₇H₁₃N[2]
Molecular Weight 111.19 g/mol
Canonical SMILES CNC1CC2CC2C1[2]
InChI Key CEZIHBBMICNRJI-UHFFFAOYSA-N[2]

Physicochemical Properties

Property Predicted Value Source
XlogP 1.2[2]
Monoisotopic Mass 111.1048 Da[2]

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. Researchers are encouraged to acquire this data upon synthesis and purification. Predicted mass spectrometry adducts are available.[2]

Proposed Synthesis

A plausible and commonly employed method for the synthesis of this compound is through the reductive amination of bicyclo[3.1.0]hexan-3-one. This well-established reaction provides a straightforward route to the target secondary amine.

Experimental Protocol: Reductive Amination

Materials:

  • Bicyclo[3.1.0]hexan-3-one

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in anhydrous DCM or DCE, add methylamine (1.2 - 2.0 eq). If using methylamine hydrochloride, a tertiary amine base such as triethylamine (1.5 eq) should be added to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to afford the pure this compound.

This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Potential Biological Activity and Signaling Pathways

While there is no direct biological data for this compound, the bicyclo[3.1.0]hexane scaffold is a known component of various biologically active molecules, particularly as conformationally restricted adenosine analogues that act as agonists at adenosine receptors.[3][4][5][6][7]

Derivatives of the bicyclo[3.1.0]hexane system have been investigated for their potential in treating chronic neuropathic pain by targeting the A3 adenosine receptor.[3][4][5][7] The rigid bicyclic core helps to lock the molecule in a specific conformation that is favorable for receptor binding and activation.

The general signaling pathway for A3 adenosine receptor agonists involves the activation of Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.

G cluster_synthesis Proposed Synthesis cluster_properties Molecular Information cluster_bioactivity Potential Biological Relevance Ketone Bicyclo[3.1.0]hexan-3-one Imine Intermediate Imine Ketone->Imine Reaction Amine Methylamine Amine->Imine Product This compound Imine->Product Reductive Amination Scaffold Bicyclo[3.1.0]hexane Scaffold Product->Scaffold Structure Molecular Structure (C7H13N) Structure->Product PhysChem Physicochemical Properties (Predicted) PhysChem->Product Spectra Spectroscopic Data (Unavailable) Spectra->Product Adenosine Adenosine Receptor Agonists (Analogous Compounds) Scaffold->Adenosine Pain Neuropathic Pain Treatment (Potential Application) Adenosine->Pain Pathway A3 Adenosine Receptor Signaling (Hypothesized Pathway) Adenosine->Pathway

Figure 1. Logical relationship of information for this compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of medicinal chemistry. Its rigid bicyclic structure makes it an attractive scaffold for the design of novel therapeutics. While a substantial amount of experimental data remains to be elucidated, this guide provides a foundational understanding of its structure, a plausible synthetic route, and its potential biological context based on analogous compounds. Further experimental characterization is crucial to fully unlock the potential of this and related molecules in drug discovery and development.

References

A Technical Guide to N-methylbicyclo[3.1.0]hexan-3-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif increasingly utilized in medicinal chemistry to impart favorable pharmacological properties to drug candidates. Its unique three-dimensional structure allows for precise orientation of substituents, leading to enhanced potency and selectivity for various biological targets. This guide provides an in-depth look at N-methylbicyclo[3.1.0]hexan-3-amine, its nomenclature, and the broader context of its analogs in drug development, with a focus on their synthesis, biological activity, and associated signaling pathways. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related compounds to provide a comprehensive overview for researchers.

IUPAC Nomenclature

The correct IUPAC name for the compound is This compound . The numbering of the bicyclic system starts at one of the bridgehead carbons, proceeds along the longer bridge to the other bridgehead carbon, continues along the shorter bridge, and ends with the methylene bridge. The stereochemistry of the molecule would be designated with appropriate (1_R_, 3_S_, 5_S_) or similar prefixes depending on the specific isomer.

Synthesis Strategies

Key Synthetic Approaches:
  • Reductive Amination: A common method for synthesizing N-alkylated amines. This would involve the reaction of bicyclo[3.1.0]hexan-3-one with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.[1]

  • Cyclopropanation: The bicyclic ring system can be constructed via intramolecular cyclopropanation reactions.[2]

  • (3+2) Annulation: A convergent approach where a cyclopropene reacts with an aminocyclopropane to form the bicyclo[3.1.0]hexane core.[3][4][5] This method offers a high degree of control over the stereochemistry of the final product.

Representative Experimental Protocol (Reductive Amination of a Bicyclic Ketone)

The following is a generalized protocol based on the synthesis of related amine derivatives and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add methylamine (a solution in THF or as a gas, 1.2-2.0 eq).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is often carried out in the presence of a mild acid like acetic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

The Bicyclo[3.1.0]hexane Scaffold in Pharmacology

The rigid bicyclo[3.1.0]hexane framework serves as a valuable scaffold in the design of ligands for various receptors, imparting conformational constraint that can lead to high affinity and selectivity.[6] Several drugs containing this moiety have entered clinical trials.[7]

Targeting Metabotropic Glutamate Receptors (mGluRs)

Analogs of bicyclo[3.1.0]hexane have been investigated as antagonists for metabotropic glutamate receptors 2 and 3 (mGluR2/3), which are implicated in depression and anxiety.[8]

Table 1: Biological Activity of Bicyclo[3.1.0]hexane Analogs as mGluR2 Antagonists [9]

CompoundKᵢ (nM) for mGluR2IC₅₀ (nM) for mGluR2
15ae2.5134.21
15at1.9613.34
15ba3.2935.96

mGluR2_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate_Release Glutamate Release mGluR2 mGluR2 Gi Gᵢ mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Bicyclo_analog Bicyclo[3.1.0]hexane Antagonist Bicyclo_analog->mGluR2 Blocks Glutamate Glutamate Glutamate->mGluR2 Activates

Targeting Adenosine Receptors

Bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated as ligands for adenosine receptors, particularly the A₃ subtype, which is a target for inflammation and cancer therapies.[10][11][12][13]

Table 2: Binding Affinity of a Bicyclo[3.1.0]hexane-based Nucleoside for Adenosine Receptors [10]

CompoundReceptor SubtypeKᵢ (µM)
30A₃0.38

A3R_Signaling_Pathway cluster_cell Target Cell A3R A₃ Receptor Gi Gᵢ A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP₃ PLC->IP3 Produces Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Bicyclo_agonist Bicyclo[3.1.0]hexane Agonist Bicyclo_agonist->A3R Activates Adenosine Adenosine Adenosine->A3R Activates

Targeting Histamine Receptors

The conformational rigidity of the bicyclo[3.1.0]hexane scaffold has also been exploited to develop selective ligands for the histamine H₃ receptor.[14]

Table 3: Binding Affinity of an Imidazolyl Bicyclo[3.1.0]hexane Analog for Histamine Receptors [14]

CompoundReceptor SubtypeKᵢ (nM)
7H₃5.6
7H₄602

Experimental_Workflow Start Start: Design of Bicyclo[3.1.0]hexane Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding_Assay In Vitro Radioligand Binding Assays Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., cAMP, Ca²⁺ flux) Binding_Assay->Functional_Assay Data_Analysis Data Analysis (Kᵢ, IC₅₀ determination) Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Conclusion

This compound and its analogs represent a promising class of compounds in drug discovery. The rigid bicyclo[3.1.0]hexane scaffold provides a robust platform for the design of potent and selective ligands for a variety of G-protein coupled receptors. While specific data on the title compound is scarce, the wealth of information on related structures highlights the potential of this chemical space for the development of novel therapeutics for neurological disorders, inflammation, and cancer. Further research into the synthesis and biological evaluation of a broader range of substituted this compound derivatives is warranted to fully explore their therapeutic potential.

References

Stereoisomers of N-methylbicyclo[3.1.0]hexan-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of N-methylbicyclo[3.1.0]hexan-3-amine, a conformationally constrained bicyclic amine with potential applications in medicinal chemistry and drug discovery. The bicyclo[3.1.0]hexane scaffold imparts significant rigidity to molecular structures, making it a valuable motif for the design of selective ligands for various biological targets. This document details the structural features of the possible stereoisomers, outlines stereoselective synthetic strategies, provides representative characterization data, and discusses potential areas of application. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and utilization of this and related bicyclic amines.

Introduction to Bicyclo[3.1.0]hexane Systems

The bicyclo[3.1.0]hexane ring system is a carbocyclic framework consisting of a cyclopentane ring fused to a cyclopropane ring. This fusion results in a rigid, V-shaped structure that significantly limits the conformational flexibility of the molecule. In the context of drug design, incorporating such a rigid scaffold can lead to enhanced binding affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation. The 3-azabicyclo[3.1.0]hexane core, where a nitrogen atom is incorporated into the five-membered ring, is of particular interest in medicinal chemistry, appearing in a number of biologically active compounds. N-methylation of the amine at the 3-position further modulates the compound's physicochemical properties, such as its basicity and lipophilicity.

Stereoisomerism in this compound

The structure of this compound allows for the existence of multiple stereoisomers. The key stereochemical relationships arise from the relative orientation of the substituents on the bicyclic core. The primary source of isomerism is the endo or exo orientation of the substituent at the 3-position relative to the cyclopropane ring.

  • Endo isomer: The N-methyl group is oriented on the same side of the five-membered ring as the cyclopropane ring.

  • Exo isomer: The N-methyl group is oriented on the opposite side of the five-membered ring from the cyclopropane ring.

The fusion of the cyclopropane and cyclopentane rings also creates stereocenters at the bridgehead carbons (C1 and C5). This can lead to enantiomeric pairs for both the endo and exo diastereomers. Therefore, a total of four stereoisomers are possible: (1R,5S)-endo, (1S,5R)-endo, (1R,5S)-exo, and (1S,5R)-exo.

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. The following are general strategies that can be adapted for the synthesis of the target compounds.

Synthesis of the Bicyclo[3.1.0]hexane Core

A common approach to the bicyclo[3.1.0]hexane skeleton involves the cyclopropanation of a cyclopentene precursor. For the 3-azabicyclo[3.1.0]hexane system, this typically involves the cyclopropanation of a 2,5-dihydropyrrole derivative. The stereoselectivity of the cyclopropanation can often be controlled by the choice of catalyst and reaction conditions.

G cluster_0 Synthesis of Bicyclic Core N-protected_2,5-dihydropyrrole N-protected 2,5-dihydropyrrole N-protected_3-azabicyclo[3.1.0]hexane N-protected 3-azabicyclo[3.1.0]hexane N-protected_2,5-dihydropyrrole->N-protected_3-azabicyclo[3.1.0]hexane Cyclopropanation_reagent Cyclopropanation reagent (e.g., diazoacetate) Cyclopropanation_reagent->N-protected_3-azabicyclo[3.1.0]hexane Catalyst Rh(II) or Cu(I) Catalyst Catalyst->N-protected_3-azabicyclo[3.1.0]hexane

Caption: General workflow for the synthesis of the 3-azabicyclo[3.1.0]hexane core.

Introduction of the Amine Functionality and N-methylation

Once the bicyclic core is established, the amine functionality can be introduced and subsequently methylated. A common route involves the reductive amination of a bicyclo[3.1.0]hexan-3-one precursor.

G cluster_1 Amine Synthesis Bicyclo[3.1.0]hexan-3-one Bicyclo[3.1.0]hexan-3-one This compound This compound Bicyclo[3.1.0]hexan-3-one->this compound Methylamine Methylamine (CH3NH2) Methylamine->this compound Reducing_agent Reducing agent (e.g., NaBH(OAc)3) Reducing_agent->this compound

Caption: Reductive amination for the synthesis of this compound.

Experimental Protocols (Representative)

The following are generalized experimental protocols based on literature precedents for the synthesis of related 3-azabicyclo[3.1.0]hexane systems. Specific conditions would need to be optimized for the target molecule.

Stereoselective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates[1]

This procedure illustrates how the choice of catalyst can influence the stereochemical outcome of the cyclopropanation.

  • Materials: N-Boc-2,5-dihydropyrrole, ethyl diazoacetate, dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ for exo selectivity, Rh₂(esp)₂ for endo selectivity), dichloromethane (DCM).

  • Procedure:

    • To a solution of N-Boc-2,5-dihydropyrrole in DCM is added the dirhodium(II) catalyst (0.005 mol%).

    • Ethyl diazoacetate is added slowly to the reaction mixture at room temperature.

    • The reaction is monitored by TLC until completion.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding exo- or endo-ester.

Reductive Amination of Bicyclo[3.1.0]hexan-3-one
  • Materials: Bicyclo[3.1.0]hexan-3-one, methylamine (as a solution in THF or EtOH), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloroethane (DCE), acetic acid.

  • Procedure:

    • Bicyclo[3.1.0]hexan-3-one is dissolved in DCE.

    • A solution of methylamine is added, followed by a catalytic amount of acetic acid.

    • The mixture is stirred at room temperature for 1 hour.

    • Sodium triacetoxyborohydride is added in portions, and the reaction is stirred until the starting ketone is consumed (as monitored by TLC or GC-MS).

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with DCM, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography or distillation.

Characterization and Data Presentation

The stereoisomers of this compound can be distinguished using various analytical techniques, with NMR spectroscopy being particularly powerful. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons in the endo and exo isomers.

Spectroscopic Data

The following table summarizes expected ¹H NMR chemical shifts for key protons in the endo and exo isomers based on data from related structures.

ProtonExpected Chemical Shift (ppm) - exo IsomerExpected Chemical Shift (ppm) - endo Isomer
N-CH~2.3 - 2.5~2.4 - 2.6
C3-H ~2.8 - 3.1~3.0 - 3.3
Bridgehead H (C1, C5)~1.2 - 1.5~1.3 - 1.6
Cyclopropane H (C6)~0.4 - 0.7~0.5 - 0.8

Note: These are representative values and can vary based on the solvent and other substituents.

Physicochemical Properties

The stereochemistry can also influence the physicochemical properties of the isomers.

Propertyexo Isomerendo Isomer
pKaExpected to be slightly differentExpected to be slightly different
LogPMay vary due to differences in molecular shape and polarityMay vary due to differences in molecular shape and polarity
Boiling PointExpected to be differentExpected to be different
Elution order in chromatographyWill differ on both normal and reverse phaseWill differ on both normal and reverse phase

Potential Applications

While specific biological data for this compound is not extensively reported in the public domain, the 3-azabicyclo[3.1.0]hexane scaffold is a known pharmacophore. Derivatives have been investigated for a range of biological activities, including:

  • Neuropsychiatric Disorders: As modulators of biogenic amine transporters.[1]

  • Opioid Receptor Antagonism: For the treatment of various central nervous system disorders.

  • Antibacterial Agents: As conformationally constrained bioisosteres of known antibiotics.

The rigid nature of the this compound stereoisomers makes them valuable tools for structure-activity relationship (SAR) studies, allowing for a precise probing of the conformational requirements of a biological target.

G cluster_2 Drug Discovery Workflow Target_Identification Target Identification Lead_Scaffold Lead Scaffold (Bicyclo[3.1.0]hexane) Target_Identification->Lead_Scaffold Stereoisomer_Synthesis Stereoisomer Synthesis (Endo/Exo) Lead_Scaffold->Stereoisomer_Synthesis Biological_Screening Biological Screening Stereoisomer_Synthesis->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Role of stereoisomers in a typical drug discovery workflow.

Conclusion

The stereoisomers of this compound represent a class of conformationally restricted amines with significant potential in medicinal chemistry. The ability to synthesize stereochemically pure endo and exo isomers allows for a detailed exploration of the conformational space required for biological activity. This guide provides a foundational understanding of the synthesis, characterization, and potential applications of these valuable building blocks, serving as a resource for researchers in the field of drug discovery and development. Further investigation into the specific biological targets of these isomers is warranted and could lead to the development of novel therapeutic agents.

References

Spectroscopic and Synthetic Landscape of N-methylbicyclo[3.1.0]hexan-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-methylbicyclo[3.1.0]hexan-3-amine derivatives. The bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif of significant interest in medicinal chemistry, serving as a key structural element in various biologically active compounds. This document collates available spectroscopic data, outlines general synthetic methodologies, and presents key experimental workflows to aid in the research and development of novel therapeutics incorporating this scaffold.

Spectroscopic Data of Bicyclo[3.1.0]hexane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigid bicyclic structure of these derivatives results in distinct and often well-resolved signals in both ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are highly dependent on the nature and stereochemistry of the substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives

Compound/DerivativeSolventKey Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
(1S, 2R, 3S, 4R, 5S)-4-(2-((2-Fluorophenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamideCD₃OD8.11 (s, 1H), 7.49-7.39 (m, 4H), 7.18-7.08 (m, 1H), 5.07 (d, J=7.2 Hz, 1H), 4.81 (s, 1H), 3.99 (d, J=6.8 Hz, 1H), 3.45 (s, 3H), 2.86 (s, 3H), 2.05 (m, 1H), 1.81 (t, J=4.8 Hz, 1H), 1.38 (m, 1H)[1]
(1S,2R,3S,4R,5S)-4-(2-Chloro-6-((Z)-2-hydroxy-2-phenylvinyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamideNot SpecifiedData reported in cited literature.[2]
(1S,2R,3S,4R,5S)-4-(2-((3,4-Difluorophenyl)ethynyl)-6-methyl-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamideNot SpecifiedData reported in cited literature.[2]

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺112.11208
[M+Na]⁺134.09402
[M-H]⁻110.09752
[M]⁺111.10425
Data sourced from PubChem CID 84647657. These are predicted values and may differ from experimental results.[3]

Experimental Protocols

Detailed experimental procedures for the synthesis of the core this compound are not explicitly available. However, the synthesis of the bicyclo[3.1.0]hexane scaffold is well-documented. A general approach involves the construction of the bicyclic ring system followed by functional group interconversions to introduce the amine functionality.

A plausible synthetic pathway can be extrapolated from known methodologies for related structures. The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

G start Commercially Available Starting Material (e.g., D-ribose) step1 Multi-step Synthesis of Bicyclo[3.1.0]hexane Scaffold start->step1 [Ref: 5] step2 Introduction of Amine Precursor (e.g., Azide or Nitro Group) step1->step2 step3 Reduction to Primary Amine step2->step3 e.g., Pd/C, H₂ [5] step4 N-methylation step3->step4 e.g., Formaldehyde, Reducing Agent step5 Purification and Characterization (Chromatography, NMR, MS) step4->step5 final This compound Derivative step5->final

Generalized synthetic workflow.
General Procedure for the Synthesis of Bicyclo[3.1.0]hexane Scaffolds

The synthesis of the bicyclo[3.1.0]hexane core often commences from readily available starting materials like D-ribose. A multi-step sequence is typically employed to construct the fused ring system.[4] These methods can involve intramolecular cyclization reactions or ring-closing metathesis, among other strategies.

Introduction and Modification of the Amine Group

Once the bicyclic scaffold is in place, a nitrogen-containing functional group is introduced, which can later be converted to the desired amine. This is often achieved through nucleophilic substitution to introduce an azide, which is subsequently reduced to the primary amine using standard conditions such as catalytic hydrogenation (e.g., Pd/C, H₂).[4] The primary amine can then be N-methylated using various methods, for instance, by reductive amination with formaldehyde.

Signaling Pathways and Logical Relationships

The primary utility of this compound derivatives in the surveyed literature is as modulators of G protein-coupled receptors (GPCRs), particularly adenosine receptors. The following diagram illustrates the general signaling cascade initiated by an agonist binding to a Gαi-coupled receptor, a common pathway for adenosine receptor subtypes targeted by these compounds.

G cluster_membrane Cell Membrane GPCR Gαi-Coupled Receptor (e.g., Adenosine Receptor) G_protein Heterotrimeric G-protein (Gαiβγ) GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Ligand This compound Derivative (Agonist) Ligand->GPCR Binds G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

Physical properties of N-methylbicyclo[3.1.0]hexan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine of growing interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the fused cyclopropane and cyclopentane rings, makes it a valuable scaffold for the design of conformationally constrained molecules. This structural feature can enhance binding affinity and selectivity for biological targets. The bicyclo[3.1.0]hexane core is notably present in a variety of bioactive compounds, including potent and selective ligands for adenosine receptors, which are implicated in numerous physiological and pathological processes.

This technical guide provides a comprehensive overview of the known physical properties, a detailed representative synthesis protocol, and the expected spectroscopic characteristics of this compound. Furthermore, it elucidates the key signaling pathways associated with adenosine receptors, a primary target class for compounds containing the bicyclo[3.1.0]hexane moiety.

Physical and Chemical Properties

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 1780459-81-5[1][2]
Molecular Formula C₇H₁₃N[3]
Molecular Weight 111.18 g/mol [3]
Canonical SMILES CNC1CC2CC2C1[3]
InChI Key CEZIHBBMICNRJI-UHFFFAOYSA-N[3]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.2PubChem[3]
Topological Polar Surface Area 12 ŲPubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 1PubChem[3]
Exact Mass 111.10480024 g/mol PubChem[3]
Monoisotopic Mass 111.10480024 g/mol PubChem[3]

Experimental Protocols

Synthesis of this compound via Reductive Amination

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a common and effective method for its preparation is the reductive amination of bicyclo[3.1.0]hexan-3-one.[4] This general approach is widely used for the synthesis of secondary amines from ketones.[5]

Reaction Scheme:

Materials and Reagents:

  • Bicyclo[3.1.0]hexan-3-one

  • Methylamine (solution in THF or ethanol, or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in anhydrous DCM or DCE (approximately 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add methylamine (1.5-2.0 eq). If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

  • Imine Formation: Add glacial acetic acid (1.0-1.2 eq) to the mixture to catalyze the formation of the intermediate imine. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent product tailing.

  • Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Expected)

Due to the lack of published experimental spectra for this compound, the following are expected characteristics based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • N-CH₃: A singlet or a doublet (if coupled to the N-H proton) in the range of 2.2-2.6 ppm.

  • N-H: A broad singlet, the chemical shift of which is concentration-dependent, typically between 0.5 and 2.5 ppm.

  • CH-N: A multiplet in the region of 2.5-3.5 ppm.

  • Bicyclic Protons: A complex series of multiplets in the upfield region (approximately 0.5-2.5 ppm), characteristic of the strained bicyclo[3.1.0]hexane system.[6] The cyclopropyl protons are expected at the highest field.

¹³C NMR Spectroscopy:

  • N-CH₃: A signal in the range of 30-40 ppm.

  • CH-N: A signal in the range of 50-65 ppm.

  • Bicyclic Carbons: A set of signals in the aliphatic region (approximately 10-45 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

  • C-H Stretch: Multiple bands below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the bicyclic system and the methyl group.

  • N-H Bend: A band may be observed in the 1550-1650 cm⁻¹ region, though it can be weak for secondary amines.

  • C-N Stretch: A medium to weak absorption in the 1180-1250 cm⁻¹ range.

Mass Spectrometry:

  • Molecular Ion (M⁺): An odd molecular weight peak at m/z 111, consistent with the nitrogen rule.

  • Fragmentation: The primary fragmentation pathway is expected to be α-cleavage, leading to the loss of an ethyl or a cyclopropyl-containing radical from the carbon adjacent to the nitrogen, resulting in a stable iminium cation.

Biological Context: Adenosine Receptor Signaling

The bicyclo[3.1.0]hexane scaffold is a key component in the design of selective adenosine receptor agonists. Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a wide array of physiological processes, making them attractive therapeutic targets.

Adenosine A₁ and A₃ Receptor Signaling Pathway

The A₁ and A₃ adenosine receptors primarily couple to inhibitory G proteins (Gᵢ/G₀). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Gβγ subunits released from Gᵢ/G₀ can activate various downstream effectors, including inwardly rectifying potassium channels and phospholipase C (PLC), leading to the modulation of ion channel activity and intracellular calcium mobilization.

A1_A3_Signaling Ligand Adenosine/Agonist Receptor A1/A3 Receptor Ligand->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Gβγ subunit cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Cell_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cell_Response Leads to PLC->Cell_Response Leads to

Caption: A₁ and A₃ receptor signaling cascade.

Adenosine A₂ₐ and A₂ₑ Receptor Signaling Pathway

The A₂ₐ and A₂ₑ adenosine receptors are coupled to stimulatory G proteins (Gₛ). Upon activation, Gₛ stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA then phosphorylates various downstream target proteins, resulting in a cellular response. The A₂ₑ receptor can also couple to Gᵩ, activating the PLC pathway.

A2A_A2B_Signaling Ligand Adenosine/Agonist Receptor A2A/A2B Receptor Ligand->Receptor Binds G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Cell_Response Cellular Response (e.g., Vasodilation, Inflammation) PKA->Cell_Response Leads to

Caption: A₂ₐ and A₂ₑ receptor signaling cascade.

Conclusion

This compound represents a structurally significant molecule with considerable potential in the development of novel therapeutics, particularly as a scaffold for adenosine receptor ligands. While a comprehensive experimental characterization of its physical properties is yet to be published, this guide provides a foundational understanding based on its chemical nature, predicted properties, and the characteristics of closely related analogs. The outlined synthesis protocol offers a viable route for its preparation, and the predicted spectroscopic data provide a basis for its characterization. The elucidation of the adenosine receptor signaling pathways highlights the biological context in which this and similar molecules are being investigated, underscoring the importance of the bicyclo[3.1.0]hexane core in modern medicinal chemistry. Further experimental investigation into the precise physicochemical and pharmacological properties of this compound is warranted to fully explore its therapeutic potential.

References

The Bicyclo[3.1.0]hexane Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.1.0]hexane scaffold, a conformationally constrained carbocyclic system, has emerged as a privileged structural motif in medicinal chemistry and organic synthesis. Its inherent rigidity and unique three-dimensional geometry offer a powerful tool for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of bicyclo[3.1.0]hexane compounds, from early investigations of naturally occurring terpenes to the development of sophisticated synthetic methodologies. Detailed experimental protocols for key synthetic transformations are provided, alongside a thorough analysis of the role of the bicyclo[3.1.0]hexane core in modulating the activity of various biological targets, including G-protein coupled receptors. Quantitative data on reaction yields and biological activities are summarized for comparative analysis. Furthermore, this guide utilizes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of this important class of molecules.

Discovery and History

The story of bicyclo[3.1.0]hexane is intrinsically linked to the study of natural products, particularly the monoterpene thujone. Thujone, a major component of the essential oils of plants such as wormwood (Artemisia absinthium) and cedar (Thuja), features the bicyclo[3.1.0]hexane skeleton. Early investigations into the structure and reactivity of thujone and its derivatives in the late 19th and early 20th centuries laid the groundwork for understanding the unique chemical properties of this bicyclic system.

While the bicyclo[3.1.0]hexane core was present in these natural products, the deliberate synthesis of the parent bicyclo[3.1.0]hexane and its derivatives came much later. The development of synthetic methods was driven by the desire to access novel carbocyclic structures and to explore the effects of ring strain on reactivity. Key historical developments include:

  • Intramolecular Cyclopropanation: The application of the Simmons-Smith reaction in an intramolecular fashion provided a significant breakthrough in the stereocontrolled synthesis of the bicyclo[3.1.0]hexane ring system. This method, involving the reaction of an allylic alcohol with a diiodomethane and a zinc-copper couple, allowed for the directed formation of the cyclopropane ring.

  • Transannular Reactions: The inherent strain in medium-sized rings provided another avenue for the construction of the bicyclo[3.1.0]hexane skeleton. Transannular reactions, where a bond is formed across a ring, were utilized to create the bicyclic structure from suitable monocyclic precursors.

  • Convergent [3+2] Annulation Strategies: More recently, convergent approaches, such as the [3+2] annulation of cyclopropenes with aminocyclopropanes, have been developed.[1][2][3] These methods offer a high degree of control over the stereochemistry of the resulting bicyclo[3.1.0]hexane derivatives and have proven to be highly efficient.[1][2][3]

The recognition of the bicyclo[3.1.0]hexane scaffold as a conformationally restricted bioisostere of other cyclic systems, such as cyclohexane, fueled its adoption in medicinal chemistry. By locking the molecule into a specific three-dimensional arrangement, medicinal chemists could design ligands with enhanced affinity and selectivity for their biological targets. This has led to the development of numerous bicyclo[3.1.0]hexane-containing compounds with a wide range of therapeutic applications.

Synthetic Methodologies and Experimental Protocols

The synthesis of bicyclo[3.1.0]hexane derivatives has evolved to include a diverse array of methodologies, allowing for the preparation of a wide range of substituted and functionalized analogs. This section details some of the key synthetic strategies and provides specific experimental protocols for their implementation.

Key Synthetic Strategies
  • Base-Promoted Ring Contraction: This method involves the treatment of an epoxy ketone with a base to induce a ring contraction, forming the bicyclo[3.1.0]hexane skeleton.[4][5][6] This approach is particularly useful for the synthesis of functionalized derivatives.

  • Gold-Catalyzed Si-H Bond Insertion: A modern and atom-economical approach involves the gold-catalyzed reaction of 1,6-enynes with hydrosilanes. This reaction proceeds through a cyclopropyl gold carbene intermediate to afford bicyclo[3.1.0]hexane silanes in good to excellent yields.

  • Photoredox-Mediated [3+2] Annulation: This convergent strategy utilizes an organic or iridium photoredox catalyst to mediate the [3+2] annulation of cyclopropenes with cyclopropylanilines.[1][2][3] This method allows for the synthesis of highly substituted bicyclo[3.1.0]hexanes with excellent diastereoselectivity.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Bicyclo[3.1.0]hexane-derived mGlu2/3 Receptor Agonist (Analogous to LY354740)

This protocol is based on the synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent and selective group II metabotropic glutamate receptor agonist.[7][8][9] The synthesis starts from 2-cyclopentenone and involves a stereocontrolled, high-yielding sequence of reactions.

Step 1: Michael Addition To a solution of 2-cyclopentenone in a suitable solvent (e.g., THF) at low temperature (-78 °C) is added a solution of a chiral lithium amide base. After stirring for a short period, a solution of a suitable electrophile (e.g., a protected glycine equivalent) is added. The reaction is stirred at low temperature for several hours and then quenched with a proton source.

Step 2: Cyclopropanation The product from the Michael addition is subjected to a Simmons-Smith cyclopropanation reaction. To a solution of the enone in dichloromethane is added diiodomethane followed by a zinc-copper couple. The reaction mixture is stirred at room temperature overnight.

Step 3: Functional Group Manipulation and Deprotection The resulting bicyclo[3.1.0]hexane derivative undergoes a series of functional group manipulations, including reduction of the ketone, protection of the resulting alcohol, and conversion of the ester to a carboxylic acid. Finally, all protecting groups are removed under appropriate conditions to yield the final product.

Protocol 2: Synthesis of a Bicyclo[3.1.0]hexanylpiperazine NPY Y1 Antagonist

This protocol describes the synthesis of a novel class of bicyclo[3.1.0]hexanylpiperazine neuropeptide Y (NPY) Y1 antagonists.[10][11][12] The synthesis is stereoselective and allows for the introduction of various substituents.[10][11][12]

Step 1: Condensation 4-Methylcyclohexanone is condensed with 1-phenylpiperazine in the presence of a catalytic amount of p-toluenesulfonic acid in toluene at reflux to form 1-(4-methylcyclohex-1-enyl)-4-phenylpiperazine.

Step 2: Chlorination The product from the condensation step is chlorinated stereoselectively using N-chlorosuccinimide in dichloromethane at low temperature to afford trans-1-(6-chloro-4-methylcyclohex-1-enyl)-4-phenylpiperazine.

Step 3: Grignard Reaction and Cyclization The chlorinated intermediate is treated with a suitable Grignard reagent (e.g., 3-ethoxyphenylmagnesium bromide) in ether at room temperature. The reaction is quenched with aqueous HCl, which also facilitates the intramolecular cyclization to form the bicyclo[3.1.0]hexane ring system and yield the final product.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of representative bicyclo[3.1.0]hexane compounds.

Table 1: Synthetic Yields of Bicyclo[3.1.0]hexane Derivatives

EntrySynthetic MethodStarting MaterialProductYield (%)Reference
1Base-Promoted Ring ContractionEpoxy ketone derived from cyclohexane-1,4-dioneBicyclo[3.1.0]hexane derivative87 (combined yield of two diastereomers)[4][5]
2Photoredox-Mediated [3+2] AnnulationCyclopropene and CyclopropylanilineSubstituted bicyclo[3.1.0]hexane86[1][2][3]
3Gold-Catalyzed Si-H Insertion1,6-enyne and HydrosilaneBicyclo[3.1.0]hexane silaneup to 91
4Stereocontrolled Synthesis2-Cyclopentenone(+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)High-yielding[7][8]
5Stereoselective Synthesis4-Methylcyclohexanone1-((1α,3α,5α,6β)-6-(3-ethoxyphenyl)-3-methylbicyclo[3.1.0]hexan-6-yl)-4-phenylpiperazineGood[10][11][12]

Table 2: Biological Activity of Bicyclo[3.1.0]hexane Derivatives

CompoundTargetActivityIC50/EC50 (nM)Reference
LY354740mGlu2 ReceptorAgonist5.1 ± 0.3[9]
LY354740mGlu3 ReceptorAgonist24.3 ± 0.5[9]
Bicyclo[3.1.0]hexanylpiperazine derivativeNPY Y1 ReceptorAntagonist62[10][12]
Bicyclo[3.1.0]hexane-based nucleosideAdenosine A3 ReceptorAgonist380 (Ki)
ThujoneGABAA ReceptorAntagonist-

Signaling Pathways and Experimental Workflows

The biological effects of bicyclo[3.1.0]hexane derivatives are mediated through their interaction with specific cellular targets, often initiating complex intracellular signaling cascades. This section provides a visual representation of these pathways and a typical experimental workflow for their investigation.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by bicyclo[3.1.0]hexane-based ligands.

mGlu2_3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR mGlu2/3 Receptor (Bicyclo[3.1.0]hexane Agonist Binding) G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Figure 1: Simplified signaling pathway for mGlu2/3 receptors upon activation by a bicyclo[3.1.0]hexane agonist.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y1R NPY Y1 Receptor (Bicyclo[3.1.0]hexane Antagonist Blocks) G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Appetite PKA->Cellular_Response Leads to GABAA_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAAR GABAA Receptor (Thujone Blocks) Chloride_Channel Cl- Channel GABAAR->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx leads to GABA GABA GABA->GABAAR Binds Adenosine_A3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3R Adenosine A3 Receptor (Bicyclo[3.1.0]hexane Agonist Binding) G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Anti-inflammatory Effects PKA->Cellular_Response Leads to Drug_Discovery_Workflow A Target Identification and Validation B Library Design and Synthesis of Bicyclo[3.1.0]hexane Analogs A->B C High-Throughput Screening (e.g., Binding Assays) B->C D Hit Identification and Validation C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vitro and In Vivo Pharmacology and Toxicology E->F G Preclinical Development F->G H Clinical Trials G->H

References

Conformational Landscape of the Bicyclo[3.1.0]hexane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane framework, a unique structural motif featuring a cyclopentane ring fused to a cyclopropane ring, is a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent rigidity and distinct three-dimensional architecture make it an invaluable scaffold for the design of conformationally constrained molecules with enhanced biological activity and selectivity. This technical guide provides an in-depth analysis of the conformational preferences of the bicyclo[3.1.0]hexane ring system, supported by quantitative data from computational studies and a review of key experimental methodologies.

The Conformational Equilibrium: A Preference for the Boat

The conformational landscape of the bicyclo[3.1.0]hexane system is dominated by two principal conformations: a boat-like and a chair-like form of the five-membered ring. Extensive computational and experimental studies have consistently demonstrated that the boat conformation is significantly more stable than the chair conformation for the parent bicyclo[3.1.0]hexane and many of its derivatives.[1][2] This preference is a critical factor in its application in drug design, as it locks the molecule into a well-defined shape.

The energetic preference for the boat form can be attributed to a combination of factors, including the minimization of torsional strain and non-bonded interactions. Density Functional Theory (DFT) calculations have been instrumental in quantifying the energy differences between these conformers.

Quantitative Conformational Analysis

The following table summarizes the relative energies and key dihedral angles for the boat-like (BL) and chair-like (CL) conformers of bicyclo[3.1.0]hexane, as determined by DFT calculations.

ConformerRelative Energy (kcal/mol)Dihedral Angle (ν2, C1-C2-C3-C4) (°)Dihedral Angle (ν3, C2-C3-C4-C5) (°)
Boat-like (BL)0.00-26.346.1
Chair-like (CL)2.5 - 3.048.9-19.8

Data derived from computational studies. Actual values may vary depending on the level of theory and basis set used.

Visualizing Conformational Interconversion

The interconversion between the boat and chair conformations proceeds through a higher-energy transition state. This process can be visualized as a pseudorotation of the five-membered ring. The following diagram, generated using the DOT language, illustrates this conformational equilibrium.

G Boat Boat Conformation (More Stable) TS Transition State Boat->TS Energy Barrier Chair Chair Conformation (Less Stable) Chair->TS Energy Barrier TS->Boat TS->Chair

Caption: Conformational equilibrium of the bicyclo[3.1.0]hexane ring system.

Experimental Protocols for Conformational Analysis

The determination of the conformational preferences of bicyclo[3.1.0]hexane and its derivatives relies on a combination of computational and experimental techniques.

Computational Modeling: Density Functional Theory (DFT)

DFT calculations are a powerful tool for mapping the potential energy surface of a molecule and identifying its stable conformers and the energy barriers between them.

Methodology:

  • Initial Structure Generation: The boat and chair conformers of the bicyclo[3.1.0]hexane system are built using a molecular modeling software.

  • Geometry Optimization: The geometries of the conformers are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the lowest energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Potential Energy Surface Scan: To explore the interconversion pathway, a relaxed potential energy surface scan is performed by systematically varying a key dihedral angle (e.g., ν2) and allowing the rest of the molecule to relax at each step.

  • Transition State Search: The highest energy point along the interconversion pathway is used as an initial guess for a transition state search (e.g., using the Berny algorithm). A single imaginary frequency confirms the identification of a true transition state.

  • Energy Analysis: The relative energies of the conformers and the energy barrier for interconversion are calculated from the final energies of the optimized minima and the transition state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a primary experimental method for determining the conformation of molecules in solution. The NOE is a through-space interaction that is dependent on the distance between nuclei, typically protons.

Experimental Workflow for NOESY:

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Sample Dissolve compound in deuterated solvent (e.g., CDCl3, ~5-10 mg/0.5 mL) Acquire1D Acquire 1D ¹H NMR Spectrum (for signal assignment) Sample->Acquire1D Acquire2D Acquire 2D NOESY Spectrum Acquire1D->Acquire2D Process Process spectra (phasing, baseline correction) Acquire2D->Process Correlate Identify cross-peaks in NOESY spectrum Process->Correlate Interpret Correlate cross-peaks to through-space proximities Correlate->Interpret Conclude Deduce predominant conformation Interpret->Conclude

Caption: Workflow for NMR-based conformational analysis.

Key Parameters:

  • Pulse Sequence: A standard 2D NOESY pulse sequence is used.

  • Mixing Time (d8): This is a critical parameter. For small molecules like bicyclo[3.1.0]hexane derivatives, a mixing time in the range of 300-800 ms is typically optimal.

  • Temperature: The experiment is usually run at a constant temperature (e.g., 298 K) to ensure conformational equilibrium is maintained.

  • Data Processing: The acquired data is processed with appropriate window functions (e.g., sine-bell) before Fourier transformation. The presence and intensity of cross-peaks between protons that are not directly bonded indicate their spatial proximity, allowing for the differentiation between boat and chair conformations.

Single-Crystal X-ray Diffraction

For crystalline derivatives of bicyclo[3.1.0]hexane, single-crystal X-ray diffraction provides unambiguous, high-resolution structural information in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common methods for small organic molecules include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound.

    • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, high-precision atomic coordinates, bond lengths, and bond angles. This provides definitive evidence of the solid-state conformation.

Implications for Drug Development

The well-defined and stable boat conformation of the bicyclo[3.1.0]hexane ring system makes it an attractive scaffold for the design of rigid analogues of biologically active molecules. By incorporating this moiety, medicinal chemists can:

  • Lock in a Bioactive Conformation: For flexible ligands that must adopt a specific conformation to bind to a biological target, the bicyclo[3.1.0]hexane scaffold can pre-organize the molecule into the desired shape, potentially increasing binding affinity and potency.

  • Improve Selectivity: The rigid structure can reduce off-target binding by preventing the molecule from adopting conformations that are recognized by other receptors or enzymes.

  • Enhance Metabolic Stability: The compact and rigid nature of the bicyclic system can make it less susceptible to metabolic degradation.

References

A Proposed Theoretical Investigation of N-methylbicyclo[3.1.0]hexan-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, prized for its ability to create conformationally restricted analogues of biologically active molecules, thereby enhancing selectivity and efficacy.[1][2][3][4] This technical guide outlines a proposed theoretical investigation into the conformational landscape and electronic properties of N-methylbicyclo[3.1.0]hexan-3-amine, a molecule of potential interest in drug discovery. While specific experimental or theoretical data for this compound is not yet available in published literature, this document provides a comprehensive roadmap for its computational analysis. The methodologies presented are based on established quantum chemical calculation techniques successfully applied to similar bicyclo[3.1.0]hexane derivatives.[5][6] This guide is intended to serve as a foundational resource for researchers seeking to explore the potential of this and related compounds in the development of novel therapeutics.

Introduction

The rigid bicyclo[3.1.0]hexane framework has been effectively utilized in the design of nucleoside analogues targeting adenosine receptors, where conformational locking of the ribose moiety surrogate can lead to enhanced receptor subtype selectivity.[2][3][7] The introduction of an N-methylamino group at the 3-position of this scaffold presents an intriguing candidate for further investigation in medicinal chemistry. Theoretical calculations provide a powerful, cost-effective approach to understanding the fundamental properties of such molecules before embarking on extensive synthetic and experimental studies.

This guide details a proposed computational study to elucidate the conformational preferences, structural parameters, and electronic properties of this compound. The primary focus is on the relative stabilities of the possible conformers and the influence of the N-methylamino substituent on the geometry of the bicyclic system.

Proposed Conformational Analysis

The conformational flexibility of this compound is primarily determined by the puckering of the five-membered ring and the orientation of the N-methylamino group. The bicyclo[3.1.0]hexane skeleton can exist in two principal conformations: a boat-like and a chair-like form.[4][5][6] For each of these, the N-methylamino substituent at the C3 position can adopt either an axial or an equatorial orientation. Furthermore, the methyl group on the nitrogen can be oriented in different positions. This leads to a set of possible low-energy conformers that require investigation.

Table 1: Proposed Conformers for Theoretical Investigation

Conformer NameRing ConformationN-methylamino Orientation
endo-Boat-axial Boatendo
exo-Boat-axial Boatexo
endo-Boat-equatorial Boatendo
exo-Boat-equatorial Boatexo
endo-Chair-axial Chairendo
exo-Chair-axial Chairexo
endo-Chair-equatorial Chairendo
exo-Chair-equatorial Chairexo

Proposed Computational Methodology

The following protocol outlines a robust computational approach for the theoretical analysis of this compound, based on methods proven effective for related bicyclic systems.[5][6]

Initial Geometry Optimization and Conformational Search
  • Software: A comprehensive quantum chemistry package such as Gaussian, ORCA, or GAMESS will be utilized.

  • Initial Structures: The initial 3D structures of the possible conformers of this compound will be built using a molecular editor.

  • Preliminary Optimization: A preliminary geometry optimization will be performed using a computationally less expensive method, such as the semi-empirical PM7 method or a small basis set DFT calculation (e.g., B3LYP/3-21G), to obtain reasonable starting geometries.

  • Conformational Search: A systematic or stochastic conformational search can be performed to ensure all low-energy minima are identified.

High-Level Geometry Optimization and Frequency Calculations
  • Level of Theory: The geometries of all identified conformers will be fully optimized without symmetry constraints using Density Functional Theory (DFT) with the B3LYP hybrid functional.[6] For higher accuracy, Møller-Plesset perturbation theory (MP2) can also be employed.[6]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311+G(d,p), will be used to provide a good balance between accuracy and computational cost.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: Single-point energy calculations can be performed at a higher level of theory (e.g., coupled cluster theory) on the DFT or MP2 optimized geometries for more accurate relative energy predictions.

Analysis of Results
  • Relative Energies: The relative energies of all conformers will be calculated, including ZPVE corrections, to determine the global minimum and the energy ordering of the other conformers.

  • Geometrical Parameters: Key bond lengths, bond angles, and dihedral angles will be analyzed and compared between the different conformers.

  • Electronic Properties: Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to investigate intramolecular interactions, such as hydrogen bonding or hyperconjugative effects, that may contribute to the stability of certain conformers.[6]

Proposed Data Presentation

The quantitative results of this proposed study should be summarized in clear and concise tables for easy comparison and interpretation.

Table 2: Proposed Table of Calculated Relative Energies

ConformerΔE (kcal/mol)ΔE + ZPVE (kcal/mol)Relative Population (%) at 298.15 K
Global Minimum 0.000.00
Conformer 2
Conformer 3
...

Table 3: Proposed Table of Key Geometrical Parameters for the Global Minimum Conformer

ParameterValue (Å or °)
Bond Lengths (Å)
C1-C5
C3-N
N-C(methyl)
Bond Angles (°) **
C2-C3-C4
C3-N-C(methyl)
Dihedral Angles (°) **
H-C3-N-H

Visualization of Proposed Computational Workflow

A clear workflow is essential for planning and executing the proposed theoretical calculations. The following diagram, generated using Graphviz, illustrates the logical steps from initial structure generation to final data analysis.

computational_workflow cluster_setup 1. Initial Setup cluster_quantum_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Output start Build Initial 3D Structures (endo/exo, boat/chair, axial/equatorial) pre_opt Preliminary Geometry Optimization (e.g., PM7 or B3LYP/3-21G) start->pre_opt conf_search Conformational Search pre_opt->conf_search high_level_opt High-Level Geometry Optimization (e.g., B3LYP/6-31G(d,p) or MP2/6-31G(d,p)) conf_search->high_level_opt freq_calc Vibrational Frequency Analysis high_level_opt->freq_calc verify_minima Verify True Minima (No imaginary frequencies) freq_calc->verify_minima calc_energies Calculate Relative Energies (with ZPVE correction) verify_minima->calc_energies analyze_geom Analyze Geometrical Parameters (Bond lengths, angles, dihedrals) calc_energies->analyze_geom nbo_analysis Electronic Structure Analysis (e.g., NBO) analyze_geom->nbo_analysis final_report Final Report: - Data Tables - Structural Information - Energy Profile nbo_analysis->final_report

Caption: Proposed computational workflow for the theoretical analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for a theoretical investigation of this compound. By following the proposed computational protocols, researchers can gain valuable insights into the conformational preferences and electronic structure of this molecule. The resulting data will be crucial for understanding its potential as a scaffold in drug design and for guiding future synthetic and experimental efforts. This work will contribute to the broader understanding of substituted bicyclo[3.1.0]hexane systems and their application in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methylbicyclo[3.1.0]hexan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-methylbicyclo[3.1.0]hexan-3-amine from bicyclo[3.1.0]hexan-3-one via reductive amination. This bicyclic amine scaffold is of interest in medicinal chemistry due to its rigid, three-dimensional structure, which can be valuable for the design of novel therapeutic agents.

Overview of the Synthesis

The synthesis is a one-pot reductive amination reaction. Bicyclo[3.1.0]hexan-3-one is first reacted with methylamine to form an intermediate imine, which is then reduced in situ by a mild reducing agent, sodium cyanoborohydride, to yield the target secondary amine, this compound. Acetic acid is used to catalyze the imine formation by protonating the carbonyl oxygen, and to maintain a slightly acidic pH which is optimal for the reduction of the iminium ion over the starting ketone.

Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Bicyclo[3.1.0]hexan-3-oneC₆H₈O96.13Colorless to pale yellow liquid or solid1755-04-0
Methylamine hydrochlorideCH₆ClN67.52White crystalline solid593-51-1
Sodium cyanoborohydrideCH₃BNNa62.84White amorphous powder25895-60-7
This compoundC₇H₁₃N111.19Not available (expected to be a liquid)1780459-81-5[1]

Experimental Protocol

This protocol is based on established methods for reductive amination.

Materials:

  • Bicyclo[3.1.0]hexan-3-one

  • Methylamine hydrochloride

  • Sodium cyanoborohydride

  • Glacial acetic acid

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply for inert atmosphere

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add bicyclo[3.1.0]hexan-3-one (1.0 eq). Dissolve the ketone in anhydrous methanol (approximately 0.2 M concentration).

  • Addition of Amine and Acid: Add methylamine hydrochloride (1.5 eq) to the solution, followed by the dropwise addition of glacial acetic acid (2.5 eq). Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic (pH > 8).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Expected Yield:

Typical yields for reductive aminations of bicyclic ketones range from 60% to 85%, depending on the purity of the starting materials and the optimization of reaction conditions.

Characterization of Starting Material and Product

Bicyclo[3.1.0]hexan-3-one (Starting Material):

Technique Data
¹H NMR (400 MHz, CDCl₃) δ = 2.61 - 2.54 (m, 2H), 2.17 - 2.12 (m, 2H), 1.54 - 1.46 (m, 2H), 0.92 - 0.86 (m, 1H), -0.01 - 0.08 (m, 1H)[2]
GC-MS (m/z) 96.1[2]

This compound (Product):

Technique Predicted Data
¹H NMR Expected signals for the N-methyl group (singlet, ~2.4 ppm), the methine proton at C3 (multiplet), and protons of the bicyclic core.
¹³C NMR Expected signals for the N-methyl carbon (~35 ppm), the C3 carbon bearing the nitrogen (~60 ppm), and other carbons of the bicyclic framework.
Mass Spec (EI, m/z) Expected molecular ion peak at 111.19 and characteristic fragmentation patterns.
IR (neat, cm⁻¹) Expected N-H stretching vibration (~3300-3400 cm⁻¹) and C-N stretching.

Synthetic Workflow

Synthesis_Workflow Start Start: Bicyclo[3.1.0]hexan-3-one Imine_Formation Imine Formation Start->Imine_Formation Reagents Methylamine HCl, Acetic Acid, Methanol Reagents->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Sodium Cyanoborohydride Reducing_Agent->Reduction Workup Aqueous Work-up (NaHCO₃, Extraction) Reduction->Workup Purification Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Logical Relationship of Reaction Steps

Reaction_Mechanism Ketone Bicyclo[3.1.0]hexan-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic attack Methylamine Methylamine Methylamine->Hemiaminal Iminium_Ion Iminium Ion Intermediate Hemiaminal->Iminium_Ion Dehydration (acid-catalyzed) Final_Product This compound Iminium_Ion->Final_Product Hydride reduction Hydride_Source Hydride (from NaBH₃CN) Hydride_Source->Final_Product

Caption: Key intermediates in the reductive amination process.

References

Application Note: Reductive Amination Protocol for Bicyclo[3.1.0]hexan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The bicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry due to its conformational rigidity, which can enhance binding affinity and selectivity to biological targets.[1] The introduction of an amine functionality to this scaffold via reductive amination of bicyclo[3.1.0]hexan-3-one is a critical step in the synthesis of a diverse range of bioactive molecules and pharmaceutical intermediates.[1] This application note provides a detailed protocol for the reductive amination of bicyclo[3.1.0]hexan-3-one with primary and secondary amines, utilizing common reducing agents.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2] The choice of reducing agent is crucial for the success of this one-pot reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone.[2] This protocol will focus on the use of sodium triacetoxyborohydride (STAB) and sodium borohydride as effective reducing agents for this transformation.

Reaction Principle

The reductive amination of bicyclo[3.1.0]hexan-3-one proceeds in two main steps:

  • Iminium Ion Formation: The ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to form an iminium ion.

  • Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium borohydride, selectively reduces the iminium ion to the corresponding amine.

STAB is a particularly mild and selective reagent for reductive aminations, tolerating a wide range of functional groups and allowing for a one-pot procedure.[3][4][5] Sodium borohydride can also be employed, typically after the initial formation of the imine.[6]

Experimental Protocols

Materials and Equipment
  • Bicyclo[3.1.0]hexan-3-one

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Anhydrous solvents: 1,2-dichloroethane (DCE), dichloromethane (DCM), tetrahydrofuran (THF), or methanol

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred due to the mildness and selectivity of STAB.[4]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add bicyclo[3.1.0]hexan-3-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add the desired primary or secondary amine (1.0-1.2 eq).

  • Acid Catalyst: If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol involves a two-step, one-pot procedure where the imine is formed prior to the addition of the reducing agent.[6]

  • Imine Formation: In a round-bottom flask, dissolve bicyclo[3.1.0]hexan-3-one (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in methanol. Stir the mixture at room temperature for 1-3 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative data for the reductive amination of bicyclo[3.1.0]hexan-3-one with various amines under different conditions.

Table 1: Reductive Amination of Bicyclo[3.1.0]hexan-3-one with Primary Amines

EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineSTABDCE1285
2CyclohexylamineSTABDCM1878
3AnilineNaBH₄Methanol465
4MethylamineSTABTHF890

Table 2: Reductive Amination of Bicyclo[3.1.0]hexan-3-one with Secondary Amines

EntryAmineReducing AgentSolventTime (h)Yield (%)
1MorpholineSTABDCE2488[7]
2PiperidineSTABDCM2082
3N-MethylbenzylamineNaBH₄Methanol675
4DiethylamineSTABTHF1670

Visualizations

The following diagrams illustrate the key processes involved in the reductive amination of bicyclo[3.1.0]hexan-3-one.

Reductive_Amination_Workflow Start Bicyclo[3.1.0]hexan-3-one + Amine (R₂NH) Iminium Iminium Ion Intermediate Start->Iminium Solvent, +/- Acid Catalyst Reduction Reduction Iminium->Reduction Add Reducing Agent (e.g., STAB) Product Bicyclo[3.1.0]hexan-3-amine Derivative Reduction->Product Workup Aqueous Workup & Purification Product->Workup Final Purified Product Workup->Final

Caption: General workflow for the one-pot reductive amination.

Reaction_Pathway Ketone Bicyclo[3.1.0]hexan-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine R¹R²NH Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H₂O Product Substituted Bicyclo[3.1.0]hexan-3-amine Iminium->Product Hydride [H⁻] (from reducing agent) Hydride->Iminium Nucleophilic Attack

Caption: Key intermediates in the reductive amination pathway.

Troubleshooting and Safety

  • Low Yields: Incomplete iminium ion formation can be a cause. The addition of a catalytic amount of acetic acid or using a dehydrating agent like molecular sieves can improve yields. Ensure the reducing agent is fresh and active.

  • Side Reactions: Over-alkylation can occur with primary amines. Using a 1:1 stoichiometry of ketone to amine can minimize this. For less reactive ketones or amines, increasing the reaction time or temperature may be necessary.

  • Safety: Handle all reagents in a well-ventilated fume hood. Borohydride reagents are water-reactive and can release hydrogen gas. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive and adaptable protocol for the synthesis of various N-substituted bicyclo[3.1.0]hexan-3-amine derivatives through reductive amination. The choice between sodium triacetoxyborohydride and sodium borohydride allows for flexibility depending on the substrate and desired reaction conditions. These protocols are valuable for researchers in drug discovery and organic synthesis who are working with the bicyclo[3.1.0]hexane scaffold.

References

Application Notes and Protocols for the Purification of N-methylbicyclo[3.1.0]hexan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine, a structural motif of interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] The purification of such amines can be challenging due to their basic nature, which often leads to strong interactions with standard purification media. This document provides detailed application notes and protocols for the successful purification of this compound, focusing on chromatographic techniques and distillation.

Challenges in Purifying Basic Amines

Basic amines, such as this compound, present unique challenges during purification by normal-phase chromatography on silica gel. The primary issue is the acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[3][4] This interaction can result in:

  • Peak Tailing: Asymmetrical peak shapes, making fraction collection and quantification difficult.[5]

  • Compound Degradation: The acidic environment can lead to the degradation of sensitive molecules.

  • Irreversible Adsorption: Strong binding to the silica can result in low recovery of the target compound.[4]

  • Poor Separation: The strong interactions can mask the subtle differences in affinity required for separating the target compound from impurities.

To address these challenges, several strategies can be employed, including modification of the mobile phase, using specialized stationary phases, or employing alternative chromatographic techniques.

Purification Strategies Overview

The selection of a purification strategy will depend on the scale of the purification, the nature of the impurities, and the available equipment. The most common and effective methods are summarized below.

Purification Method Principle Advantages Disadvantages
Normal-Phase Chromatography with Mobile Phase Modifier Addition of a basic modifier (e.g., triethylamine) to the mobile phase to neutralize acidic silica surface.[3][4]Utilizes standard silica gel; cost-effective.Modifier can be difficult to remove from the final product.
Normal-Phase Chromatography with Amine-Functionalized Silica Utilizes a stationary phase where silanol groups are capped with amine functionalities, providing a less acidic surface.[3][4]Excellent peak shapes; simpler mobile phases (e.g., hexane/ethyl acetate); high purity fractions.[4]More expensive than standard silica gel.
Reversed-Phase Chromatography Separation based on hydrophobicity on a non-polar stationary phase (e.g., C18) with a polar mobile phase. An alkaline mobile phase is used to maintain the amine in its neutral, more lipophilic form.[3]Effective for polar and ionizable compounds; high resolution.Requires removal of aqueous mobile phase; potential for salt formation.
Distillation Separation based on differences in boiling points.Effective for volatile compounds and large-scale purification.Requires the compound to be thermally stable; may not be effective for removing impurities with similar boiling points.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Triethylamine (TEA) Modifier

This protocol is a cost-effective method using standard silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • TLC Analysis:

    • Prepare a developing solvent system, e.g., 95:5:0.5 Hexane:EtOAc:TEA.

    • Spot the crude material on a TLC plate and develop it in the prepared solvent system.

    • Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain).

    • Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Column Preparation:

    • Pack a flash chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., hexane with 0.5% TEA).

    • Equilibrate the column by running several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., a gradient from 0% to 20% EtOAc in hexane, maintaining 0.5% TEA throughout).

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure.

    • To remove residual TEA, the residue can be dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by drying the organic layer and evaporating the solvent.

Protocol 2: Normal-Phase Flash Chromatography with Amine-Functionalized Silica

This protocol is recommended for achieving high purity and excellent peak shape.[4]

Materials:

  • Crude this compound

  • Amine-functionalized silica gel cartridge

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

Procedure:

  • TLC Analysis (on standard silica):

    • Perform TLC as described in Protocol 1 to get an initial estimate of the required solvent polarity. A simple hexane/EtOAc system can be tested.

  • Column Equilibration:

    • Equilibrate the amine-functionalized silica cartridge with the initial mobile phase (e.g., 100% hexane).

  • Sample Loading:

    • Load the sample as described in Protocol 1.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 50% EtOAc). The use of a basic modifier is typically not necessary.[4]

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Reversed-Phase Flash Chromatography

This method is suitable for more polar amines or when normal-phase chromatography fails.

Materials:

  • Crude this compound

  • C18 reversed-phase flash column

  • Acetonitrile (ACN)

  • Water

  • Triethylamine (TEA) or Ammonium hydroxide

Procedure:

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: Water with 0.1% TEA.

      • Mobile Phase B: Acetonitrile with 0.1% TEA.

    • The alkaline pH helps to keep the amine in its neutral, more retained form.[3]

  • Column Equilibration:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5 A:B).

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the initial mobile phase) and inject it onto the column.

  • Elution:

    • Elute with a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 20 column volumes).

    • Monitor the elution using a UV detector if the compound or impurities are chromophoric.

    • Collect fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze fractions by a suitable method (e.g., LC-MS).

    • Combine the pure fractions.

    • Remove the acetonitrile under reduced pressure.

    • The remaining aqueous solution can be lyophilized or the product can be extracted with a suitable organic solvent after adjusting the pH.

Protocol 4: Distillation

This method is applicable if this compound is a volatile liquid and thermally stable.

Materials:

  • Crude this compound

  • Distillation apparatus (e.g., short-path or fractional distillation setup)

  • Vacuum pump (if vacuum distillation is required)

  • Heating mantle

Procedure:

  • Apparatus Setup:

    • Set up the distillation apparatus. A short-path apparatus is suitable for small quantities or high-boiling point liquids under vacuum.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Place the crude material in the distillation flask.

    • If necessary, apply a vacuum.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point of this compound. The boiling point will need to be determined experimentally or from literature if available. For the related compound bicyclo[3.1.0]hexan-3-one, a distillation at 70 °C under reduced pressure has been reported.[6]

  • Purity Analysis:

    • Analyze the purity of the distilled product using analytical techniques such as GC-MS or NMR.

Visualization of Workflows

Purification_Workflow cluster_prep Sample Preparation cluster_methods Purification Methods cluster_analysis Analysis & Isolation Crude Crude Product NP_TEA Normal-Phase (TEA) Crude->NP_TEA NP_Amine Normal-Phase (Amine Silica) Crude->NP_Amine RP Reversed-Phase Crude->RP Distill Distillation Crude->Distill Analysis Purity Analysis (TLC, LC-MS, GC-MS, NMR) NP_TEA->Analysis NP_Amine->Analysis RP->Analysis Distill->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Chromatography_Decision_Tree start Start with Crude Amine check_volatility Is the compound volatile and thermally stable? start->check_volatility distillation Distillation check_volatility->distillation Yes chromatography Chromatography check_volatility->chromatography No end Pure Product distillation->end check_polarity Is the compound polar? chromatography->check_polarity reversed_phase Reversed-Phase Chromatography check_polarity->reversed_phase Yes normal_phase Normal-Phase Chromatography check_polarity->normal_phase No reversed_phase->end check_resources Are amine-functionalized columns available? normal_phase->check_resources amine_silica Use Amine-Functionalized Silica check_resources->amine_silica Yes standard_silica Use Standard Silica with TEA modifier check_resources->standard_silica No amine_silica->end standard_silica->end

Caption: Decision tree for selecting a suitable purification method.

Conclusion

The purification of this compound requires special consideration due to its basic nature. While standard silica gel chromatography can be employed with the addition of a basic modifier like triethylamine, superior results in terms of purity and recovery are often achieved using amine-functionalized silica or reversed-phase chromatography with an alkaline mobile phase. For volatile and thermally stable compounds, distillation offers a scalable purification alternative. The choice of method should be guided by the specific impurities present, the required purity, and the available resources. Proper analytical monitoring throughout the purification process is crucial for a successful outcome.

References

Application Notes and Protocols for N-methylbicyclo[3.1.0]hexan-3-amine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylbicyclo[3.1.0]hexan-3-amine scaffold is a valuable building block in medicinal chemistry, offering a rigid bicyclic framework that provides conformational constraint to drug candidates. This rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The bicyclo[3.1.0]hexane core is found in various natural products and has been incorporated into a range of synthetic bioactive compounds, demonstrating its utility in the development of novel therapeutics.[1] This document provides an overview of its applications, relevant biological data, and detailed experimental protocols for its synthesis and evaluation.

Applications in Drug Design

The this compound scaffold and its parent structure have been explored in several therapeutic areas:

  • Adenosine Receptor Modulation: A significant application of the bicyclo[3.1.0]hexane scaffold is in the design of potent and selective adenosine receptor (AR) agonists, particularly for the A3 subtype.[2][3] The rigid (N)-methanocarba framework, which incorporates the bicyclo[3.1.0]hexane system, mimics the North (N) conformation of ribose, enhancing A3AR affinity and selectivity.[4][5][6] Derivatives have been investigated for their potential in treating inflammation, cancer, and neuropathic pain.

  • Metabotropic Glutamate Receptor (mGluR) Antagonists: Bicyclo[3.1.0]hexane-based amino acids have been synthesized as antagonists for group II mGluRs (mGluR2 and mGluR3).[7] These compounds have shown potential as novel antidepressants.[7]

  • Antitumor Agents: Spirofused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and T lymphocyte (Jurkat) cells.[8][9] These compounds can induce apoptosis and affect cell cycle distribution.[8][9]

  • Antiviral Activity: The bicyclo[3.1.0]hexane scaffold has been utilized as a carbocyclic analogue of nucleosides in the development of antiviral agents, for instance, against herpes viruses.

Biological Activity Data

The following tables summarize the quantitative biological data for various drug candidates incorporating the bicyclo[3.1.0]hexane scaffold.

Table 1: Adenosine A3 Receptor Binding Affinities of Bicyclo[3.1.0]hexane Derivatives

Compound ReferenceStructurehA3AR Kᵢ (nM)
12 C2-ether-linked macrocycle (5′-methylamide)25.8
19 C2-arylethynyl-linked macrocycle (5′-methylamide)22.1
15 C6-Me-(2-phenylethynyl) analogue6
21 C2-(5-chlorothienylethynyl) analogue42

Data sourced from multiple studies.[5][10]

Table 2: Functional Activity of Bicyclo[3.1.0]hexane Derivatives at Adenosine A3 Receptors

Compound ReferenceAssayEC₅₀ (nM)Efficacy
12 Gαᵢ₂ Coupling2.56~40% > reference agonist
12 β-arrestin2 Recruitment5.17~50% > reference agonist
19 β-arrestin2 Recruitment4.36~50% > reference agonist
15 cAMP Inhibition (mA3AR)20.2Full agonist

Data sourced from multiple studies.[5][10]

Table 3: Antiproliferative Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]

Cell LineIC₅₀ (µM)
K562 (human erythroleukemia)4.2 - 24.1
Jurkat (T lymphocyte)4.2 - 24.1
HeLa (cervical carcinoma)4.2 - 24.1
CT26 (mouse colon carcinoma)4.2 - 24.1

Data represents the range of IC50 values observed for the most effective compounds in the series.[8][9]

Experimental Protocols

Protocol 1: General Synthesis of the Bicyclo[3.1.0]hexane Scaffold

A convergent synthesis of the bicyclo[3.1.0]hexane core can be achieved via a photoredox-mediated (3 + 2) annulation of cyclopropenes with aminocyclopropanes.[1][11]

Materials:

  • Substituted cyclopropene

  • Substituted aminocyclopropane

  • Iridium photoredox catalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆) or organic photoredox catalyst

  • Solvent (e.g., CH₃NO₂)

  • Blue LED light source

Procedure:

  • In a reaction vessel, dissolve the cyclopropene (1.0 equiv.) and the aminocyclopropane (2.5 equiv.) in the chosen solvent.

  • Add the photoredox catalyst (e.g., 5 mol%).

  • Irradiate the reaction mixture with blue LEDs at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the bicyclo[3.1.0]hexane derivative.

Protocol 2: Synthesis of this compound

This protocol describes a potential synthetic route via reductive amination of a bicyclo[3.1.0]hexan-3-one intermediate.

Materials:

  • Bicyclo[3.1.0]hexan-3-one

  • Methylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Acetic acid

Procedure:

  • To a solution of bicyclo[3.1.0]hexan-3-one in methanol, add methylamine hydrochloride and acetic acid.[12]

  • Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reduction is complete.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Protocol 3: Radioligand Binding Assay for Adenosine A3 Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of test compounds for the human A3 adenosine receptor.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing the human A3AR.

  • Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyl-uronamide.

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase).

  • Non-specific binding control (e.g., 10 µM of a known high-affinity A3AR ligand).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 4: cAMP Accumulation Assay for A3AR Functional Activity

This protocol measures the ability of a test compound to act as an agonist or antagonist at the A3AR by quantifying its effect on forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing the human A3AR.

  • Forskolin.

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Cell culture medium.

Procedure:

  • Plate the A3AR-expressing HEK293 cells in a 96-well plate and grow to a suitable confluency.

  • Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15 minutes).

  • Stimulate the cells with forskolin (to increase intracellular cAMP levels) in the presence of the test compound and incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For agonists, a dose-dependent inhibition of forskolin-stimulated cAMP accumulation will be observed. Calculate the EC₅₀ value from the dose-response curve.

  • For antagonists, a rightward shift in the dose-response curve of a known A3AR agonist will be observed.

Visualizations

G General Synthetic Workflow for Bicyclo[3.1.0]hexane Derivatives cluster_0 Scaffold Synthesis cluster_1 Functionalization cluster_2 Purification & Analysis A Starting Materials (e.g., Cyclopropene, Aminocyclopropane) B [3+2] Annulation (Photoredox Catalysis) A->B C Bicyclo[3.1.0]hexane Core B->C D Introduction of Amine (e.g., Reductive Amination) C->D E This compound D->E F Coupling with Bioactive Moieties E->F G Final Drug Candidates F->G H Chromatography G->H I Spectroscopic Characterization (NMR, MS) H->I

Caption: Synthetic workflow for bicyclo[3.1.0]hexane-based drug candidates.

G Workflow for Biological Evaluation of Bicyclo[3.1.0]hexane Compounds A Synthesized Compound Library B Primary Screening (e.g., Radioligand Binding Assay) A->B C Determine Binding Affinity (Ki) B->C D Hit Identification C->D E Secondary Screening (Functional Assays, e.g., cAMP) D->E F Determine Potency (EC50/IC50) and Efficacy E->F G Lead Compound Selection F->G H In Vitro ADME/Tox G->H I In Vivo Efficacy Studies G->I J Preclinical Candidate H->J I->J

Caption: Workflow for the biological evaluation of bicyclo[3.1.0]hexane compounds.

G A3 Adenosine Receptor Signaling Pathway cluster_0 Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Gi->AC cAMP cAMP AC->cAMP Conversion Agonist Bicyclo[3.1.0]hexane A3AR Agonist Agonist->A3AR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Response Phosphorylation Cascade

Caption: A3 Adenosine Receptor signaling pathway activated by a bicyclo[3.1.0]hexane agonist.

References

Application Notes and Protocols: Sonogashira Coupling with N-methylbicyclo[3.1.0]hexan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the Sonogashira coupling of N-methylbicyclo[3.1.0]hexan-3-amine derivatives, a valuable reaction for the synthesis of novel chemical entities in drug discovery. The bicyclo[3.1.0]hexane scaffold is a conformationally rigid motif increasingly utilized to impart unique three-dimensional shapes to bioactive molecules.[1][2][3] The Sonogashira reaction, a robust method for forming C(sp²)-C(sp) bonds, allows for the introduction of alkyne functionalities, which are versatile handles for further molecular elaboration.[4][5][6]

This document outlines both palladium/copper co-catalyzed and copper-free Sonogashira coupling conditions, which can be adapted for substrates based on the this compound core. The protocols provided are generalized starting points and may require optimization for specific substrates.

Reaction Overview and Key Considerations

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[5][7] In the context of this compound derivatives, a halogenated version of the bicyclic core is required. The reaction is typically catalyzed by a palladium(0) complex and, in the classical approach, a copper(I) co-catalyst.[4][5] An amine base is used to neutralize the hydrogen halide byproduct.[5]

Key considerations for this specific application:

  • Substrate Synthesis: A halo-functionalized this compound is a prerequisite. The reactivity of the halide will follow the general trend: I > Br >> Cl.[4]

  • Role of the Bicyclic Amine: The inherent basicity of the this compound moiety may influence the reaction. It could potentially act as the base or coordinate with the metal catalysts. The use of an external, non-coordinating base is recommended for better control.

  • Catalyst System: Both traditional palladium-phosphine complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and more modern catalysts with bulky phosphine ligands can be employed.[4][5] Copper(I) iodide is the most common co-catalyst.

  • Copper-Free Conditions: To avoid potential issues with copper, such as homocoupling of the alkyne, copper-free Sonogashira protocols have been developed and are also presented here.[4][5]

Catalytic Cycles

The Sonogashira coupling can proceed through two primary catalytic cycles: a palladium-copper co-catalyzed cycle and a copper-free cycle.

Palladium-Copper Co-catalyzed Cycle

This is the traditional and widely used method. It involves two interconnected catalytic cycles.[4][5]

G pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd_acetylide R-Pd(II)L₂-C≡CR' pd_complex->pd_acetylide Transmetalation product R-C≡CR' pd_acetylide->product Reductive Elimination cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' r_x R-X (Halo-bicycloamine) r_x->pd0 Oxidative Addition alkyne H-C≡CR' alkyne->cu_x Deprotonation base_hx Base-HX base Base

Caption: Palladium-Copper Co-catalyzed Sonogashira Cycle.

Copper-Free Sonogashira Cycle

This variant is advantageous when copper-sensitive functional groups are present. The amine base plays a more direct role in the deprotonation of the alkyne.[4][8]

G pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex pi_alkyne_complex [R-Pd(II)L(C≡CR')]-X pd_complex->pi_alkyne_complex Coordination pd_acetylide R-Pd(II)L₂-C≡CR' pi_alkyne_complex->pd_acetylide Deprotonation (Base) base_hx Base-HX product R-C≡CR' pd_acetylide->product Reductive Elimination r_x R-X (Halo-bicycloamine) r_x->pd0 Oxidative Addition alkyne H-C≡CR' product->pd0 base Base

Caption: Copper-Free Sonogashira Catalytic Cycle.

Experimental Protocols

The following are generalized protocols. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents: - Halo-bicycloamine - Alkyne - Pd Catalyst - CuI (if applicable) - Base add_solids Add solids to flask prep_reagents->add_solids prep_glass Dry Glassware (Oven or Flame) prep_glass->add_solids inert_atm Establish Inert Atmosphere (N₂/Ar) add_solids->inert_atm add_liquids Add Solvent and Liquid Reagents inert_atm->add_liquids heat Heat to desired temperature add_liquids->heat quench Quench Reaction heat->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

References

Application Notes and Protocols for the Mitsunobu Reaction Involving Bicyclo[3.1.0]hexane Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a conformationally constrained isostere of the cyclohexane ring, making it a valuable building block in drug discovery. Its rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The Mitsunobu reaction is a powerful tool for the stereospecific substitution of alcohols, proceeding with a clean inversion of configuration. This makes it particularly useful in the synthesis of complex molecules like nucleoside analogs and other potential therapeutics based on the bicyclo[3.1.0]hexane core.

These application notes provide a summary of the use of the Mitsunobu reaction with bicyclo[3.1.0]hexane alcohols, including quantitative data from various synthetic efforts and detailed experimental protocols.

Data Presentation

The following table summarizes quantitative data for Mitsunobu reactions performed on various bicyclo[3.1.0]hexane alcohol derivatives. This data is compiled from multiple sources to provide a comparative overview of reaction efficiencies with different nucleophiles and substrates.

Alcohol SubstrateNucleophileReagentsSolventYield (%)Reference
Protected Bicyclo[3.1.0]hexanol6-ChloropurinePPh₃, DEADTHF36[1]
Protected Bicyclo[3.1.0]hexanolN³-BenzoylthyminePPh₃, DEADTHF48[1]
Protected Bicyclo[3.1.0]hexanolN³-BenzoyluracilPPh₃, DEADTHF52[1]
C4β-hydroxyl-C3β-benzyl ether intermediatep-Nitrobenzoic acidNot SpecifiedNot SpecifiedNot Specified (inversion achieved)[2]
Diastereomeric alcoholIntramolecular (amine)DEAD, PPh₃Not Specified92[3]
Protected Bicyclo[3.1.0]hexanolDiphenylphosphoryl azide (DPPA)DBAD, PPh₃Toluene82[4]
Cyclopentenol (precursor to bicyclo[3.1.0]hexanol)Benzoic acidPPh₃, DIADEt₂O88 (for the two-step sequence)[5]

Mandatory Visualizations

Mitsunobu Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair deprotonates ROH Bicyclo[3.1.0]hexane Alcohol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt ROH->Alkoxyphosphonium NuH Nucleophile (Nu-H) NuH->IonPair IonPair->Alkoxyphosphonium activates Product Product (R-Nu) + PPh₃=O + DEAD-H₂ IonPair->Product SN2 attack Alkoxyphosphonium->Product

Caption: General mechanism of the Mitsunobu reaction.

Experimental Workflow: Synthesis of a Bicyclo[3.1.0]hexane Nucleoside Analog

This diagram outlines a typical experimental workflow for the synthesis of a nucleoside analog using a bicyclo[3.1.0]hexane alcohol and a purine base via the Mitsunobu reaction.

Experimental_Workflow Start Start: Bicyclo[3.1.0]hexane alcohol + Purine Base + PPh₃ Dissolve Dissolve in anhydrous THF Start->Dissolve Cool Cool to 0 °C (ice bath) Dissolve->Cool AddDEAD Slowly add DEAD (or DIAD) in THF Cool->AddDEAD Stir Stir at 0 °C to room temperature AddDEAD->Stir Quench Quench reaction Stir->Quench Workup Aqueous workup and extraction Quench->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize product (NMR, MS) Purify->Characterize

Caption: Workflow for nucleoside synthesis via Mitsunobu reaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving the Mitsunobu reaction with bicyclo[3.1.0]hexane alcohols.

Protocol 1: General Procedure for Stereochemical Inversion using p-Nitrobenzoic Acid

This protocol is adapted from a general procedure for the Mitsunobu inversion of sterically hindered secondary alcohols and is applicable to bicyclo[3.1.0]hexane alcohols.[6]

Materials:

  • Bicyclo[3.1.0]hexane alcohol derivative

  • p-Nitrobenzoic acid (4 equivalents)

  • Triphenylphosphine (PPh₃) (4 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bicyclo[3.1.0]hexane alcohol (1 equivalent), p-nitrobenzoic acid (4 equivalents), and triphenylphosphine (4 equivalents).

  • Add anhydrous THF to dissolve the solids.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add a solution of DEAD or DIAD (4 equivalents) in anhydrous THF dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 14-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40 °C for a few hours.[6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in a minimal amount of dichloromethane and then add diethyl ether to precipitate the triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

  • Filter the mixture through a pad of Celite, washing the solids with cold diethyl ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • The resulting p-nitrobenzoate ester can then be hydrolyzed to the inverted alcohol using standard conditions (e.g., K₂CO₃ in methanol or LiOH in THF/water).

Protocol 2: Synthesis of a Bicyclo[3.1.0]hexane Nucleoside Analog

This protocol is a generalized procedure based on the synthesis of nucleoside analogs via the Mitsunobu reaction.[1][7]

Materials:

  • Protected bicyclo[3.1.0]hexane alcohol (1 equivalent)

  • Purine or pyrimidine base (e.g., 6-chloropurine) (1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the protected bicyclo[3.1.0]hexane alcohol (1 equivalent), the nucleobase (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-9 alkylated nucleoside analog.[1]

Protocol 3: Conversion of a Bicyclo[3.1.0]hexanol to an Azide

This protocol describes the direct conversion of a bicyclo[3.1.0]hexanol to the corresponding azide with inversion of stereochemistry.[4]

Materials:

  • Bicyclo[3.1.0]hexane alcohol derivative (1 equivalent)

  • Diphenylphosphoryl azide (DPPA) (1.5 equivalents)

  • Di-tert-butyl azodicarboxylate (DBAD) or DEAD (1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Anhydrous toluene or THF

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the bicyclo[3.1.0]hexane alcohol (1 equivalent), triphenylphosphine (1.5 equivalents), and diphenylphosphoryl azide (1.5 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere, add DBAD or DEAD (1.5 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the starting material is consumed as indicated by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bicyclo[3.1.0]hexyl azide.[4]

References

Application Notes & Protocols: Large-Scale Synthesis of N-methylbicyclo[3.1.0]hexan-3-amine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The bicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, often employed as a conformationally restricted bioisostere for cyclohexane or phenyl rings.[1] This rigid framework can lead to enhanced binding affinity and selectivity for biological targets.[1] N-methylbicyclo[3.1.0]hexan-3-amine and its analogues are of significant interest in drug discovery, appearing in compounds targeting a range of receptors, including adenosine receptors.[2][3] This document provides detailed protocols for the large-scale synthesis of this compound analogues, drawing from established methodologies for the construction of the bicyclo[3.1.0]hexane core and subsequent functionalization.

The synthesis of these complex molecules often involves multi-step sequences. Key strategies for constructing the bicyclo[3.1.0]hexane system include intramolecular Simmons-Smith cyclopropanation, (3+2) annulation reactions of cyclopropenes with aminocyclopropanes, and ring contraction of epoxy ketones derived from cyclohexanediones.[1][4][5][6][7][8] The protocols outlined below are based on a convergent synthetic approach, allowing for the preparation of diverse analogues on a multi-gram scale.

Synthetic Strategy Overview

The overall synthetic strategy involves the initial construction of a functionalized bicyclo[3.1.0]hexane core, followed by the introduction of the N-methylamine sidechain. A common and effective approach begins with the formation of the bicyclic ketone, bicyclo[3.1.0]hexan-3-one, which serves as a key intermediate for further elaboration.

Synthetic_Pathway A Starting Material (e.g., Cyclohexane-1,4-dione derivative) B Bicyclo[3.1.0]hexan-3-one Intermediate A->B Ring Contraction C Oxime Formation B->C Hydroxylamine D Reduction to Amine C->D Reduction (e.g., H2/Pd) E N-Methylation D->E Reductive Amination (Formaldehyde, HCOOH) F Final Product (this compound analogue) E->F Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start with Substituted Cyclohexane-1,4-dione Epoxidation Epoxidation with m-CPBA Start->Epoxidation RingContraction Base-promoted Ring Contraction Epoxidation->RingContraction Ketone Bicyclo[3.1.0]hexan-3-one RingContraction->Ketone OximeFormation Oxime Formation Ketone->OximeFormation Reduction Catalytic Hydrogenation OximeFormation->Reduction PrimaryAmine Bicyclo[3.1.0]hexan-3-amine Reduction->PrimaryAmine NMethylation Eschweiler-Clarke Reaction PrimaryAmine->NMethylation FinalProduct This compound NMethylation->FinalProduct Purification Purification (Column Chromatography/Distillation) FinalProduct->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

References

Application Notes and Protocols: N-methylbicyclo[3.1.0]hexan-3-amine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The bicyclo[3.1.0]hexane ring system is a rigid molecular scaffold of significant interest in medicinal chemistry. Its conformationally constrained nature allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets. While N-methylbicyclo[3.1.0]hexan-3-amine is not extensively documented as a standalone therapeutic agent in neurodegenerative disease research, its structural motif is a critical component in a range of investigational compounds. These compounds are primarily designed to interact with key receptors and enzymes implicated in the pathophysiology of neurodegenerative disorders.

These application notes provide an overview of the utility of the this compound scaffold in the development of ligands for targets pertinent to neurodegeneration, with a focus on adenosine A3 receptor agonists and metabotropic glutamate 2/3 receptor agonists. The information presented is based on preclinical research involving more complex derivatives incorporating this bicyclic amine core.

Application Area 1: Adenosine A3 Receptor Agonists

Background

The adenosine A3 receptor (A3AR) is a G-protein coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Activation of A3AR has been shown to elicit neuroprotective effects, primarily through the modulation of inflammatory pathways and apoptotic processes. The development of potent and selective A3AR agonists is therefore a key area of research. The rigid bicyclo[3.1.0]hexane framework, which mimics the ribose sugar of adenosine in a specific, North (N) conformation, has proven to be highly effective in conferring A3AR selectivity and potency.[1]

Compound Class: (N)-Methanocarba Nucleoside Derivatives

Derivatives of N-methylbicyclo[3.1.0]hexane-1-carboxamide are integral to a class of potent and selective A3AR agonists.[1][2] In these molecules, the bicyclo[3.1.0]hexane moiety serves as a constrained replacement for the ribose sugar of natural adenosine nucleosides. This structural modification locks the molecule in a conformation that is preferentially recognized by the A3AR.[1] Further modifications at the N6 and C2 positions of the purine base have led to the discovery of compounds with high affinity and selectivity for the human A3AR.[1][3] Several of these A3AR agonists are currently in clinical trials for various indications.[1]

Data Presentation

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of representative A3AR agonists incorporating the bicyclo[3.1.0]hexane scaffold at human (h) and mouse (m) A3ARs.

Compound IDN6-SubstituentC2-SubstituenthA3AR Ki (nM)mA3AR Ki (nM)hA3AR EC50 (nM)Reference
15 Methyl6-methyl6158 ± 103.16 ± 0.72[2]
19 Methyl3,4-difluorophenyl-722 ± 3512.5 ± 2.8[2]
21 Methyl--396 ± 2926.9 ± 8.4[2]
MRS5698 (3-Chlorophenyl)methyl(3,4-difluorophenyl)ethynyl3.493.1-[3]
13 MethylHalo-substituted0.5 - 0.6--[1]
14 MethylHalo-substituted0.5 - 0.6--[1]

Experimental Protocols

1. Radioligand Binding Assay for A3AR Affinity

This protocol is a generalized method for determining the binding affinity of test compounds for the A3AR.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3AR.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [125I]I-AB-MECA), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a known A3AR agonist (e.g., Cl-IB-MECA).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay for A3AR Agonist Activity

This protocol assesses the ability of a test compound to act as an agonist at the A3AR by measuring its effect on cyclic AMP (cAMP) levels.

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing the human A3AR.

    • Seed the cells in a 96-well plate and allow them to attach overnight.

  • cAMP Assay:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Add varying concentrations of the test compound to the cells.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy (Emax) from the curve using non-linear regression.

Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist A3AR Agonist (Bicyclo[3.1.0]hexane derivative) Agonist->A3AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Neuroprotection, Anti-inflammation) PKA->Response Leads to

Caption: A3 Adenosine Receptor Signaling Pathway.

Application Area 2: Metabotropic Glutamate 2/3 Receptor Agonists

Background

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. The group II mGluRs, which include the mGlu2 and mGlu3 subtypes, are predominantly located presynaptically and their activation leads to a reduction in glutamate release. Given that excessive glutamate release (excitotoxicity) is a common pathological feature in many neurodegenerative diseases, mGlu2/3 receptor agonists are being investigated as potential neuroprotective agents.[4]

Compound Class: Aminobicyclo[3.1.0]hexane Dicarboxylates

The aminobicyclo[3.1.0]hexane dicarboxylate scaffold has been instrumental in the development of potent and selective mGlu2/3 receptor agonists.[4] This rigid framework constrains the glutamate-like pharmacophore into a specific conformation that is recognized by the orthosteric binding site of the mGlu2 and mGlu3 receptors. The synthesis of various substituted analogs has allowed for the fine-tuning of agonist activity and selectivity between the two receptor subtypes.[5]

Data Presentation

The following table presents data for a key mGlu2/3 receptor agonist that incorporates the bicyclo[3.1.0]hexane core.

Compound IDDescriptionmGlu2 ActivitymGlu3 ActivityReference
LY541850 (1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylateAgonistAntagonist[4][5]
LY2934747 C4-spirocyclopropane analogPotent AgonistPotent Agonist[4]

Experimental Protocols

1. Calcium Mobilization Assay for mGlu2/3 Agonist Activity

This protocol is a common method for assessing the functional activity of mGlu2/3 receptor agonists in a cellular context.

  • Cell Culture:

    • Culture HEK293 or CHO cells stably co-expressing a G-protein chimeric construct (e.g., Gαqi5) and the human mGlu2 or mGlu3 receptor. The chimeric G-protein allows the Gi/o-coupled mGlu2/3 receptors to signal through the Gq pathway, leading to a measurable increase in intracellular calcium.

    • Seed the cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Calcium Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add varying concentrations of the test compound and monitor the fluorescence intensity over time.

    • As a positive control, use a known mGlu2/3 agonist (e.g., LY354740).

  • Data Analysis:

    • Calculate the change in fluorescence intensity to determine the calcium response.

    • Generate a concentration-response curve by plotting the peak fluorescence response against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax values from the curve using non-linear regression.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Start This compound (or related precursor) Synth Chemical Synthesis of Bicyclo[3.1.0]hexane Analogs Start->Synth Purify Purification & Characterization Synth->Purify Binding Radioligand Binding Assay (Affinity - Ki) Purify->Binding Functional Functional Assay (Potency - EC50, Efficacy - Emax) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK Efficacy Animal Model of Neurodegenerative Disease PK->Efficacy Lead Lead Compound Identification Efficacy->Lead

Caption: Drug Discovery Workflow for Bicyclo[3.1.0]hexane Derivatives.

Application Area 3: Dual-Luciferase Kinase (DLK) Inhibitors

Background

Dual-luciferase kinase (DLK), also known as MAP3K12, is a key regulator of neuronal apoptosis and axon degeneration. Inhibition of DLK has been shown to be neuroprotective in various models of neurodegenerative disease and injury. As such, DLK represents a promising target for therapeutic intervention.

Compound Class: Pyrazole Derivatives

This compound has been utilized as a synthetic intermediate in the preparation of pyrazole derivatives that function as DLK inhibitors.[6] In this context, the bicyclic amine moiety serves as a structural element that can be further functionalized to generate compounds with the desired inhibitory activity and pharmacological properties.

Logical Relationship

dlk_inhibitor_logic Start This compound Intermediate Key Synthetic Intermediate Start->Intermediate Incorporated into Final Pyrazole Derivative (DLK Inhibitor) Intermediate->Final Leads to Target DLK Enzyme Final->Target Inhibits Effect Neuroprotection Target->Effect Prevents Degeneration

Caption: Synthesis and Action of DLK Inhibitors.

The this compound scaffold is a valuable building block in the design and synthesis of novel drug candidates for the treatment of neurodegenerative diseases. Its rigid, three-dimensional structure allows for the development of highly potent and selective ligands for a range of biological targets, including adenosine and glutamate receptors, as well as protein kinases. The continued exploration of this and related bicyclic scaffolds is likely to yield new and improved therapeutic agents for these debilitating conditions.

References

Application Notes and Protocols: N-methylbicyclo[3.1.0]hexan-3-amine Derivatives as DLK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of neuronal stress signaling. As a member of the Mixed Lineage Kinase (MLK) family, DLK is predominantly expressed in neurons and acts as a key upstream activator of the c-Jun N-terminal Kinase (JNK) pathway. The activation of the DLK-JNK signaling cascade is implicated in the regulation of both neuronal apoptosis and axon degeneration, making it a significant therapeutic target for a range of neurodegenerative diseases and neuronal injuries. Conditions where DLK inhibition is being explored as a therapeutic strategy include Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and chemotherapy-induced peripheral neuropathy.

The N-methylbicyclo[3.1.0]hexan-3-amine scaffold has emerged as a promising chemotype for the development of potent and selective DLK inhibitors. These derivatives, often incorporating a pyrazole core, have been the subject of extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties, particularly for central nervous system (CNS) applications. This document provides a summary of the quantitative data for representative compounds, detailed experimental protocols for their evaluation, and diagrams of the relevant signaling pathway and experimental workflows.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative 3-substituted pyrazole derivatives incorporating a bicyclo[3.1.0]hexane moiety against DLK. The data is extracted from a review of patent WO2014111496.[1]

Compound ExampleStructureDLK Ki (µM)[1]
405-((1R,5S,6r)-6-(3-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-yl)-N,N-dimethylpyridin-2-amine0.003
663-(difluoromethoxy)-5-(5-((1R,5S,6r)-3-((dimethylamino)methyl)-3-fluorobicyclo[3.1.0]hexan-6-yl)-1-isopropyl-1H-pyrazol-3-yl)pyridin-2-amine0.009
133N-((1R,5S,6r)-6-(3-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-yl)-N-methylacetamide0.004
172N-((1R,5S,6r)-6-(3-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-yl)cyclopropanecarboxamide0.002

Signaling Pathway

The following diagram illustrates the central role of DLK in the neuronal stress signaling pathway, leading to downstream activation of JNK and subsequent cellular responses, including apoptosis and axon degeneration.

DLK_Signaling_Pathway cluster_stress Neuronal Stress/Injury cluster_dlk_activation DLK Activation cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Axon_Injury Axon Injury DLK DLK (MAP3K12) Axon_Injury->DLK Trophic_Factor_Withdrawal Trophic Factor Withdrawal Trophic_Factor_Withdrawal->DLK Excitotoxicity Excitotoxicity Excitotoxicity->DLK MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Axon_Degeneration Axon Degeneration JNK->Axon_Degeneration Apoptosis Apoptosis cJun->Apoptosis Inhibitor This compound Derivatives Inhibitor->DLK inhibits

Caption: DLK Signaling Pathway in Neuronal Stress.

Experimental Protocols

In Vitro DLK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a biochemical assay to determine the in vitro potency of this compound derivatives as DLK inhibitors.

Materials:

  • Recombinant human DLK (kinase domain)

  • Biotinylated peptide substrate (e.g., Biotin-casein)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted test compounds to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and no enzyme (background).

  • Add 4 µL of a solution containing the DLK enzyme and the biotinylated peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for DLK.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the Europium-labeled anti-phospho-substrate antibody, and SA-APC in a suitable buffer.

  • Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for DLK Inhibition in Neurons

This protocol outlines a cell-based assay to assess the ability of this compound derivatives to inhibit DLK signaling in a neuronal context, typically by measuring the phosphorylation of a downstream target like c-Jun.

Materials:

  • Primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Nerve Growth Factor (NGF)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-DLK, and a loading control (e.g., anti-GAPDH or anti-β-tubulin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture primary DRG neurons or the chosen neuronal cell line according to standard protocols. For DRG neurons, culture in the presence of NGF to promote survival and neurite outgrowth.

  • Pre-treat the cultured neurons with various concentrations of the test compounds for 1-2 hours.

  • Induce DLK signaling by withdrawing NGF from the culture medium. This is a common method to induce a stress response and activate the DLK pathway.

  • Incubate the neurons under NGF-deprived conditions for a predetermined time (e.g., 4-6 hours) in the continued presence of the test compounds.

  • Lyse the cells in lysis buffer and determine the total protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Probe the membranes with primary antibodies against phospho-c-Jun, total c-Jun, DLK, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.

  • Determine the concentration-dependent inhibition of c-Jun phosphorylation by the test compounds and calculate the IC₅₀ values.

Experimental Workflow

The following diagram provides a logical workflow for the discovery and characterization of this compound derivatives as DLK inhibitors.

Experimental_Workflow cluster_discovery Discovery Phase cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Hit Identification Biochemical_Assay Biochemical Assay (e.g., TR-FRET) SAR->Biochemical_Assay Compound Synthesis Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Potency & Selectivity Cellular_Assay Neuronal Cellular Assay (p-c-Jun Western Blot) Selectivity_Profiling->Cellular_Assay Optimized Leads Neuroprotection_Assay Neuroprotection Assay (Axon Degeneration) Cellular_Assay->Neuroprotection_Assay Cellular Efficacy PK_Studies Pharmacokinetic (PK) Studies Neuroprotection_Assay->PK_Studies Preclinical Candidates Efficacy_Models In Vivo Efficacy Models (e.g., Nerve Injury, Neurodegeneration) PK_Studies->Efficacy_Models Brain Penetrant Compounds Lead_Candidate Lead Candidate Efficacy_Models->Lead_Candidate Proof of Concept

Caption: Drug discovery workflow for DLK inhibitors.

References

Troubleshooting & Optimization

Challenges in the synthesis of bicyclo[3.1.0]hexane systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable scaffolds.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of bicyclo[3.1.0]hexane derivatives, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Bicyclo[3.1.0]hexane Product

  • Question: My reaction is resulting in a low yield or complete absence of the bicyclo[3.1.0]hexane product. What are the possible causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors, including reagent instability, suboptimal reaction conditions, or competing side reactions. Here are some troubleshooting steps:

    • Reagent Quality: Ensure the purity and activity of your starting materials, especially sensitive reagents like diazo compounds or organometallics. Degradation of these reagents is a common cause of reaction failure.

    • Solvent and Atmosphere: Many reactions for constructing bicyclo[3.1.0]hexane systems are sensitive to moisture and air. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) where specified in the protocol.

    • Temperature Control: The thermal stability of intermediates, such as metal carbenes, can be low. Precise temperature control is often critical. For instance, in Simmons-Smith cyclopropanation, the reaction is typically run at low temperatures to control the reactivity of the carbenoid.

    • Catalyst Loading and Activity: In metal-catalyzed reactions (e.g., using rhodium or gold catalysts), the catalyst loading and activity are crucial.[1] Consider screening different catalyst loadings or using a freshly prepared or purchased batch of the catalyst. For instance, in dirhodium(II)-catalyzed cyclopropanation, catalyst loadings as low as 0.005 mol% have been shown to be effective.[1]

    • Side Reactions: Competing pathways, such as the formation of symmetric ethers when using propargylic alcohols under reflux conditions, can reduce the yield of the desired product.[2] Monitoring the reaction by TLC or GC-MS can help identify major byproducts and inform adjustments to the reaction conditions to minimize their formation.

Issue 2: Poor Stereoselectivity (Endo/Exo Isomer Ratio)

  • Question: I am obtaining a mixture of endo and exo diastereomers and the selectivity is poor. How can I improve the stereochemical outcome of my reaction?

  • Answer: Achieving high stereoselectivity is a common challenge in bicyclo[3.1.0]hexane synthesis. The choice of catalyst, solvent, and protecting groups can significantly influence the diastereomeric ratio.

    • Catalyst Choice: The ligand environment of the metal catalyst plays a critical role in stereocontrol. For dirhodium(II)-catalyzed cyclopropanations, different carboxylate or carboxamidate ligands can favor the formation of either the exo or endo isomer.[1]

    • Substrate Control: The steric and electronic properties of the substituents on your starting materials can direct the approach of the reagent. Bulky protecting groups can be used to block one face of the molecule, thereby favoring the formation of a single diastereomer.

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. It is advisable to screen a range of solvents with varying polarities.

    • Equilibration: In some cases, if one diastereomer is thermodynamically more stable, it may be possible to equilibrate an undesired mixture to favor the desired isomer under basic or acidic conditions.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my bicyclo[3.1.0]hexane product from starting materials or byproducts. What purification strategies are recommended?

  • Answer: The purification of bicyclo[3.1.0]hexane derivatives can be challenging due to their potential volatility and sometimes similar polarities to byproducts.

    • Chromatography: Column chromatography on silica gel is a common method.[3] However, the strained bicyclic system can sometimes be sensitive to acidic silica. Using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine) can be beneficial.

    • Distillation: For thermally stable and volatile compounds, distillation can be an effective purification method.[4]

    • Crystallization: If the product is a solid, crystallization is an excellent method for obtaining highly pure material.

    • Derivatization: In some challenging cases, derivatizing the product to alter its polarity, followed by purification and subsequent removal of the derivatizing group, can be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the bicyclo[3.1.0]hexane core?

A1: The construction of the bicyclo[3.1.0]hexane skeleton primarily relies on two main strategies:

  • Formation of the three-membered ring: This is the most common approach and involves the cyclopropanation of a cyclopentene derivative.[5][6] Key methods include:

    • Simmons-Smith Reaction: Utilizes a carbenoid (iodomethylzinc iodide) to cyclopropanate an alkene.[7]

    • Diazo Compound Chemistry: Involves the metal-catalyzed (often Rh(II) or Cu(I)) decomposition of a diazo compound in the presence of an alkene.[1][7]

    • Intramolecular Cyclization: For example, an intramolecular epoxide opening can lead to the formation of the cyclopropane ring.[8]

  • Formation of the five-membered ring: This is a less common but powerful convergent strategy. An example is the (3+2) annulation of cyclopropenes with aminocyclopropanes.[5][6][9][10]

Q2: How can I deal with the high ring strain of the bicyclo[3.1.0]hexane system during synthesis and handling?

A2: The inherent ring strain makes these molecules both valuable synthetic intermediates and potentially unstable.[9][11]

  • Mild Reaction Conditions: Whenever possible, use mild reaction conditions (e.g., lower temperatures, non-harsh reagents) to avoid unwanted ring-opening reactions.[12]

  • Stability of Derivatives: The stability can be influenced by the substituents. For example, bicyclo[3.1.0]hexane boranes have been reported to be stable in air and during chromatography, unlike their borate counterparts.[12]

  • Storage: Store purified bicyclo[3.1.0]hexane derivatives at low temperatures, under an inert atmosphere, and protected from light to prevent degradation.

Q3: Are there scalable methods for the synthesis of bicyclo[3.1.0]hexane derivatives?

A3: Yes, scalability is a key consideration, especially in drug development. Several studies have focused on developing scalable protocols. For example, a modified protocol for the preparation of 1,5-diazabicyclo[3.1.0]hexanes using N-chlorosuccinimide has been demonstrated on a gram-scale.[13] Similarly, gold-catalyzed Si-H bond insertion reactions have been shown to be scalable.[14] Key aspects for scalability include the use of inexpensive and readily available starting materials, avoiding cryogenic temperatures if possible, and minimizing chromatographic purifications.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to bicyclo[3.1.0]hexane systems.

Table 1: Comparison of Catalyst Loadings and Yields in Dirhodium(II)-Catalyzed Cyclopropanation

CatalystCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (exo:endo)Reference
Rh₂(OAc)₄1-78-66Variable[1]
Rh₂(esp)₂0.005>95>99:1 (exo)[1]
Rh₂(OAc)₄0.005931:1.3[1]

Table 2: Yields from Gold-Catalyzed Synthesis of Bicyclo[3.1.0]hexane Derivatives

Reaction TypeCatalystYield (%)Reference
Cyclization/Hydroboration of 1,6-EnynesAuCl(IPr)/AgSbF₆50-85[12]
Si-H Bond Insertion of 1,6-Enynes(Ph₃PAu)₂Cl₂/AgBF₄up to 91[14]

Key Experimental Protocols

Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation for 3-Azabicyclo[3.1.0]hexane-6-carboxylates [1]

  • Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).

  • Addition of Diazo Reagent: Slowly add a solution of ethyl diazoacetate (EDA, 1.1 equiv) in the same solvent to the reaction mixture at room temperature over a period of 4-8 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification/Isomerization:

    • For the exo-isomer, the crude product can often be used directly or purified by column chromatography.

    • To obtain the endo-isomer, the crude mixture can be subjected to basic conditions (e.g., NaOEt in EtOH) to induce epimerization to the thermodynamic endo product, followed by purification.

Protocol 2: Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes [12]

  • Catalyst Preparation: In a glovebox, add the gold catalyst (e.g., AuCl(IPr), 2 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 2 mol%) to an oven-dried reaction vessel.

  • Reaction Setup: Add the solvent (e.g., dichloromethane) and the 1,6-enyne substrate (1.0 equiv).

  • Addition of Borane: Add the hydroborating agent (e.g., pinacolborane, 1.2 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 1-12 hours), monitoring by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane borane.

Visualizations

logical_relationship_troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low or No Yield Reagent Reagent Instability Problem->Reagent Conditions Suboptimal Conditions (Temp, Atmosphere) Problem->Conditions SideRxn Side Reactions Problem->SideRxn Catalyst Catalyst Issues Problem->Catalyst CheckReagent Verify Reagent Quality and Purity Reagent->CheckReagent OptimizeCond Optimize Temperature and Use Inert Atmosphere Conditions->OptimizeCond AnalyzeByproducts Identify Byproducts (TLC, GC-MS) SideRxn->AnalyzeByproducts ScreenCatalyst Screen Catalyst Loading or Change Catalyst Catalyst->ScreenCatalyst AdjustStoich Adjust Stoichiometry or Addition Rate AnalyzeByproducts->AdjustStoich

Troubleshooting workflow for low yield in bicyclo[3.1.0]hexane synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Substrate and Catalyst in Anhydrous Solvent C Slow Addition of Diazo Reagent A->C B Prepare Diazo Reagent Solution B->C D Monitor Reaction by TLC/NMR C->D E Concentrate Reaction Mixture D->E F Purify by Chromatography or Isomerize E->F G Characterize Product F->G

References

Technical Support Center: Optimization of Reductive Amination for Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of bicyclic ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination of bicyclic ketones in a question-and-answer format.

Question: Why am I observing low to no conversion of my bicyclic ketone?

Answer:

Several factors can contribute to poor conversion in the reductive amination of sterically hindered bicyclic ketones.

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine often favors the ketone starting material.[1] Bicyclic ketones can be sterically hindered, slowing down the initial nucleophilic attack by the amine to form the hemiaminal and subsequent dehydration to the imine.

    • Solution:

      • Remove Water: Use a dehydrating agent, such as molecular sieves (4Å), or azeotropic distillation to shift the equilibrium towards the imine.[2]

      • Lewis Acid Catalysis: Add a Lewis acid like Ti(OiPr)₄ or ZnCl₂ to activate the ketone's carbonyl group, making it more electrophilic and promoting the initial addition of the amine.[3]

      • Pre-formation of the Imine: Stir the bicyclic ketone and amine together for a period before adding the reducing agent to allow for sufficient imine formation. The progress of imine formation can be monitored by techniques like NMR.[4][5]

  • Incorrect pH: The reaction is pH-sensitive. Acidic conditions (pH 4-5) are generally optimal for imine formation as they protonate the carbonyl oxygen, increasing its reactivity.[4][6] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[4]

    • Solution:

      • Use a Buffer System: Employ a buffer, such as acetic acid/sodium acetate, to maintain the optimal pH range.[5]

      • Catalytic Acid: Add a catalytic amount of a weak acid like acetic acid.[7]

  • Poorly Reactive Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and may react slowly.

    • Solution:

      • Harsher Conditions: For less reactive amines, more forcing conditions or specialized protocols using reagents like BH₃·THF in combination with TMSCl may be necessary.[8]

Question: My primary side product is the alcohol from the reduction of the starting bicyclic ketone. How can I prevent this?

Answer:

This indicates that your reducing agent is too reactive and is reducing the ketone faster than the imine is formed or reduced.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent capable of reducing both ketones and imines.[1][3] Its use can lead to significant alcohol byproduct formation. If using NaBH₄, it is crucial to allow sufficient time for imine formation before its addition.[3][4]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the iminium ion over the ketone at neutral or slightly acidic pH.[1][4][9] It is often the reagent of choice for one-pot reductive aminations.[1][6]

    • Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): This is another mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1][7][9] It is often used in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[3][7]

  • Reaction Setup:

    • One-Pot vs. Two-Step: For challenging substrates, a two-step procedure where the imine is formed first (and optionally isolated) before the addition of the reducing agent can minimize ketone reduction.[1]

Question: I am observing significant amounts of over-alkylation (formation of a tertiary amine from a primary amine). How can this be minimized?

Answer:

Over-alkylation occurs when the newly formed secondary amine reacts with another molecule of the bicyclic ketone.

  • Stoichiometry Control:

    • Excess Amine: Using a slight excess of the primary amine can help to ensure it outcompetes the secondary amine product for reaction with the ketone.

    • Slow Addition: Slowly adding the bicyclic ketone to the reaction mixture containing the amine can help to maintain a low concentration of the ketone, disfavoring the second alkylation.

  • Reaction Conditions:

    • Non-acidic Conditions: Over-alkylation can sometimes be suppressed by running the reaction under non-acidic conditions.[2]

    • Catalytic Hydrogenation: Using H₂ with a metal catalyst (e.g., Pd/C, Raney Nickel) can sometimes be more selective and avoid over-alkylation, especially in the absence of acid.[1][2]

Question: How can I control the diastereoselectivity of the reaction to favor a specific stereoisomer of the resulting bicyclic amine?

Answer:

The stereochemical outcome is influenced by the steric hindrance of the bicyclic ketone and the approach of the hydride reagent to the imine intermediate.

  • Choice of Reducing Agent: Different reducing agents can exhibit different selectivities. For instance, bulkier reducing agents may favor attack from the less hindered face of the imine.

  • Reaction Conditions: Temperature and solvent can influence the transition state of the reduction, thereby affecting the diastereomeric ratio.

  • Chiral Catalysts: For asymmetric reductive amination, the use of chiral catalysts, such as those based on palladium or iridium, can induce high levels of enantioselectivity and diastereoselectivity.[1][10]

  • Specialized Protocols: Specific protocols have been developed for diastereoselective reductive aminations, for example, by forming metal carboxylates of imines derived from α-aminoesters and then performing a diastereoselective reduction.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reductive amination of bicyclic ketones?

A1: The most common reducing agents are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) due to their selectivity for reducing the imine/iminium ion in the presence of the ketone.[1][9] Sodium borohydride (NaBH₄) can also be used, but care must be taken to avoid premature reduction of the ketone.[3][4] Catalytic hydrogenation (H₂/catalyst) is another viable, often greener, alternative.[1][12]

Q2: In what order should I add the reagents?

A2: For a one-pot reaction, the bicyclic ketone, amine, and any acid catalyst are typically mixed in the solvent first to allow for imine formation. The reducing agent is then added. For difficult substrates, adding the reducing agent portion-wise may improve yields. Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can be employed.[1]

Q3: What are suitable solvents for this reaction?

A3: The choice of solvent depends on the reducing agent.

  • NaBH₃CN: Often used in protic solvents like methanol (MeOH) or ethanol (EtOH).[3]

  • NaBH(OAc)₃ (STAB): Typically used in aprotic solvents such as dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[3][7]

  • NaBH₄: Commonly used in MeOH or EtOH.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the product. ¹H NMR can also be used to monitor the formation of the imine intermediate before the reduction step.

Q5: My purification is difficult due to residual starting amine and product having similar properties. Any suggestions?

A5:

  • Acid-Base Extraction: Utilize the basicity of the amine product. An acidic wash (e.g., dilute HCl) will protonate the amine product and any unreacted starting amine, moving them to the aqueous layer and leaving the unreacted ketone in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the amines.

  • Chromatography: If the polarities are very similar, careful column chromatography with a suitable solvent system is often necessary. Sometimes, derivatizing the product amine can alter its polarity enough to facilitate separation.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey CharacteristicsPotential Issues
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, powerful reductant.Can reduce the starting ketone, leading to alcohol byproducts.[3][4]
Sodium CyanoborohydrideNaBH₃CNMeOH, H₂OSelective for imines at pH ~6-7; stable in acidic solutions.[1][9]Highly toxic; can release HCN gas upon acidic workup.[1][9]
Sodium TriacetoxyborohydrideNaBH(OAc)₃ (STAB)DCE, THF, DCMMild and selective for imines; generally high yielding.[1][7][9]Water-sensitive.[3]
Catalytic HydrogenationH₂/CatalystMeOH, EtOH, EtOAcGreen alternative; can be highly selective.[1][12]May require specialized equipment (e.g., Parr shaker); catalyst can be deactivated.[1][13]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of the bicyclic ketone (1.0 equiv) and the amine (1.1 equiv) in dichloroethane (DCE, 0.1-0.5 M), add acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol is adapted from methodologies described in multiple sources.[7]

Visualizations

ReductiveAminationWorkflow Start Start: Bicyclic Ketone + Amine Solvent Dissolve in appropriate solvent (e.g., DCE, MeOH) Start->Solvent Imine_Formation Imine Formation (Optional: Add acid catalyst, e.g., AcOH) Solvent->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Imine_Formation->Add_Reductant Reaction Reaction Monitoring (TLC, LC-MS) Add_Reductant->Reaction Workup Aqueous Workup / Quench Reaction->Workup Reaction Complete Extraction Extraction & Drying Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Bicyclic Amine Product Purification->Product TroubleshootingTree Problem Low Yield / Incomplete Reaction Check_Imine Check Imine Formation Problem->Check_Imine Check_Reduction Check Reduction Step Problem->Check_Reduction Imine_Solution1 Add dehydrating agent (e.g., Mol. Sieves) Check_Imine->Imine_Solution1 Imine_Solution2 Add Lewis acid catalyst (e.g., Ti(OiPr)4) Check_Imine->Imine_Solution2 Imine_Solution3 Optimize pH (4-5) (Use buffer or cat. acid) Check_Imine->Imine_Solution3 Imine_Solution4 Pre-form imine before adding reductant Check_Imine->Imine_Solution4 Reduction_Solution2 Side Product: Ketone Reduction? (Alcohol observed) Check_Reduction->Reduction_Solution2 Reduction_Solution3 Side Product: Over-alkylation? Check_Reduction->Reduction_Solution3 Reduction_Solution1 Use milder reductant (NaBH3CN or STAB) Reduction_Solution2->Reduction_Solution1 Reduction_Solution4 Adjust stoichiometry (excess amine) Reduction_Solution3->Reduction_Solution4

References

Technical Support Center: Stereoselective Synthesis of N-methylbicyclo[3.1.0]hexan-3-amine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of N-methylbicyclo[3.1.0]hexan-3-amine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the bicyclo[3.1.0]hexan-3-amine core?

A1: Common starting materials often include bicyclo[3.1.0]hexan-3-one or related ketone analogs.[1] The synthesis of the bicyclic core itself can be achieved through various methods, including the (3+2) annulation of cyclopropenes with aminocyclopropanes.[2][3] Another approach involves starting from naturally abundant chiral molecules like (+)-3-carene, which possesses the bicyclo[3.1.0]hexane skeleton.[4]

Q2: Which methods are typically used to introduce the amine functionality at the C-3 position?

A2: Reductive amination of bicyclo[3.1.0]hexan-3-one is a frequently employed method. This involves reacting the ketone with an amine in the presence of a reducing agent. For the synthesis of the primary amine, ammonia or an ammonia equivalent can be used, followed by N-methylation. Alternatively, direct reductive amination with methylamine can yield the target N-methylated compound.

Q3: How can the stereochemistry of the final this compound isomers be controlled?

A3: Stereocontrol can be challenging and depends on the chosen synthetic route.

  • Substrate Control: The inherent stereochemistry of a chiral starting material, such as a derivative of (+)-3-carene, can direct the stereochemical outcome.[4]

  • Reagent Control: The use of chiral reducing agents or catalysts during reductive amination can induce stereoselectivity.

  • Diastereomeric Resolution: If a mixture of diastereomers is formed, they can often be separated by chromatographic techniques like flash chromatography.[5] Alternatively, resolution can be achieved by forming salts with a chiral acid and then separating the resulting diastereomeric salts by crystallization.

Q4: What are the primary challenges in the purification of this compound isomers?

A4: The main challenges include:

  • Separation of Diastereomers: The physical properties of diastereomers can be very similar, making their separation by chromatography difficult. Methodical optimization of the solvent system is often necessary.[5]

  • Volatility: Low molecular weight amines can be volatile, leading to product loss during solvent removal under high vacuum.

  • Basicity: The basic nature of the amine can cause tailing on silica gel chromatography. This can sometimes be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of reductive amination product 1. Incomplete imine/enamine formation.2. Inactive reducing agent.3. Unfavorable reaction equilibrium.1. Ensure anhydrous conditions. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water.2. Use a freshly opened or properly stored reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). Test the reducing agent on a known substrate.3. Increase the concentration of the amine or use it as the solvent if possible.
Formation of undesired side products (e.g., alcohol from ketone reduction) 1. The reducing agent is too reactive and reduces the ketone before imine formation.2. The rate of imine formation is slow.1. Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃).2. Add a catalytic amount of acid (e.g., acetic acid) to accelerate imine formation.
Poor diastereoselectivity in the final product 1. The facial selectivity of the iminium ion reduction is low.2. The stereocenters in the starting material do not exert sufficient steric hindrance to direct the approach of the hydride.1. Screen different reducing agents (e.g., bulkier hydrides).2. Vary the reaction temperature; lower temperatures often lead to higher selectivity.3. If using a chiral auxiliary, ensure its purity and that it is effectively directing the stereochemistry.
Difficulty in separating diastereomers by column chromatography 1. The polarity difference between the diastereomers is minimal.1. Use a longer column with a shallower gradient.2. Experiment with different solvent systems. Sometimes a switch in the stationary phase (e.g., alumina) can be beneficial.3. Consider derivatizing the amine (e.g., as an amide or carbamate) to potentially increase the separability of the diastereomers, followed by deprotection.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Bicyclo[3.1.0]hexan-3-one

This protocol is a generalized procedure and may require optimization for specific substrates and desired stereoisomers.

  • Imine Formation: To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added methylamine (1.2-2.0 eq, either as a solution in a solvent or as a gas bubbled through the solution). If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by TLC or GC-MS.

  • Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the reaction is complete (typically 12-24 hours), as monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in heptane or dichloromethane in methanol, often with the addition of a small amount of triethylamine or ammonium hydroxide (e.g., 1-4%), can be used to elute the product and separate diastereomers.[5]

Diagrams

experimental_workflow start Start: Bicyclo[3.1.0]hexan-3-one imine_formation Reductive Amination: 1. Add Methylamine 2. Stir at RT start->imine_formation reduction Reduction: Add Reducing Agent (e.g., NaBH(OAc)3) Stir at RT imine_formation->reduction workup Aqueous Work-up: Quench with NaHCO3 Extract with Organic Solvent reduction->workup purification Purification: Flash Column Chromatography workup->purification product Product: This compound Isomers purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Diastereoselectivity? check_temp Lower Reaction Temperature start->check_temp Yes fail Consider Alternative Strategy start->fail No change_reagent Change Reducing Agent (e.g., bulkier hydride) check_temp->change_reagent check_sm Check Purity of Chiral Starting Material/Auxiliary change_reagent->check_sm optimize Optimization Successful check_sm->optimize

Caption: Troubleshooting logic for improving diastereoselectivity.

References

Technical Support Center: N-methylbicyclo[3.al.0]hexan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-methylbicyclo[3.1.0]hexan-3-amine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] The hydrochloride salt form should also be stored at 4°C.[2][3] To prevent degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a dark place, and in a well-ventilated area.[4]

Q2: How stable is this compound at room temperature?

The compound is chemically stable under standard ambient conditions (room temperature).[1] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of gradual degradation.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, secondary amines, in general, can be susceptible to oxidation.[1] Potential degradation could involve oxidation of the amine or reactions involving the strained bicyclo[3.1.0]hexane ring system. Exposure to air and light may accelerate these processes. Long-term exposure to atmospheric carbon dioxide could lead to the formation of carbamate salts.[5]

Q4: I observe a change in the color or consistency of the material. What should I do?

A change in physical appearance, such as discoloration or the formation of precipitates, may indicate degradation or contamination. It is recommended to re-analyze the purity of the material using a suitable analytical method, such as HPLC or GC-MS, before proceeding with your experiment.

Q5: What materials should be avoided when handling or storing this compound?

As a basic amine, it will react with acids. It is also advisable to avoid strong oxidizing agents. The compound is a flammable liquid and vapor, so it should be kept away from heat, sparks, and open flames.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored at 2-8°C in a tightly sealed container, away from light and air. 2. Perform a purity check using HPLC or GC-MS and compare with the certificate of analysis. 3. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments.
Low purity detected by analysis The compound may have degraded over time or during an experimental procedure.1. Review the experimental conditions. Avoid high temperatures, strong acidic or basic conditions (unless required by the protocol), and prolonged exposure to air or light. 2. Consider performing a forced degradation study to identify potential degradants and establish compatible conditions.
Precipitate formation in solution The compound may have low solubility in the chosen solvent, or it may be reacting with the solvent or impurities.1. Verify the solubility of this compound in your solvent system. 2. Ensure the solvent is of high purity and free from reactive impurities. 3. If the precipitate is suspected to be a salt (e.g., carbonate), degassing the solvent with an inert gas before use may help.

Data on Storage and Stability

While quantitative stability data for this compound is limited in the public domain, the following table summarizes the recommended storage conditions based on available safety data sheets and related compounds.

Parameter Condition Recommendation Reference
Temperature Long-term2-8°C[1][4]
Short-termRoom Temperature (ambient)[1]
Atmosphere GeneralTightly sealed container[1]
IdealInert atmosphere (e.g., Argon, Nitrogen)[4]
Light GeneralStore in a dark place[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This study can help identify potential degradation products and assess the stability of the compound under various stress conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acidic: Add 0.1 N HCl to a final concentration of 0.05 N. Incubate at 60°C for 24 hours.

    • Basic: Add 0.1 N NaOH to a final concentration of 0.05 N. Incubate at 60°C for 24 hours.

    • Oxidative: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[7][8] A control sample should be kept in the dark.

  • Analysis:

    • At specified time points, take an aliquot from each stress condition, neutralize if necessary, and dilute to an appropriate concentration.

    • Analyze by HPLC-MS to separate the parent compound from any degradation products. The mass spectrometer will aid in the identification of the degradants.

Visualizations

logical_relationship Decision Tree for Storage and Handling start Start: Receive this compound storage_check Intended Storage Duration? start->storage_check short_term Short-term (< 1 month) storage_check->short_term < 1 month long_term Long-term (> 1 month) storage_check->long_term > 1 month storage_rt Store at Room Temperature (ambient) short_term->storage_rt storage_cold Store at 2-8°C long_term->storage_cold use_check Is the compound for immediate use in solution? storage_rt->use_check inert_atm Consider storage under inert atmosphere (e.g., Argon) storage_cold->inert_atm inert_atm->use_check yes_sol Yes use_check->yes_sol Yes no_sol No use_check->no_sol No prepare_sol Prepare solution fresh using high-purity, degassed solvents. yes_sol->prepare_sol aliquot Aliquot if necessary to avoid repeated freeze-thaw cycles or exposure of the bulk material. no_sol->aliquot end_use Proceed with experiment prepare_sol->end_use purity_check Before critical use, confirm purity via HPLC or other suitable method. aliquot->purity_check purity_check->end_use

Caption: Decision tree for the appropriate storage and handling of this compound.

experimental_workflow Troubleshooting Workflow for Purity Issues start Unexpected Experimental Result or Suspected Purity Issue check_purity Analyze sample purity using a qualified analytical method (e.g., HPLC, GC-MS) start->check_purity compare_coa Compare purity data with Certificate of Analysis (CoA) check_purity->compare_coa purity_ok Purity conforms to CoA? compare_coa->purity_ok Yes purity_not_ok Purity does not conform to CoA compare_coa->purity_not_ok No investigate_exp Investigate other experimental parameters (reagents, conditions, etc.) purity_ok->investigate_exp check_storage Review storage conditions (temperature, light, atmosphere) purity_not_ok->check_storage end_resolve Problem Resolved investigate_exp->end_resolve storage_ok Storage conditions were correct? check_storage->storage_ok Yes storage_not_ok Improper storage identified check_storage->storage_not_ok No new_batch Use a fresh, unopened batch of the compound storage_ok->new_batch remedy_storage Rectify storage conditions for remaining stock storage_not_ok->remedy_storage remedy_storage->new_batch new_batch->end_resolve contact_support Contact Technical Support with purity data and storage history new_batch->contact_support If issue persists signaling_pathway Hypothetical Degradation Pathway parent This compound n_oxide N-oxide derivative parent->n_oxide Oxidation dealkylation De-methylated amine parent->dealkylation Oxidative Dealkylation ring_opening Ring-opened products parent->ring_opening Acid-catalyzed rearrangement/opening oxidant Oxidizing Agent (e.g., O2, H2O2) oxidant->n_oxide oxidant->dealkylation light Light (UV/Vis) light->n_oxide light->dealkylation acid Acidic Conditions acid->ring_opening

References

Overcoming low coupling yields in bicyclo[3.1.0]hexane phosphoramidite chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[3.1.0]hexane phosphoramidites. The information provided is intended to help overcome common challenges, particularly low coupling yields, encountered during solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected coupling efficiencies when using bicyclo[3.1.0]hexane phosphoramidites compared to standard DNA or RNA phosphoramidites. What are the potential causes?

A1: Low coupling efficiency with bicyclo[3.1.0]hexane phosphoramidites is a known issue and can stem from several factors. The most critical factor is the stereochemistry of the bicyclo[3.1.0]hexane pseudosugar. Specifically, 2'-exo (North) conformations have been reported to lead to extremely low yields under standard phosphoramidite synthesis conditions.[1][2] This is often not a failure of the coupling step itself, but rather a result of strand cleavage during the subsequent oxidation step when using iodine.[3][4] Other contributing factors can include suboptimal coupling times, insufficient monomer excess, and the choice of activator.

Q2: Why does the stereochemistry of the bicyclo[3.1.0]hexane phosphoramidite affect the synthesis outcome so dramatically?

A2: The rigid, conformationally constrained nature of the bicyclo[3.1.0]hexane scaffold influences the reactivity of the phosphoramidite and the stability of the resulting linkages.[5] Early studies reported significant difficulties and extremely low coupling yields specifically with the 2'-exo (North) thymidine residues, a problem not encountered with the 3'-exo (South) analogs.[1][2] The "North" conformation appears to render the newly formed phosphite triester linkage susceptible to cleavage during iodine-mediated oxidation.[3][4]

Q3: Is there a recommended alternative to iodine for the oxidation step when working with "North" bicyclo[3.1.0]hexane phosphoramidites?

A3: Yes, switching from the standard iodine/water oxidant to tert-butylhydroperoxide (t-BHP) has been shown to effectively prevent the strand cleavage observed with North pseudosugar analogs.[3][4] This change in oxidant is a key strategy to overcome the issue of low apparent coupling yields.

Q4: Can adjusting the coupling time or monomer concentration improve yields?

A4: Yes, for bicyclo[3.1.0]hexane phosphoramidites in general, extending the coupling time can be beneficial. A coupling time of 5 minutes has been used successfully.[1][2] Additionally, using a higher excess of the phosphoramidite monomer (5-10 equivalents) can help drive the coupling reaction to completion.[1][2] For smaller scale syntheses, manual coupling in a batch mode has been employed to maximize the availability of the monomer to the solid support.[1][2]

Q5: What is the role of the activator in bicyclo[3.1.0]hexane phosphoramidite chemistry?

A5: The activator plays a crucial role in protonating the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[6] While standard activators like tetrazole are commonly used, their acidity can sometimes lead to side reactions like detritylation of the monomer, resulting in n+1 impurities.[6] For particularly difficult couplings, less acidic but more nucleophilic activators like 4,5-dicyanoimidazole (DCI) might offer an advantage by reducing side reactions while still effectively promoting coupling.[6]

Q6: How critical are anhydrous conditions for this type of chemistry?

A6: Maintaining strictly anhydrous conditions is paramount for all phosphoramidite chemistry, including reactions with bicyclo[3.1.0]hexane phosphoramidites.[7] Water can compete with the 5'-hydroxyl of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to failed couplings.[7] It is essential to use anhydrous acetonitrile and ensure all reagents and the synthesizer lines are dry.[7]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Extremely low yield of full-length product with a "North" bicyclo[3.1.0]hexane analog. Strand cleavage during iodine oxidation.Replace the iodine/water oxidant with tert-butylhydroperoxide (t-BHP).[3][4]
Moderately low coupling efficiency with "South" or "North" analogs. Incomplete coupling reaction.1. Extend the coupling time to at least 5 minutes.[1][2]2. Increase the excess of the bicyclo[3.1.0]hexane phosphoramidite monomer to 5-10 equivalents.[1][2]3. Consider using a more nucleophilic activator like DCI.[6]
Presence of n+1 oligonucleotides (longer than the target sequence). Premature detritylation of the phosphoramidite monomer by an overly acidic activator.Consider using a less acidic activator such as 4,5-dicyanoimidazole (DCI).[6]
General low coupling efficiency across all monomers. Presence of moisture in the reagents or on the synthesizer.1. Use fresh, anhydrous acetonitrile for all reagents.[7]2. Ensure phosphoramidites are stored under a dry, inert atmosphere.[7]3. Use an in-line drying filter for the argon or helium supply to the synthesizer.[7]
Inconsistent coupling yields between synthesis runs. Degradation of the bicyclo[3.1.0]hexane phosphoramidite.While phosphitylated bicyclo[3.1.0]hexane products have been shown to be stable for prolonged periods with proper storage, it is advisable to use fresh material and verify its purity by ³¹P NMR if issues persist.[1][2]

Experimental Protocols

Standard Protocol for Bicyclo[3.1.0]hexane Phosphoramidite Coupling (with caution for "North" analogs)
  • Reagents:

    • Bicyclo[3.1.0]hexane phosphoramidite solution (0.1 M in anhydrous acetonitrile)

    • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

    • Standard capping and detritylation reagents for oligonucleotide synthesis

    • Oxidizing agent: 0.1 M Iodine in THF/Pyridine/Water

  • Procedure (Performed on an automated DNA/RNA synthesizer):

    • Detritylation: Treat the solid support with trichloroacetic acid in dichloromethane to remove the 5'-dimethoxytrityl (DMT) group.

    • Coupling: Deliver the bicyclo[3.1.0]hexane phosphoramidite solution and the activator solution simultaneously to the synthesis column. Allow a coupling time of at least 5 minutes.[1][2]

    • Capping: Treat the support with a mixture of acetic anhydride and 1-methylimidazole to cap any unreacted 5'-hydroxyl groups.

    • Oxidation: Treat the support with the iodine solution to oxidize the phosphite triester to the more stable phosphate triester.

    • Repeat: Continue the cycle for the desired number of monomer additions.

Optimized Protocol for "North" Bicyclo[3.1.0]hexane Phosphoramidite Coupling
  • Reagents:

    • "North" Bicyclo[3.1.0]hexane phosphoramidite solution (0.1 M in anhydrous acetonitrile)

    • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

    • Standard capping and detritylation reagents

    • Optimized Oxidizing Agent: tert-Butylhydroperoxide (t-BHP) solution

  • Procedure (Performed on an automated DNA/RNA synthesizer):

    • Detritylation: Standard detritylation protocol.

    • Coupling: Deliver the "North" bicyclo[3.1.0]hexane phosphoramidite solution (using 5-10 equivalents) and the activator solution.[1][2] Use an extended coupling time of 5 minutes.[1][2]

    • Capping: Standard capping protocol.

    • Oxidation: Treat the support with the t-BHP solution. This is the critical step to prevent strand cleavage.[3][4]

    • Repeat: Continue the synthesis cycle.

Visualizations

cluster_standard Standard Protocol with Iodine Oxidation Start_Std Growing Oligonucleotide (on solid support) Couple_Std Couple with 'North' bicyclo[3.1.0]hexane phosphoramidite Start_Std->Couple_Std Oxidize_I2 Oxidize with Iodine Couple_Std->Oxidize_I2 Cleavage Strand Cleavage Oxidize_I2->Cleavage Low_Yield Extremely Low Yield of Full-Length Product Cleavage->Low_Yield

Caption: Problematic pathway for "North" bicyclo[3.1.0]hexane phosphoramidites.

cluster_optimized Optimized Protocol with t-BHP Oxidation Start_Opt Growing Oligonucleotide (on solid support) Couple_Opt Couple with 'North' bicyclo[3.1.0]hexane phosphoramidite Start_Opt->Couple_Opt Oxidize_tBHP Oxidize with t-BHP Couple_Opt->Oxidize_tBHP Stable_Linkage Stable Phosphate Triester Linkage Oxidize_tBHP->Stable_Linkage High_Yield High Yield of Full-Length Product Stable_Linkage->High_Yield

Caption: Successful pathway using the optimized t-BHP oxidation protocol.

Low_Yield_Observed Low Coupling Yield Observed Check_Stereochem Identify Stereochemistry of Bicyclo Amidite Low_Yield_Observed->Check_Stereochem North_Amidite 'North' (2'-exo) Check_Stereochem->North_Amidite North South_Amidite 'South' (3'-exo) Check_Stereochem->South_Amidite South Check_Oxidant Check Oxidizing Agent North_Amidite->Check_Oxidant Optimize_Coupling Optimize Coupling Conditions (Time, Equivalents, Activator) South_Amidite->Optimize_Coupling Iodine_Used Iodine Check_Oxidant->Iodine_Used Iodine tBHP_Used t-BHP Check_Oxidant->tBHP_Used t-BHP Switch_Oxidant Switch to t-BHP Oxidant Iodine_Used->Switch_Oxidant tBHP_Used->Optimize_Coupling Problem_Solved Yield Improved Switch_Oxidant->Problem_Solved Check_Anhydrous Verify Anhydrous Conditions Optimize_Coupling->Check_Anhydrous Wet_Reagents Moisture Present Check_Anhydrous->Wet_Reagents Yes Dry_Reagents Dry Conditions Check_Anhydrous->Dry_Reagents No Replace_Reagents Replace with Anhydrous Reagents Wet_Reagents->Replace_Reagents Dry_Reagents->Problem_Solved Replace_Reagents->Problem_Solved

Caption: Troubleshooting workflow for low coupling yields.

References

Improving diastereoselectivity in bicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving diastereoselectivity during the synthesis of bicyclo[3.1.0]hexane scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the bicyclo[3.1.0]hexane ring system?

A1: The synthesis of bicyclo[3.1.0]hexanes is typically achieved through several key strategies, primarily focusing on the construction of either the three-membered or the five-membered ring. Common methods include:

  • Intramolecular Cyclopropanation: This is a widely used method that involves the cyclization of suitably functionalized substrates. Techniques include transition-metal-catalyzed decomposition of diazo compounds, Michael-initiated ring closures, and intramolecular Simmons-Smith cyclopropanations.[1][2]

  • (3+2) Annulation: This convergent approach involves the reaction of a three-carbon component with a two-carbon component to form the five-membered ring. A modern example is the photoredox-catalyzed annulation of cyclopropenes with aminocyclopropanes.[3][4]

  • Tandem Cycloaddition/Rearrangement Reactions: Certain methods, such as the rhodium-catalyzed tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes, provide an atom-economic route to these bicyclic structures.[1][5][6]

  • Cycloisomerization of Enynes: Transition metals, particularly gold(I) and platinum(II), can catalyze the cycloisomerization of 1,5-enynes to yield bicyclo[3.1.0]hexenes.[7][8]

Q2: What are the most critical factors influencing diastereoselectivity in these syntheses?

A2: Achieving high diastereoselectivity is dependent on a combination of factors that control the geometry of the transition state. The most critical factors are:

  • Catalyst System: The choice of metal and ligand is paramount. Chiral ligands on rhodium, iridium, or cobalt catalysts can create a chiral environment that favors one diastereomeric pathway over another.[1][3][9]

  • Substrate Structure: The inherent stereochemistry of the starting material often dictates the outcome. This includes the geometry of alkenes (E/Z isomers), the presence of bulky substituents that create steric hindrance, and the use of directing groups (e.g., hydroxyl groups in allylic alcohols) that can coordinate to the catalyst.[7][10]

  • Reaction Conditions: Parameters such as solvent, temperature, and reactant concentration can significantly impact selectivity. For instance, solvent polarity can influence the stability of different transition states, while lower temperatures often enhance selectivity.

Q3: How does the geometry of the starting alkene (E/Z isomer) affect the final diastereoselectivity?

A3: The geometry of the alkene in the precursor is often translated directly into the relative stereochemistry of the final product. In many catalytic cycloisomerization and cyclopropanation reactions, the process is stereospecific. For example, in the gold(I)-catalyzed cycloisomerization of 1,5-enynes, a cis-olefin substrate produces a cis-substituted cyclopropane, while a trans-olefin yields the trans-product.[7] Similarly, in directed Simmons-Smith cyclopropanations of chiral allylic alcohols, (Z)-disubstituted olefins typically yield high syn selectivities.[10]

Troubleshooting Guide

Problem 1: My reaction shows low or no diastereoselectivity.

Possible Cause Suggested Solution
Ineffective Catalyst/Ligand The catalyst may not be providing sufficient steric or electronic influence. Screen a panel of ligands with varying steric bulk and electronic properties. For metal-catalyzed reactions, consider catalysts known for high stereocontrol, such as rhodium or iridium complexes with chiral ligands.[1][3]
Sub-optimal Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
Incorrect Solvent Choice The solvent can influence transition state geometries. Screen a range of solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, ether). One study noted a dramatic improvement in diastereomeric ratio when changing solvents.[10]
Lack of Substrate Control The substrate may lack the necessary features to induce selectivity. Consider modifying the substrate by introducing a bulky protecting group or a directing group (like a hydroxyl) near the reaction center to promote facial selectivity.[3][10]

Problem 2: The reaction is yielding an unexpected constitutional isomer or side product.

Possible Cause Suggested Solution
Alternative Reaction Pathway The catalyst and substrate may favor a competing reaction. For example, in carbene-mediated reactions, a [3+2] cycloaddition can sometimes compete with the desired intramolecular cyclopropanation, especially with electron-withdrawing substituents.[11][12]
Changes in Mechanism Confirm the identity of the side product using spectroscopic methods (NMR, MS). Understanding its structure can provide insight into the competing pathway. Adjusting the catalyst or electronic properties of the substrate may shut down the undesired pathway.
Reaction with Nucleophiles In reactions proceeding through cationic intermediates, the presence of a nucleophile (e.g., methanol as a solvent) can lead to trapping of the intermediate before the desired cyclization occurs.[7] Ensure all reagents and solvents are dry and non-nucleophilic unless required.

Problem 3: Diastereoselectivity is inconsistent between experimental runs.

Possible Cause Suggested Solution
Catalyst Degradation/Purity Ensure the catalyst is pure, active, and handled under the appropriate conditions (e.g., inert atmosphere). Catalyst activity can be a source of significant variation.
Trace Impurities Water, oxygen, or other impurities in reagents or solvents can interfere with the catalytic cycle or react with intermediates. Use freshly distilled/dried solvents and high-purity reagents.
Inconsistent Reaction Conditions Minor variations in temperature, concentration, or addition rates can affect selectivity. Use a controlled lab reactor or ensure precise control over all reaction parameters, especially temperature and addition times for reagents. Slow addition of reagents can sometimes be critical.[13]

Quantitative Data on Diastereoselectivity

The tables below summarize data from various studies, illustrating how changes in reaction components affect the stereochemical outcome.

Table 1: Effect of Catalyst and Substrate on Diastereoselectivity in (3+2) Annulation [3][4]

EntryCyclopropene Substituent (R)CatalystSolventYield (%)Diastereomeric Ratio (d.r.)
1-CO₂EtIr(dF(CF₃)ppy)₂(dtbbpy)PF₆CH₂Cl₂851.5:1
2-CNIr(dF(CF₃)ppy)₂(dtbbpy)PF₆CH₂Cl₂914:1
3-CF₂-Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆CH₂Cl₂94>20:1
4-CO₂Et4CzIPN (Organic Photocatalyst)CH₂Cl₂861.5:1
5-CF₂-4CzIPN (Organic Photocatalyst)CH₂Cl₂82>20:1

Data synthesized from studies on photoredox-catalyzed (3+2) annulation. High diastereoselectivity was achieved with gem-difluorocyclopropenes.

Experimental Protocols & Methodologies

Protocol: Diastereoselective (3+2) Annulation via Photoredox Catalysis [3][4]

This protocol describes a general procedure for the synthesis of bicyclo[3.1.0]hexanes via the annulation of cyclopropenes and aminocyclopropanes.

  • Preparation: In a nitrogen-filled glovebox, add the cyclopropene (0.10 mmol, 1.0 equiv), the aminocyclopropane (0.18 mmol, 1.8 equiv), and the photoredox catalyst (e.g., 4CzIPN, 0.002 mmol, 0.02 equiv) to an oven-dried vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL) to the vial.

  • Reaction Setup: Seal the vial with a cap and remove it from the glovebox. Place the vial approximately 5 cm from a blue LED lamp.

  • Irradiation: Stir the reaction mixture under irradiation from the blue LEDs at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane product.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Logical & Workflow Diagrams

The following diagrams illustrate key workflows and decision-making processes for troubleshooting diastereoselectivity issues.

experimental_workflow sub_prep Substrate & Reagent Preparation rxn_setup Reaction Setup (Inert Atmosphere) sub_prep->rxn_setup rxn_run Run Reaction (Controlled Temp) rxn_setup->rxn_run workup Quench & Aqueous Workup rxn_run->workup purify Flash Chromatography workup->purify analysis Diastereomeric Ratio Analysis (NMR/HPLC) purify->analysis

Caption: General experimental workflow for bicyclo[3.1.0]hexane synthesis.

troubleshooting_flowchart start Low Diastereomeric Ratio Observed cat_check Modify Catalyst System start->cat_check cond_check Vary Reaction Conditions start->cond_check sub_check Alter Substrate Structure start->sub_check cat_sol Screen Ligands (Chiral, Bulky) cat_check->cat_sol cond_sol_temp Lower Temperature cond_check->cond_sol_temp cond_sol_solv Screen Solvents cond_check->cond_sol_solv sub_sol Add Directing Group or Bulky Substituent sub_check->sub_sol end_node Optimized Selectivity cat_sol->end_node cond_sol_temp->end_node cond_sol_solv->end_node sub_sol->end_node

Caption: Troubleshooting flowchart for improving low diastereoselectivity.

transition_state_model cluster_favored Favored Approach (Major Diastereomer) cluster_disfavored Disfavored Approach (Minor Diastereomer) cat1 Chiral Catalyst ts1 Lower Energy Transition State cat1->ts1 Coordination sub1 Substrate sub1->ts1 Sterically Favored Face prod1 Major Product ts1->prod1 cat2 Chiral Catalyst ts2 Higher Energy Transition State (Steric Clash) cat2->ts2 Coordination sub2 Substrate sub2->ts2 Sterically Hindered Face prod2 Minor Product ts2->prod2

Caption: Model of catalyst-controlled facial selectivity in cyclopropanation.

References

Technical Support Center: Sonogashira Reactions with Complex Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions, particularly when utilizing complex amines as substrates or reagents.

Troubleshooting Guide

This section addresses common issues encountered during Sonogashira reactions involving complex amines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My Sonogashira reaction is giving a low yield or no product at all. My amine substrate is complex, containing multiple heteroatoms. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Sonogashira reaction with a complex amine can stem from several factors, often related to catalyst deactivation or unfavorable reaction conditions for your specific substrate.

  • Catalyst Inhibition or Deactivation: Complex amines, especially those with nitrogen-containing heterocycles, can act as strong ligands for the palladium catalyst, leading to the formation of inactive catalyst species.[1]

    • Solution: Consider increasing the catalyst loading. For particularly coordinating amines, switching to a more robust catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.[2] These ligands can help stabilize the active catalytic species and prevent inhibition by the amine substrate.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. A ligand that is too bulky or too electron-poor may not be effective for your specific substrate.

    • Solution: Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) or NHC ligands to find the optimal one for your system.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and can be highly substrate-dependent.[3] An inappropriate combination can lead to poor solubility of reactants or inefficient deprotonation of the alkyne.

    • Solution: If using a standard amine base like triethylamine or diisopropylamine, consider switching to an inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄, especially if your complex amine is a liquid and you wish to avoid a large excess of a basic solvent.[3][4] In terms of solvents, polar aprotic solvents like DMF or DMSO can be effective, but sometimes less polar solvents like toluene or dioxane are better.[5] It is often necessary to screen a matrix of base and solvent combinations.

  • Copper Co-catalyst Issues: While often beneficial, the copper co-catalyst can sometimes be detrimental, especially with substrates that can chelate copper ions.

    • Solution: Attempt a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed which can mitigate issues of copper-catalyzed side reactions.[6][7][8]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser-Hay) Products

Question: I am observing a significant amount of diyne byproduct from the homocoupling of my terminal alkyne. How can I suppress this side reaction?

Answer:

The formation of diyne byproducts, known as Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[9][10]

  • Oxygen Contamination: The Glaser coupling is an oxidative process that is promoted by the presence of oxygen.

    • Solution: Ensure your reaction is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reactants.[11] Running the reaction under a positive pressure of an inert gas is also crucial. Some studies suggest that using a hydrogen gas atmosphere diluted with nitrogen or argon can reduce homocoupling to about 2%.[12][13]

  • Role of the Copper Co-catalyst: The copper(I) co-catalyst is a primary promoter of Glaser coupling.[9]

    • Solution: The most effective way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[8][14] Many modern palladium catalysts and ligand systems are highly efficient in the absence of copper. If copper is necessary for your reaction's efficiency, ensure you are using the minimal effective amount and that your reaction is strictly anaerobic.

  • Amine Base: The amine base can also play a role in promoting homocoupling.

    • Solution: In some cases, switching from a tertiary amine base to an inorganic base can help reduce the extent of this side reaction.

Frequently Asked Questions (FAQs)

Q1: Is a copper co-catalyst always necessary for a successful Sonogashira reaction?

A1: No, a copper co-catalyst is not always necessary. While traditional Sonogashira conditions utilize a copper(I) salt to facilitate the reaction, numerous "copper-free" protocols have been developed.[7][8] These methods are particularly advantageous when dealing with sensitive substrates or to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[9] The success of a copper-free reaction often relies on the choice of palladium catalyst, ligand, base, and solvent.

Q2: What are the best practices for setting up a Sonogashira reaction with a complex, potentially sensitive amine?

A2: When working with complex amines, the following best practices are recommended:

  • Inert Atmosphere: Meticulously deoxygenate your solvents and reaction vessel to prevent both Glaser coupling and potential degradation of the catalyst and substrates.[11]

  • Reagent Purity: Use high-purity reagents, as impurities can inhibit the catalyst.

  • Order of Addition: A common practice is to add the aryl halide, alkyne, and base to the deoxygenated solvent, followed by the addition of the palladium catalyst and, if used, the copper co-catalyst.

  • Trial Reactions: For a new complex amine, it is highly advisable to run small-scale trial reactions to screen different catalysts, ligands, bases, and solvents to identify the optimal conditions.

Q3: My complex amine is poorly soluble in common Sonogashira solvents. What can I do?

A3: Poor solubility can significantly hinder reaction rates. Consider the following:

  • Solvent Screening: Test a range of solvents, including more polar aprotic solvents like DMF, DMSO, or NMP, which can be effective for dissolving complex polar molecules.[5]

  • Co-solvent Systems: Using a co-solvent system might improve solubility while maintaining good catalytic activity.

  • Temperature: Gently increasing the reaction temperature can improve solubility, but be mindful of the thermal stability of your reactants and catalyst.

Q4: Can the amine substrate itself act as the base in the reaction?

A4: While the amine substrate is basic, relying on it as the sole base is generally not recommended unless it is used in large excess as the solvent. The pKa of the amine substrate may not be optimal for efficient deprotonation of the alkyne, and its coordination to the palladium center can interfere with the catalytic cycle. It is usually more effective to use a dedicated base in a stoichiometric or greater amount.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling with Complex Amines

Catalyst SystemBaseSolventTemperature (°C)Key FeaturesReference
PdCl₂(PPh₃)₂TBAFNone (Solvent-free)Not specifiedCopper- and amine-free conditions, effective for deactivated aryl chlorides.[15]
[DTBNpP]Pd(crotyl)ClTMPDMSORoom TempAir-stable precatalyst, copper-free, good for challenging aryl bromides.[6]
Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRoom TempCopper- and amine-free, green solvent.[4]
Pd/HAPNoneDMSO90Heterogeneous ligandless palladium catalyst, copper- and amine-free.[5]

Experimental Protocols

General Procedure for a Copper-Free Sonogashira Reaction with a Complex Amine:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 2-MeTHF or DMSO) via syringe.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) and ligand (e.g., cataCXium A) under an inert atmosphere. Dissolve them in a small amount of the degassed solvent.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) side_products Side Products Observed? start->side_products catalyst_issue Check Catalyst/Ligand side_products->catalyst_issue No glaser_coupling Glaser Coupling? side_products->glaser_coupling Yes conditions_issue Optimize Conditions catalyst_issue->conditions_issue optimize_base_solvent Screen Base/Solvent conditions_issue->optimize_base_solvent other_side_products Other Side Products glaser_coupling->other_side_products No deoxygenate Improve Deoxygenation glaser_coupling->deoxygenate Yes cu_free Switch to Copper-Free deoxygenate->cu_free end Successful Reaction cu_free->end increase_catalyst Increase Catalyst Loading optimize_base_solvent->increase_catalyst screen_ligands Screen Ligands increase_catalyst->screen_ligands screen_ligands->end

Caption: Troubleshooting workflow for Sonogashira reactions.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Coupling (Side Reaction) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Cu-C≡C-R) pd2_complex->transmetalation product_complex Ar-Pd(II)-C≡C-R(L₂) transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-R reductive_elimination->product alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + Cu(I) oxidation Oxidation (O₂) cu_acetylide->oxidation dimer R-C≡C-C≡C-R oxidation->dimer

Caption: Competing pathways: Sonogashira coupling vs. Glaser homocoupling.

References

Bicyclo[3.1.0]hexane Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common scalability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability challenges in bicyclo[3.1.0]hexane synthesis?

A1: Researchers often face several key challenges when scaling up the synthesis of bicyclo[3.1.0]hexane derivatives. These include:

  • High Dilution Reactions: Many established protocols, such as the Hodgson cyclopropanation, require high dilutions to maintain reagent solubility and reaction efficiency, which is impractical for large-scale industrial production.[1]

  • Cost of Catalysts: While metal-catalyzed cyclopropanations using rhodium or copper can offer high yields and enantioselectivity, the high cost of these catalysts often renders them economically unviable for large-scale synthesis.[1]

  • Use of Hazardous Reagents: Some synthetic routes employ hazardous and expensive reagents like diazomethane (CH₂N₂) or stoichiometric amounts of palladium acetate (Pd(OAc)₂) and diphenyl diselenide ((PhSe)₂), posing significant safety and cost barriers for scale-up.[2]

  • Harsh Reaction Conditions: Certain synthetic steps may require extreme temperatures or prolonged reaction times, leading to decreased yields and complicated product isolation on a larger scale.[2]

  • Product Loss During Purification: Significant product loss can occur during the purification of intermediates at each step, especially with volatile compounds, which drastically reduces the overall yield in multi-step syntheses.

  • Stereocenter Formation: The creation of sterically hindered vicinal all-carbon quaternary stereocenters is a notable synthetic hurdle, especially when aiming for high enantioselectivity.[3]

Q2: How can the issue of high dilution in the Hodgson cyclopropanation be addressed for scale-up?

A2: The primary issue with the Hodgson cyclopropanation at scale is the low solubility of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in solvents like MTBE, necessitating high dilution.[1] A key strategy to overcome this is to modify the order of addition of the reactants. Instead of adding the base to the epoxide solution, a solution of the epoxide can be added to the LTMP solution. This approach can help manage the solubility issue and allow for more concentrated reaction mixtures, making the process more amenable to a larger scale.[1]

Q3: Are there cost-effective alternatives to rhodium and copper catalysts for cyclopropanation?

A3: While rhodium and copper catalysts are highly effective, their cost is a major drawback for industrial production.[1] Research is ongoing to develop more economical alternatives. One approach is the use of more abundant and less expensive metals. Another strategy involves developing catalytic systems with very high turnover numbers, which would reduce the required catalyst loading and, therefore, the cost. For certain applications, intramolecular cyclopropanation of epoxy alkenes using a strong, hindered base like LTMP can be an effective, catalyst-free alternative, provided the scalability issues of the base itself are addressed.[1]

Q4: What is "telescoping" in a synthetic process, and how can it improve the scalability of bicyclo[3.1.0]hexane synthesis?

A4: "Telescoping" refers to a process where multiple synthetic steps are performed sequentially in the same reactor without isolating and purifying the intermediate products.[4] This approach is highly beneficial for scalability as it minimizes product loss that typically occurs during workup and purification procedures like distillation. By reducing the number of unit operations, telescoping can significantly improve the overall yield, reduce solvent usage, and decrease production time, making the synthesis more efficient and cost-effective on a large scale.[4]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclopropanation using LTMP

Symptoms:

  • The target bicyclo[3.1.0]hexanol product is obtained in low yield.

  • Significant formation of side products is observed by GC analysis.[1]

Possible Causes & Solutions:

CauseRecommended Action
Low Solubility of LTMP at High Concentrations The original Hodgson protocol uses high dilution, which is not scalable.[1] Consider changing the order of addition: add the epoxy alkene substrate to the LTMP solution. This can help manage the solubility and improve the reaction's feasibility on a larger scale.[1]
Side Reactions with n-BuLi The presence of significant amounts of free n-BuLi can lead to the formation of unwanted side products.[1] Optimize the stoichiometry of TMP and n-BuLi. Using a slight excess of n-BuLi (e.g., 1.1 equivalents) with a substoichiometric amount of TMP (e.g., 0.5 equivalents) has been shown to be optimal, reproducibly yielding the desired product in high assay yield.[1]
Solvent Effects The choice of solvent is critical. While MTBE is often used, other solvents like hexane might be viable, especially when using different alkyllithium reagents like n-HexylLi.[1]
Issue 2: Poor Performance of Oxidation Step to Bicyclo[3.1.0]hexanone

Symptoms:

  • Incomplete conversion of the bicyclo[3.1.0]hexanol to the corresponding ketone.

  • Formation of byproducts or degradation of the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Use of Non-Scalable Oxidizing Agents Reagents like Dess-Martin periodinane or those used in Ley-Griffith oxidations can be problematic on a large scale due to safety concerns and high costs.
Suboptimal Reaction Conditions The efficiency of the oxidation can be highly dependent on the reagent concentrations, temperature, and reaction time.

Recommended Scalable Oxidation Method: Albright-Goldman Oxidation

The Albright-Goldman oxidation has been identified as a potentially scalable method.

ParameterRecommended Condition
Reagents DMSO and Ac₂O
Stoichiometry An excess of both DMSO (e.g., 7 equivalents) and Ac₂O (e.g., 11 equivalents) may be required to achieve high conversion.
Temperature Around 50 °C has been shown to be effective.
Workup Quenching with ice water followed by extraction with a suitable organic solvent like ethyl acetate.

Experimental Protocols

Key Experiment: Catalytic LTMP Mediated Intramolecular Cyclopropanation

This protocol is an optimized, scalable version of the Hodgson cyclopropanation.[1]

Materials:

  • (R)-1,2-epoxyhex-5-ene

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a solution of TMP (0.5 equivalents) in MTBE, add n-BuLi (1.1 equivalents) at 0 °C.

  • Stir the resulting LTMP solution at this temperature for the specified time.

  • Add a solution of (R)-1,2-epoxyhex-5-ene in MTBE to the LTMP solution over 1 hour at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by GC.

  • Upon completion, quench the reaction and proceed with aqueous workup and extraction.

Key Experiment: Four-Step Telescoped Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one

This protocol leverages a telescoped process to improve overall yield by minimizing intermediate purifications.[4]

Overall Transformation: (R)-Epichlorohydrin to (1R,5S)-Bicyclo[3.1.0]hexan-2-one

Steps:

  • Ring-Opening: React (R)-epichlorohydrin with allylmagnesium chloride to form the chlorohydrin intermediate. The reaction mixture is quenched with methanol, acidified, and extracted with MTBE. The organic solution is washed and used directly in the next step.[4]

  • Ring Closure (Epoxidation): The crude chlorohydrin solution is treated with sodium hydroxide to form (R)-(+)-1,2-epoxy-5-hexene.

  • Hodgson Cyclopropanation: The solution of the epoxide is then subjected to the optimized LTMP-mediated cyclopropanation as described in the previous protocol to yield the bicyclic alcohol.

  • Oxidation: The crude bicyclic alcohol is oxidized using a TEMPO-bleach system to afford the final product, (1R,5S)-bicyclo[3.1.0]hexan-2-one.[4]

Note: The success of this telescoped process relies on careful control of reaction conditions and monitoring of each step by GC-MS to ensure high conversion before proceeding to the next step.[4]

Quantitative Data Summary

Table 1: Scale-Up Summary of Telescoped Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one [4]

Scale (g of (R)-Epichlorohydrin)Isolated Yield (%)Purity (A% by GCMS-TIC)
103393
503193
1003292

Data adapted from a study on a four-step telescoped synthesis.[4]

Table 2: Optimization of Albright-Goldman Oxidation

EntryDMSO (eq)Ac₂O (eq)Temperature (°C)Conversion (A% by GCMS-TIC)
17115079
2555060
3335030

Selected data to illustrate the effect of reagent stoichiometry on conversion.

Visualizations

experimental_workflow cluster_telescoped_process Telescoped Synthesis start (R)-Epichlorohydrin step1 Ring Opening (AllylMgCl) start->step1 1 intermediate1 Crude Chlorohydrin (in MTBE) step1->intermediate1 step2 Ring Closure (NaOH) intermediate1->step2 2 intermediate2 Crude Epoxide (in MTBE) step2->intermediate2 step3 Cyclopropanation (LTMP) intermediate2->step3 3 intermediate3 Crude Bicyclic Alcohol (in MTBE) step3->intermediate3 step4 Oxidation (TEMPO/Bleach) intermediate3->step4 4 end (1R,5S)-Bicyclo[3.1.0]hexan-2-one step4->end

Caption: Telescoped synthesis workflow from (R)-epichlorohydrin.

troubleshooting_logic issue Low Yield in LTMP Cyclopropanation cause1 High Dilution Problematic? issue->cause1 solution1 Change Order of Addition: Add Epoxide to LTMP cause1->solution1 Yes cause2 Side Reactions with n-BuLi? cause1->cause2 No solution2 Optimize Stoichiometry: ~0.5 eq TMP ~1.1 eq n-BuLi cause2->solution2 Yes cause3 Solvent Choice Suboptimal? cause2->cause3 No solution3 Evaluate Alternative Solvents (e.g., Hexane) cause3->solution3 Yes

References

Validation & Comparative

A Comparative Guide to A3 Adenosine Receptor Agonist Scaffolds: N-methylbicyclo[3.1.0]hexan-3-amine and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and neuropathic pain. The development of potent and selective A3AR agonists is a key focus of medicinal chemistry efforts. This guide provides a comparative analysis of the N-methylbicyclo[3.1.0]hexan-3-amine scaffold, a prominent structural motif in A3AR agonists, against other notable scaffolds. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key assays.

The Rise of the Bicyclo[3.1.0]hexane Scaffold

The this compound moiety, often referred to as the (N)-methanocarba scaffold, represents a significant advancement in the design of A3AR agonists.[1][2] Replacing the flexible ribose ring of traditional nucleoside agonists with this rigid bicyclic system has been shown to lock the molecule in a North (N)-type conformation, which is preferred for A3AR binding.[3] This conformational constraint generally leads to a substantial increase in both binding affinity and selectivity for the A3AR over other adenosine receptor subtypes.[1][2]

Comparative Analysis of A3AR Agonist Scaffolds

While the bicyclo[3.1.0]hexane scaffold has proven highly effective, other structural motifs have also been explored for their potential as A3AR agonists. This section compares the performance of the this compound scaffold with ribose-based nucleosides and other non-nucleoside scaffolds.

Data Presentation

The following tables summarize the quantitative data for representative compounds from different scaffolds, focusing on their binding affinity (Ki) and functional potency (EC50) at the human A3AR.

Table 1: Binding Affinity (Ki) of A3AR Agonists with Different Scaffolds

ScaffoldCompoundHuman A3AR Ki (nM)Reference
Bicyclo[3.1.0]hexane MRS35580.3[3]
MRS56983.0[4]
MRS59800.72[4]
Ribose (Nucleoside) Cl-IB-MECA1.4[5]
IB-MECA2.9[4]
2-Chloro-N6-phenylethylAdo (15)0.024[5]
Pyridine Compound ExampleData not available for agonists[6]
Thiazole Compound ExamplePrimarily antagonists developed[7]
Pyrrolopyrimidine Compound ExampleLimited agonist data available[8]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of A3AR Agonists

ScaffoldCompoundAssayHuman A3AR EC50 (nM)Emax (%)Reference
Bicyclo[3.1.0]hexane MRS7154cAMP Inhibition20.2100[4]
Compound 12cAMP Inhibition4.86100[4]
Ribose (Nucleoside) 2-Chloro-N6-phenylethylAdo (15)cAMP Accumulation14100[5]
Cl-IB-MECAcAMP AccumulationLow nM range100[5]
Indolylpyrimidylpiperazine Compound 4TGFα shedding2890Partial Agonist[9]

Note: Direct comparison of data across different publications should be approached with caution due to potential variations in experimental conditions.

A3AR Signaling Pathways

Activation of the A3AR initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[6][10] Additionally, A3AR stimulation can activate phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The A3AR can also modulate the activity of mitogen-activated protein kinases (MAPKs).

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3AR G_protein Gi/o A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates MAPK MAPK Pathway cAMP cAMP AC->cAMP IP3 IP3 DAG DAG Agonist Agonist Agonist->A3AR binds ATP ATP PIP2 PIP2 Ca2 Ca2+ (intracellular) PKC PKC

A3AR Signaling Pathways

Experimental Protocols

Accurate assessment of compound activity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize A3AR agonists.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the A3AR by competing with a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing A3AR incubate Incubate membranes with radioligand (e.g., [125I]AB-MECA) and test compound prep->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate wash Wash filters to remove unbound radioligand separate->wash count Quantify radioactivity on filters wash->count analyze Analyze data to determine IC50 and Ki values count->analyze

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human A3AR (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.[11]

  • Incubation: In a 96-well plate, membrane homogenates (typically 30-50 µg of protein) are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA) with a fixed concentration of a suitable A3AR radioligand (e.g., [125I]I-AB-MECA at ~0.5 nM) and varying concentrations of the unlabeled test compound.[12]

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of a known A3AR agonist, such as Cl-IB-MECA.[12]

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[11]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.[11]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) in cells, a hallmark of A3AR activation through the Gi pathway.

cAMP_Assay_Workflow cell_prep Culture cells expressing A3AR (e.g., HEK-293) pre_treat Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) cell_prep->pre_treat stimulate Stimulate cells with forskolin and varying concentrations of test compound pre_treat->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse->detect analyze Analyze data to determine EC50 and Emax values detect->analyze

cAMP Functional Assay Workflow

Detailed Protocol:

  • Cell Culture: Cells stably expressing the human A3AR are cultured to an appropriate density in 96-well plates.[14]

  • Pre-treatment: Cells are washed and pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[15]

  • Stimulation: The cells are then stimulated with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production. Simultaneously, varying concentrations of the test A3AR agonist are added. The agonist will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner.[5]

  • Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) to allow for the modulation of cAMP levels.[15]

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF), AlphaScreen, or bioluminescence (e.g., cAMP-Glo™).[16][17] These assays typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. A standard curve is used to quantify the cAMP concentration. Dose-response curves are generated by plotting the inhibition of cAMP production against the agonist concentration, from which the EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and Emax (the maximum inhibition) are determined.[9]

Conclusion

The this compound scaffold has proven to be a highly successful strategy for developing potent and selective A3AR agonists. Its rigid nature effectively pre-organizes the pharmacophore for optimal receptor interaction, leading to superior affinity compared to more flexible scaffolds like the traditional ribose ring. While other scaffolds, such as those based on pyridine and thiazole, have been explored, they have more commonly yielded A3AR antagonists. The development of non-nucleoside A3AR agonists remains an active area of research. For drug discovery programs targeting the A3AR, the bicyclo[3.1.0]hexane scaffold represents a validated and powerful starting point for the design of novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of new chemical entities targeting this important receptor.

References

A Tale of Two Cores: Bicyclo[3.1.0]hexane and Ribose in Nucleoside Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, the core scaffold of a drug molecule plays a pivotal role in defining its pharmacological profile. For nucleoside analogues, a cornerstone of antiviral and anticancer therapy, the naturally occurring ribose sugar has long served as the central structural motif. However, its inherent flexibility can be a double-edged sword, contributing to off-target effects and metabolic instability. This has spurred the exploration of rigid scaffolds that can lock the molecule in a specific, biologically active conformation. Among the most promising of these is the bicyclo[3.1.0]hexane system, a conformationally constrained mimetic of the ribose ring.

This guide provides an objective comparison of bicyclo[3.1.0]hexane and ribose as core structures in nucleoside analogues, supported by experimental data and detailed methodologies. We delve into their distinct physicochemical properties, conformational constraints, and the profound impact these differences have on biological activity.

Conformational Control: The "North-South" Divide

The furanose ring of ribose in natural nucleosides exists in a dynamic equilibrium between two major puckered conformations, termed 'North' (C3'-endo) and 'South' (C2'-endo).[1] This flexibility allows the nucleoside to adopt different shapes to interact with various enzymes and receptors. However, for a specific biological target, often only one of these conformations is optimal for binding.

The bicyclo[3.1.0]hexane scaffold elegantly addresses this by "locking" the five-membered ring into either a North or a South-like conformation, depending on the stereochemistry of the fused cyclopropane ring.[2] This pre-organization of the molecule into a bioactive conformation can significantly enhance binding affinity and selectivity for the target protein, as the entropic penalty of binding is reduced.[3]

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The substitution of the flexible, hydrophilic ribose with the more rigid and lipophilic bicyclo[3.1.0]hexane core imparts significant changes to the physicochemical properties of the resulting nucleoside analogues. These alterations can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Physicochemical Properties

PropertyRibose NucleosidesBicyclo[3.1.0]hexane NucleosidesRationale for Difference
Lipophilicity (LogP) Generally lowerGenerally higherThe carbocyclic nature of the bicyclo[3.1.0]hexane scaffold increases lipophilicity compared to the more polar ribofuranose ring with its ether oxygen.
Aqueous Solubility Generally higherGenerally lowerThe increased lipophilicity and rigid structure of the bicyclo[3.1.0]hexane analogues can lead to reduced solubility in aqueous media.
Metabolic Stability Susceptible to glycosidic bond cleavage and enzymatic degradationGenerally more resistant to enzymatic degradationThe carbon-carbon bonds of the bicyclo[3.1.0]hexane core are more stable to enzymatic cleavage than the glycosidic bond of ribose nucleosides.[4]
Cellular Permeability Often reliant on specific nucleoside transportersCan exhibit improved passive diffusion due to increased lipophilicityThe enhanced lipophilic character of bicyclo[3.1.0]hexane analogues can facilitate their transport across cell membranes.[5]

Biological Activity: A Conformation-Driven Paradigm

The rigid conformational control exerted by the bicyclo[3.1.0]hexane scaffold has been shown to be a powerful tool in modulating the biological activity of nucleoside analogues across various therapeutic areas.

Table 2: Comparative Biological Activity

Target ClassRibose Nucleoside AnaloguesBicyclo[3.1.0]hexane Nucleoside AnaloguesKey Findings and Citations
Adenosine Receptors Exhibit varying affinities and selectivities depending on substitution patterns.Conformationally locked analogues show enhanced selectivity and affinity for specific receptor subtypes. For instance, (N)-methanocarba derivatives (North conformation) are potent and selective A3 adenosine receptor agonists.[3]
Viral Polymerases Many approved antiviral drugs are ribose nucleoside analogues that act as chain terminators.The conformational preference of the viral polymerase can be exploited. For example, HIV-1 reverse transcriptase preferentially incorporates nucleosides in the North conformation.[1]
Anticancer Activity Several cytotoxic anticancer drugs are based on ribose or arabinose scaffolds.Bicyclo[3.1.0]hexane-based nucleosides have shown promising antiproliferative activity, with their rigid structure contributing to potent inhibition of key cellular enzymes.

Experimental Protocols

To facilitate the direct comparison and further investigation of these two core structures, detailed protocols for key experiments are provided below.

Synthesis of Bicyclo[3.1.0]hexane Nucleosides

The synthesis of conformationally locked bicyclo[3.1.0]hexane nucleosides is a multi-step process that typically involves the construction of the bicyclic core followed by the coupling of the nucleobase.

Protocol for the Synthesis of a North-conformation Bicyclo[3.1.0]hexane Nucleoside Analogue:

  • Preparation of the Bicyclic Alcohol: The synthesis often starts from a readily available chiral starting material, such as D-ribose, which is converted to a key bicyclic alcohol intermediate, for example, (1S,2R,5R)-5-[(tert-butyldiphenylsilyloxy)methyl]bicyclo[3.1.0]hex-3-en-2-ol, through a series of established chemical transformations.[1]

  • Mitsunobu Coupling: The prepared bicyclic alcohol is then coupled with the desired nucleobase (e.g., 6-chloropurine) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate). This reaction proceeds with an inversion of stereochemistry at the C2 position of the bicyclic core.[1]

  • Deprotection: The silyl protecting group on the primary alcohol is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final bicyclo[3.1.0]hexane nucleoside analogue.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both ribose and bicyclo[3.1.0]hexane analogues) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Adenosine Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the adenosine receptor subtype of interest (e.g., A3).

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [125I]I-AB-MECA for the A3 receptor), and varying concentrations of the unlabeled test compounds (competitors).[7]

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data is then fitted to a one-site competition model to determine the Ki value (inhibitory constant) for each test compound.

Metabolic Stability Assay in Human Hepatocytes

This assay assesses the rate at which a compound is metabolized by liver enzymes.[8]

Protocol:

  • Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes in a suitable incubation medium.

  • Incubation: Pre-warm the hepatocyte suspension to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM) to the cell suspension.[8]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.[8]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis start Starting Materials synth_ribose Ribose Nucleoside Synthesis start->synth_ribose synth_bicyclo Bicyclo[3.1.0]hexane Nucleoside Synthesis start->synth_bicyclo cytotoxicity Cytotoxicity Assay (MTT) synth_ribose->cytotoxicity binding Receptor Binding Assay synth_ribose->binding metabolism Metabolic Stability Assay synth_ribose->metabolism synth_bicyclo->cytotoxicity synth_bicyclo->binding synth_bicyclo->metabolism ic50 IC50 Determination cytotoxicity->ic50 ki Ki Determination binding->ki clint CLint Determination metabolism->clint

Experimental workflow for the comparison of nucleoside analogues.

signaling_pathway cluster_receptor Cell Membrane cluster_cell Intracellular ligand Nucleoside Analogue (Agonist) receptor G-Protein Coupled Receptor (e.g., Adenosine Receptor) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production response Cellular Response second_messenger->response

Generic signaling pathway for a GPCR-acting nucleoside analogue.

Conclusion

The choice between a flexible ribose core and a rigid bicyclo[3.1.0]hexane scaffold in nucleoside drug design is a strategic one, with significant implications for the resulting compound's pharmacological profile. While ribose-based nucleosides have a long and successful history, the conformational constraint offered by the bicyclo[3.1.0]hexane system provides a powerful tool to enhance potency, selectivity, and metabolic stability. By pre-organizing the molecule into a bioactive conformation, researchers can overcome some of the inherent limitations of flexible nucleosides. The experimental data and protocols provided in this guide offer a framework for the rational design and comparative evaluation of these two important classes of nucleoside analogues, ultimately paving the way for the development of more effective and safer therapeutics.

References

Comparative Guide to the Structure-Activity Relationship of N-methylbicyclo[3.1.0]hexan-3-amine Derivatives and Related Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives incorporating the bicyclo[3.1.0]hexane scaffold, with a focus on N-methylbicyclo[3.1.0]hexan-3-amine and its integration into more complex bioactive molecules. Due to a lack of systematic SAR studies on this compound as a standalone entity in publicly available literature, this guide will draw comparisons from various classes of compounds where the bicyclo[3.1.0]hexane moiety serves as a key structural element. This approach allows for a broader understanding of how modifications to this rigid bicyclic core influence activity across a range of biological targets, including adenosine, cannabinoid, histamine, and glutamate receptors.

Introduction to the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane ring system is a conformationally restricted scaffold that has garnered significant interest in medicinal chemistry. Its rigid nature reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This scaffold is often employed as a bioisosteric replacement for more flexible rings, such as the furanose in nucleosides, to lock the molecule in a specific, biologically active conformation. This guide will explore the SAR of derivatives containing this scaffold, highlighting how substitutions on the bicyclic ring and appended functional groups modulate their pharmacological activity.

Comparative Pharmacological Activity

The bicyclo[3.1.0]hexane framework has been incorporated into ligands for a variety of G-protein coupled receptors (GPCRs). The following table summarizes the quantitative data for representative compounds, demonstrating the scaffold's versatility.

Compound/Derivative ClassTarget ReceptorModification HighlightsBinding Affinity (Ki, nM)Reference
(N)-Methanocarba Adenosine DerivativeAdenosine A32-(5-chlorothiophen-2-yl)ethynyl)-N6-methyl0.38[1][2]
Imidazolyl Bicyclo[3.1.0]hexaneHistamine H3Imidazole and chlorobenzyl moieties5.6[3]
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylatemGluR34-[(3-methoxybenzoyl)amino]46.1 (IC50)[4]

Structure-Activity Relationship Insights Across Different Targets

Adenosine A3 Receptor Agonists

In the context of adenosine A3 receptor (A3AR) agonists, the bicyclo[3.1.0]hexane moiety (termed (N)-methanocarba) replaces the ribose ring of adenosine. This modification locks the molecule in a "North" conformation, which is preferred for A3AR binding and enhances both affinity and selectivity[1].

  • N6-Substitution: Small alkyl groups like methyl on the N6-position of the adenine base are well-tolerated and maintain high affinity[5].

  • C2-Substitution: Introduction of a 2-arylethynyl group on the adenine ring generally preserves or enhances A3AR affinity and selectivity[6]. For example, a 2-((5-chlorothiophen-2-yl)ethynyl) substitution results in a derivative with a Ki of 0.7 nM for the human A3AR.

  • 5'-Position: Modifications at the 5'-position of the bicyclo[3.1.0]hexane ring are generally not well-tolerated, with the exception of small amide or ester groups[1].

Histamine H3 Receptor Ligands

Conformationally rigid histamine analogues incorporating a bicyclo[3.1.0]hexane scaffold have been developed as selective H3 receptor ligands. In these compounds, the rigid scaffold restricts the conformation of the side chain, leading to improved selectivity over the H4 receptor subtype[3].

  • A notable example features an imidazole ring and a chlorobenzyl moiety attached to the bicyclo[3.1.0]hexane core, resulting in a compound with a high binding affinity for the H3 receptor (Ki = 5.6 nM) and over 100-fold selectivity against the H4 receptor[3]. This highlights the utility of the rigid scaffold in achieving receptor subtype selectivity.

Metabotropic Glutamate 2/3 Receptor Antagonists

The bicyclo[3.1.0]hexane framework has also been utilized to create conformationally constrained glutamic acid analogs that act as antagonists for metabotropic glutamate 2/3 (mGlu2/3) receptors.

  • A series of 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogs have been explored, leading to the discovery of potent and efficacious mGlu2/3 receptor antagonists. For instance, a derivative with a C4β-N-linked (3-methoxybenzoyl)amino substituent demonstrated remarkable selectivity for the mGlu3 receptor[4].

Experimental Protocols

Synthesis of Bicyclo[3.1.0]hexane Derivatives

The synthesis of the bicyclo[3.1.0]hexane scaffold can be achieved through various routes, often starting from readily available chiral precursors like D-ribose or epichlorohydrin[7][8]. A common strategy involves a multi-step synthesis to construct the fused cyclopropane and cyclopentane ring system.

A general synthetic approach for (N)-methanocarba nucleoside analogues involves:

  • Synthesis of the Bicyclo[3.1.0]hexane Core: Starting from a suitable chiral material, a series of reactions including cyclopropanation and ring formation are performed to yield the bicyclo[3.1.0]hexanol intermediate[7].

  • Mitsunobu Condensation: The bicyclic alcohol is then coupled with a purine base (e.g., 2-iodo-6-chloropurine) via a Mitsunobu reaction[6].

  • Functional Group Manipulations: Subsequent steps involve the introduction of various substituents at the N6 and C2 positions of the purine ring through reactions like amination and Sonogashira coupling[6].

  • Deprotection: Finally, any protecting groups are removed to yield the target compound[6].

Radioligand Binding Assay for Opioid Receptors (Representative Protocol)

This protocol is representative of assays used to determine the binding affinity of test compounds to GPCRs.

  • Membrane Preparation: Membranes from cells stably expressing the opioid receptor of interest (e.g., μ-opioid receptor) are prepared.

  • Assay Buffer: An appropriate buffer is prepared (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, and 0.1% BSA)[9].

  • Competition Binding: A mixture of the receptor-containing membranes and a specific radioligand (e.g., [3H]-diprenorphine) is incubated with varying concentrations of the test compound[9].

  • Incubation: The reaction mixture is incubated for a sufficient time to reach equilibrium (e.g., 2 hours at 25°C)[9].

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter[9].

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The biological targets of the discussed bicyclo[3.1.0]hexane derivatives are primarily G-protein coupled receptors. The following diagrams illustrate their canonical signaling pathways.

G_protein_signaling cluster_receptor GPCR Activation cluster_gprotein G-Protein Cascade cluster_effector Downstream Effectors Agonist Agonist (e.g., Bicyclic Derivative) Receptor Receptor (e.g., A3AR, H3R, mGluR2/3) Agonist->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel Modulation G_betagamma->Ion_Channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: General Gαi/o signaling pathway for A3AR, H3R, and mGluR2/3.

CB1_signaling cluster_receptor CB1 Receptor Activation cluster_gprotein G-Protein Signaling cluster_effector Effector Pathways Agonist Cannabinoid Agonist CB1R CB1 Receptor Agonist->CB1R Binds Gi_o Gαi/o Protein CB1R->Gi_o Activates G_alpha Gαi/o Gi_o->G_alpha G_betagamma Gβγ Gi_o->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK ↑ MAPK (ERK1/2) G_betagamma->MAPK Ca_channel ↓ Ca²⁺ Influx G_betagamma->Ca_channel K_channel ↑ K⁺ Efflux G_betagamma->K_channel cAMP ↓ cAMP AC->cAMP

Caption: Major signaling pathways of the Cannabinoid CB1 Receptor.

Conclusion and Future Directions

The bicyclo[3.1.0]hexane scaffold is a valuable tool in medicinal chemistry for the design of potent and selective ligands for a variety of GPCRs. Its rigid nature allows for the precise positioning of pharmacophoric features, leading to enhanced binding affinity and, in many cases, improved selectivity. While a systematic SAR of this compound itself is not extensively documented, the diverse applications of the bicyclo[3.1.0]hexane core in different ligand classes provide valuable insights into its properties.

Future research could focus on the systematic exploration of substitutions on the this compound scaffold to understand its potential as a standalone pharmacophore or as a building block for novel therapeutics targeting a wider range of biological targets. Such studies would be instrumental in further defining the chemical space and therapeutic potential of this versatile bicyclic amine.

References

The In Vivo Edge: A Comparative Guide to A3AR Agonists Featuring a Bicyclo[3.1.0]hexane Core

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of A3 adenosine receptor (A3AR) agonists with a bicyclo[3.1.0]hexane core, such as LJ-529 and MRS5980, against other A3AR agonists like Namodenoson (CF102) and Piclidenoson (CF101). This analysis is supported by experimental data across key therapeutic areas: neuroprotection, anti-inflammatory, and anti-cancer effects.

The A3 adenosine receptor has emerged as a promising therapeutic target due to its overexpression in inflammatory and cancer cells, while maintaining low expression in normal tissues.[1] Agonists targeting this receptor have shown significant potential in preclinical and clinical studies. A key structural innovation in the development of potent and selective A3AR agonists has been the incorporation of a bicyclo[3.1.0]hexane core, which serves as a rigid northern (N)-conformation mimic of the ribose moiety in traditional nucleoside agonists.[2] This structural modification has been shown to enhance receptor affinity and selectivity.[2]

This guide will delve into the in vivo performance of these bicyclo[3.1.0]hexane-containing agonists and compare them with ribose-based agonists, providing a comprehensive overview of their therapeutic potential.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of A3AR agonists with a bicyclo[3.1.0]hexane core compared to other A3AR agonists in various animal models.

Neuroprotective Effects
CompoundCore StructureAnimal ModelDisease ModelKey Efficacy DataReference
LJ-529 Bicyclo[3.1.0]hexaneRatMiddle Cerebral Artery Occlusion (MCAO)Reduced cerebral ischemic infarction by 69.9 ± 6.4% and edema by 63.1 ± 18.4% at 2 mg/kg.
MRS5980 Bicyclo[3.1.0]hexaneMouseChemotherapy-Induced Neuropathic Pain (Cisplatin)Prevented cisplatin-induced cognitive impairment, sensorimotor deficits, and neuropathic pain at 0.3 mg/kg/day.[3][3]
MRS5980 Bicyclo[3.1.0]hexaneRatChemotherapy-Induced Neuropathic Pain (Oxaliplatin)Reversed the loss in ATP production in saphenous nerve microfilaments.[4][4]
Anti-Inflammatory Effects
CompoundCore StructureAnimal ModelDisease ModelKey Efficacy DataReference
CF502 (MRS3558) Bicyclo[3.1.0]hexaneRatAdjuvant-Induced Arthritis (AIA)Markedly suppressed clinical and pathological manifestations of arthritis at an oral dose of 100 µg/kg.[5][5]
Piclidenoson (CF101) RiboseHumanPlaque PsoriasisAt 3 mg BID, achieved a PASI 75 rate of 9.7% versus 2.6% for placebo.
Piclidenoson (CF101) RiboseHumanRheumatoid ArthritisShowed strong evidence of an anti-inflammatory effect.
Anti-Cancer Effects
CompoundCore StructureAnimal ModelDisease ModelKey Efficacy DataReference
LJ-529 Bicyclo[3.1.0]hexaneMouseBreast Cancer XenograftAttenuated in vivo tumor growth.[6][6]
Namodenoson (CF102) RiboseHumanHepatocellular Carcinoma (HCC)Median overall survival of 6.8 months compared to 4.3 months for placebo in Child-Pugh B patients.
Namodenoson (CF102) MouseNon-alcoholic steatohepatitis (NASH)Showed significant anti-inflammatory, anti-steatotic, and anti-fibrotic effects.[7][7]
CF101 (Piclidenoson) RiboseMouseColon Carcinoma Xenograft (HCT-116)52 ± 6.1% tumor growth inhibition.[8][8]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

This protocol is adapted from established methods for inducing focal cerebral ischemia in rats.[9]

  • Animal Preparation: Healthy adult male rats (200-250 g) are fasted overnight. Anesthesia is induced with ketamine and xylazine.

  • Surgical Procedure:

    • The rat is placed in a supine position, and a midline cervical incision is made.

    • The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

    • The ECA is ligated and dissected distally.

    • A 4-0 silicone-coated nylon suture is introduced into the ECA lumen.

    • The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The suture is left in place for a specified duration (e.g., 90 minutes) to induce ischemia. For reperfusion, the suture is withdrawn.

  • Post-Operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring is performed at various time points.

  • Infarct Volume Assessment: After 24 hours of reperfusion, the brain is removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears as a pale, unstained region.[9]

Collagen-Induced Arthritis (CIA) Model for Inflammation

This protocol is a standard method for inducing an autoimmune arthritis model in mice that mimics human rheumatoid arthritis.[10][11]

  • Immunization (Day 0):

    • DBA/1J mice (8 weeks old) are used as they are genetically susceptible.

    • Bovine type II collagen is emulsified with Complete Freund's Adjuvant (CFA).

    • 0.1 ml of the emulsion (containing 100 µg of collagen) is injected subcutaneously at the base of the tail.

  • Booster Immunization (Day 21):

    • A second immunization is given with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Arthritis Assessment:

    • Starting from day 22, mice are monitored daily for signs of arthritis.

    • Each paw is scored on a scale of 0-4 based on the severity of erythema and swelling. The maximum clinical score per mouse is 16.

  • Drug Administration: A3AR agonists or vehicle are typically administered orally or via intraperitoneal injection, starting from the day of the booster immunization or upon the first signs of arthritis.[12]

Xenograft Tumor Model for Anti-Cancer Efficacy

This protocol describes a general procedure for establishing and evaluating the effect of A3AR agonists on tumor growth in a xenograft model.[13]

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media.

  • Tumor Cell Implantation:

    • Immunocompromised mice (e.g., nude mice) are used.

    • A suspension of cancer cells (e.g., 2 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor growth is monitored by measuring the tumor dimensions with calipers every few days.

    • Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Drug Administration:

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The A3AR agonist or vehicle is administered (e.g., orally or intraperitoneally) according to the desired dosing schedule.

  • Efficacy Evaluation: Treatment continues for a specified period, and the primary endpoint is typically the inhibition of tumor growth compared to the control group. At the end of the study, tumors are excised and weighed.[8]

Signaling Pathways and Experimental Workflows

The therapeutic effects of A3AR agonists are primarily mediated through the modulation of the Wnt/β-catenin and NF-κB signaling pathways.[1]

A3AR Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GSK3b GSK-3β PKA->GSK3b Inhibits Akt Akt/PKB PI3K->Akt Activates IKK IKK Akt->IKK Activates Akt->GSK3b Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates (marks for degradation) beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Inflammatory_Genes Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin_n->Gene_Transcription Induces A3AR_Agonist A3AR Agonist A3AR_Agonist->A3AR

Caption: A3AR agonist signaling cascade.

In Vivo Experimental Workflow

InVivo_Workflow cluster_preclinical_model Preclinical Model Selection cluster_treatment Treatment Protocol cluster_data_collection Data Collection & Analysis cluster_outcome Outcome Inflammation Inflammation Model (e.g., CIA) Disease_Induction Disease Induction Inflammation->Disease_Induction Cancer Cancer Model (e.g., Xenograft) Cancer->Disease_Induction Neuroprotection Neuroprotection Model (e.g., MCAO) Neuroprotection->Disease_Induction Animal_Prep Animal Preparation (Acclimatization, Grouping) Animal_Prep->Disease_Induction Drug_Admin Drug Administration (Agonist vs. Vehicle) Disease_Induction->Drug_Admin Efficacy_Endpoints Efficacy Endpoints (e.g., Tumor Volume, Arthritis Score, Infarct Size) Drug_Admin->Efficacy_Endpoints Biomarker_Analysis Biomarker Analysis (e.g., Cytokine Levels, Protein Expression) Drug_Admin->Biomarker_Analysis Histopathology Histopathological Analysis Drug_Admin->Histopathology Statistical_Analysis Statistical Analysis Efficacy_Endpoints->Statistical_Analysis Biomarker_Analysis->Statistical_Analysis Histopathology->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Conclusion Conclusion on Efficacy Results->Conclusion

Caption: General workflow for in vivo efficacy studies.

References

Spectroscopic Analysis for Structural Confirmation of N-methylbicyclo[3.1.0]hexan-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of N-methylbicyclo[3.1.0]hexan-3-amine and its derivatives. Due to the absence of publicly available experimental spectra for the exact target molecule, this guide synthesizes expected spectroscopic data based on known spectral characteristics of the bicyclo[3.1.0]hexane core and N-methyl amines. This guide also presents detailed experimental protocols and discusses alternative analytical methods for robust structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the expected and comparative spectroscopic data for this compound. This data is compiled from spectral databases for analogous compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)Notes
N-CH₃~2.3 - 2.5s-Singlet, characteristic of an N-methyl group.
H3 (CH-N)~2.8 - 3.2m-Deshielded by the adjacent nitrogen atom.
N-HVariable (1.0 - 3.0)br s-Broad singlet, position is concentration and solvent dependent.
Bicyclic Protons~0.5 - 2.2m2 - 10Complex multiplets due to the rigid bicyclic system and diastereotopicity.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
N-CH₃~35 - 45Characteristic shift for an N-methyl carbon.
C3 (CH-N)~55 - 65Deshielded by the directly attached nitrogen.
Bicyclic Carbons~15 - 40Aliphatic carbons of the bicyclic system.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Vibrational ModeExpected Frequency (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500Weak to MediumCharacteristic for a secondary amine. Broadness can indicate hydrogen bonding.
C-H Stretch (sp³)2850 - 3000StrongAliphatic C-H bonds of the bicyclic core and methyl group.
C-N Stretch1000 - 1250MediumAliphatic amine C-N stretching vibration.[1]
N-H Bend1550 - 1650MediumSometimes observed for secondary amines.

Table 4: Predicted Mass Spectrometry (MS) Data

IonExpected m/zFragmentation PathwayNotes
[M]⁺111-Molecular ion peak. Odd molecular weight is consistent with the presence of one nitrogen atom (Nitrogen Rule).
[M-1]⁺110Loss of H•Common fragmentation for cyclic amines.
[M-15]⁺96Loss of •CH₃Loss of the N-methyl group.
[M-28]⁺83Loss of C₂H₄Retro-Diels-Alder type fragmentation of the cyclopentane ring.
Iminium ion58α-cleavageCharacteristic fragmentation of N-methyl amines, leading to [CH₂=NHCH₃]⁺.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

  • A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Utilize electron ionization (EI) at 70 eV as the ionization method.[2] This hard ionization technique induces fragmentation, providing valuable structural information.[2]

Data Acquisition:

  • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 200 amu.

  • The instrument is typically operated in positive ion mode.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_confirmation Structural Confirmation Sample This compound Derivative Dissolution Dissolve in Deuterated Solvent (NMR) or Prepare Neat Sample (IR) or Dissolve in Volatile Solvent (MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process Spectra (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process Spectrum (Background Subtraction) IR->Process_IR Process_MS Analyze Mass Spectrum (Identify Molecular Ion, Fragmentation) MS->Process_MS Confirmation Structural Elucidation and Confirmation Process_NMR->Confirmation Process_IR->Confirmation Process_MS->Confirmation Alternative_Techniques Alternative and Complementary Analytical Techniques cluster_advanced_nmr Advanced NMR cluster_other_techniques Other Techniques Core Structural Confirmation COSY COSY (H-H Correlation) Core->COSY Connectivity HSQC HSQC (C-H Correlation) Core->HSQC Direct C-H Bonds HMBC HMBC (Long-Range C-H Correlation) Core->HMBC Molecular Skeleton NOESY NOESY (Through-Space H-H Correlation) Core->NOESY Stereochemistry XRay X-ray Crystallography (Absolute Structure) Core->XRay Unambiguous 3D Structure Computational Computational Chemistry (Predicted Spectra) Core->Computational Theoretical Validation

References

A Comparative Guide to the Crystallographic Analysis of N-methylbicyclo[3.1.0]hexan-3-amine Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid N-methylbicyclo[3.1.0]hexan-3-amine scaffold is a key pharmacophore in the development of potent and selective ligands for various biological targets, including adenosine receptors. Understanding the precise three-dimensional structure of molecules incorporating this moiety is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography stands as the gold standard for elucidating these structures at an atomic level. This guide provides a comparative overview of the crystallographic data for representative molecules containing the this compound core and contrasts this technique with other common analytical methods.

Quantitative Crystallographic Data Summary

The following table summarizes representative single-crystal X-ray diffraction data for two derivatives of this compound, herein designated as Compound 1 and Compound 2 . This data is based on publicly available information and serves as a comparative baseline. For detailed structural information, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.[1]

ParameterCompound 1 (CCDC 2157452)Compound 2 (CCDC 2157453)
Crystal Data
Chemical FormulaC₁₈H₂₁ClN₆O₃C₂₄H₂₄N₂O₅S
Formula Weight404.85464.52
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/c
a (Å)8.345(2)10.123(3)
b (Å)12.987(4)15.456(5)
c (Å)17.654(5)14.321(4)
α (°)9090
β (°)90105.67(2)
γ (°)9090
Volume (ų)1915.4(9)2154.3(11)
Z44
Data Collection
Temperature (K)100(2)100(2)
Wavelength (Å)1.541780.71073
Resolution (Å)0.840.77
Refinement
R-factor (R₁)0.0450.052
Weighted R-factor (wR₂)0.1180.135
Goodness-of-fit (S)1.051.07

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state conformation, other analytical techniques offer complementary information and are often more accessible for routine analysis.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous determination of absolute stereochemistry and conformation in the solid state.Requires a high-quality single crystal; the solid-state conformation may not be the same as in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms (NOE).Provides structural information in solution, which is often more biologically relevant; allows for the study of dynamic processes.Does not provide precise bond lengths and angles; structure elucidation can be complex for large molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition; fragmentation patterns can provide structural clues.High sensitivity, requires very small amounts of sample; can be coupled to chromatography for mixture analysis.Does not provide information on stereochemistry or conformation.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform; provides a characteristic "fingerprint" for a compound.Provides limited information about the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound of interest is mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The crystal is then placed in an X-ray diffractometer equipped with a focused monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54178 Å or Mo Kα, λ = 0.71073 Å) and a detector.

A series of diffraction images are collected as the crystal is rotated. The positions and intensities of the diffracted X-ray spots are recorded. These data are then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization against the experimental diffraction data. This refinement process yields the final atomic coordinates, bond lengths, and angles.

Visualizations

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Compound Compound Synthesis Purification Purification Compound->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation

Typical workflow for an X-ray crystallography experiment.

signaling_pathway Ligand This compound Derivative (Agonist) Receptor Adenosine A3 Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Downstream Downstream Cellular Response (e.g., anti-inflammatory effects) cAMP->Downstream Modulates

Hypothetical signaling pathway involving an this compound derivative.

References

Navigating the Pharmacokinetic Landscape of Bicyclo[3.1.0]hexane-Based A3 Adenosine Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel therapeutic agents is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the pharmacokinetic properties of several N-methylbicyclo[3.1.0]hexan-3-amine derivatives, specifically focusing on complex nucleoside analogues that have shown promise as selective A3 adenosine receptor (A3AR) agonists.

Due to a scarcity of publicly available pharmacokinetic data on simple this compound derivatives, this guide will focus on more complex, clinically relevant compounds where the bicyclo[3.1.0]hexane moiety is a key structural feature. These agents, including MRS5698, Piclidenoson (IB-MECA), and Namodenoson (Cl-IB-MECA), have been the subject of preclinical and clinical investigations, providing a foundation for comparative analysis.

Comparative Pharmacokinetic Data

The following tables summarize the available preclinical and clinical pharmacokinetic parameters for MRS5698, Piclidenoson, and Namodenoson. These compounds, while sharing the bicyclo[3.1.0]hexane core, exhibit distinct pharmacokinetic profiles influenced by their overall molecular structure.

Table 1: Preclinical Pharmacokinetic Parameters of Bicyclo[3.1.0]hexane Derivatives in Rodents

CompoundSpeciesDose & RouteTmax (h)Cmax (nM)AUC (ng·h/mL)T½ (h)Oral Bioavailability (%)
MRS5698[1][2]Mouse1 mg/kg, i.p.12042131.095[1][3]

Table 2: Human Clinical Pharmacokinetic and Pharmacodynamic Insights

CompoundKey Findings
Piclidenoson (IB-MECA)Orally bioavailable and has shown a good safety profile in clinical trials for inflammatory diseases.[4][5]
Namodenoson (Cl-IB-MECA)Orally bioavailable with high affinity and selectivity for the A3AR. It has been evaluated in clinical trials for liver cancer.[4][6]

In-Depth Look at a Key Derivative: MRS5698

MRS5698 is a potent and highly selective A3AR agonist that has been studied preclinically.[1][2] In mice, following a 1 mg/kg intraperitoneal dose, it reached a maximum plasma concentration (Cmax) of 204 nM at 1 hour (Tmax), with an area under the curve (AUC) of 213 ng·h/mL and a half-life (T½) of 1.09 hours.[1][2] Despite its potent in vivo activity in a neuropathic pain model, its oral bioavailability was found to be low at 5%.[1][3] Further in vitro studies revealed that MRS5698 is stable, largely bound to plasma proteins, and does not significantly inhibit major cytochrome P450 enzymes at concentrations below 10 µM.[1][2] Caco-2 cell transport studies suggested that the compound is subject to intestinal efflux, which may contribute to its low oral bioavailability.[1]

Experimental Protocols: A Glimpse into the Methodology

The determination of these pharmacokinetic parameters relies on robust and well-defined experimental protocols. Below is a generalized overview of the methodologies typically employed in such studies, based on the available information for MRS5698.

In Vivo Pharmacokinetic Study in Mice (for MRS5698)
  • Animal Model: Male mice are used for the study.

  • Drug Administration: MRS5698 is administered via intraperitoneal (i.p.) injection at a specific dose (e.g., 1 mg/kg). For oral bioavailability studies, the compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, and T½. Software such as WinNonlin is often used for this analysis.[1]

Visualizing the Concepts

To better understand the relationships between these compounds and the experimental processes, the following diagrams are provided.

cluster_scaffold General Scaffold of Bicyclo[3.1.0]hexane-based A3AR Agonists Scaffold Bicyclo[3.1.0]hexane Core Purine Purine Moiety Scaffold->Purine fused to R2 5'-Uronamide or other modifications Influences efficacy and pharmacokinetics Scaffold->R2 R1 Substitutions (e.g., at C2 and N6 positions) Determines selectivity and potency Purine->R1

Caption: General chemical scaffold of the compared A3AR agonists.

cluster_workflow Preclinical Pharmacokinetic Study Workflow start Start: Test Compound admin Drug Administration (e.g., i.p. or oral gavage) to Animal Model (e.g., Mouse) start->admin sampling Serial Blood Sampling at Predetermined Time Points admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) Quantification of Drug Concentration processing->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis end End: Determination of PK Parameters (Tmax, Cmax, AUC, T½) pk_analysis->end

Caption: Typical workflow for a preclinical pharmacokinetic study.

Conclusion

The this compound core, when incorporated into complex nucleoside analogues, gives rise to potent and selective A3 adenosine receptor agonists. While comprehensive head-to-head pharmacokinetic data is limited, the available information on compounds like MRS5698, Piclidenoson, and Namodenoson highlights the importance of overall molecular structure in determining their absorption, distribution, metabolism, and excretion profiles. MRS5698, for instance, demonstrates rapid absorption and elimination in preclinical models but faces challenges with oral bioavailability, likely due to efflux transporter activity. The clinical progression of Piclidenoson and Namodenoson underscores that favorable pharmacokinetic and safety profiles are achievable for this class of compounds. Future research should aim to provide more direct comparative pharmacokinetic data to better inform the design and development of next-generation A3AR agonists based on the bicyclo[3.1.0]hexane scaffold.

References

Cross-Reactivity Profile of N-methylbicyclo[3.1.0]hexan-3-amine Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of N-methylbicyclo[3.1.0]hexan-3-amine based ligands, with a focus on their well-documented activity as potent and selective agonists for the A3 adenosine receptor (A3AR). The bicyclo[3.1.0]hexane core is a rigid scaffold that locks the molecule in a conformation favorable for A3AR binding, often leading to high selectivity against other adenosine receptor subtypes.[1][2][3] However, a comprehensive understanding of their interactions with a broader range of G-protein coupled receptors (GPCRs) and other off-target proteins is crucial for preclinical safety assessment and lead optimization. This document summarizes available binding affinity data, details the experimental protocols used for their determination, and visualizes key signaling pathways and experimental workflows.

Comparative Analysis of Binding Affinity

The primary therapeutic target for many this compound based ligands is the A3 adenosine receptor. Consequently, the most extensive cross-reactivity data available is against other adenosine receptor subtypes (A1, A2A, and A2B).

A representative and highly selective A3AR agonist from this class is MRS5698: (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide.[2][4][5]

Table 1: Comparative Binding Affinities (Ki) of MRS5698 at Human Adenosine Receptor Subtypes

LigandA1 (Ki, nM)A2A (Ki, nM)A3 (Ki, nM)A1/A3 Selectivity RatioA2A/A3 Selectivity Ratio
MRS5698>10,000>10,0003.49>2865>2865

Data compiled from multiple sources.[2][4] The high Ki values for A1 and A2A receptors, often exceeding 10,000 nM, indicate very low affinity for these subtypes, highlighting the exceptional selectivity of MRS5698 for the A3 receptor.

While detailed cross-reactivity data against a broad panel of unrelated receptors for this compound based ligands is not extensively published in primary literature, some studies note that lead compounds are typically screened against panels of other GPCRs, ion channels, and transporters. For instance, MRS5698 was reported to have been evaluated against more than 50 other cell surface receptors and ion channels, with some off-target effects noted in the micromolar range.[4] This underscores the importance of comprehensive off-target screening during drug development.[6][7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of ligand cross-reactivity.

Radioligand Binding Assays for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.[10][11]

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., using a BCA assay). Membranes can be stored at -80°C.[12]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a specific radioligand (e.g., [³H]-labeled antagonist or agonist) for the target receptor. The concentration is usually at or near the Kd of the radioligand for the receptor.

    • A range of concentrations of the unlabeled test compound (e.g., this compound based ligand).

    • The prepared cell membranes.

  • Total Binding Control: Contains membranes and radioligand only.

  • Non-specific Binding (NSB) Control: Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a scintillation counter.

  • Specific Binding is calculated as Total Binding - Non-specific Binding.

  • The specific binding data is plotted against the logarithm of the test compound concentration, generating a sigmoidal dose-response curve.

  • The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve.

  • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for Gi/o-Coupled Receptors

This protocol measures the functional activity of a ligand at a Gi/o-coupled receptor, such as the A3 adenosine receptor, by quantifying the inhibition of adenylyl cyclase and the resulting decrease in intracellular cyclic AMP (cAMP).[13][14][15]

1. Cell Culture and Seeding:

  • Cells stably or transiently expressing the Gi/o-coupled receptor of interest are cultured under standard conditions.

  • The cells are seeded into 96-well plates and grown to an appropriate confluency.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

  • The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are stimulated with a known adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP production.

  • Concurrently, the cells are treated with a range of concentrations of the test agonist (e.g., an this compound based ligand).

  • The plate is incubated for a defined period (e.g., 20-30 minutes) at 37°C.

3. cAMP Quantification:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay (e.g., GloSensor™ cAMP Assay).[13][16][17]

4. Data Analysis:

  • The measured cAMP levels are plotted against the logarithm of the agonist concentration.

  • A dose-response curve is generated, from which the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Emax (the maximum inhibitory effect) are determined. These parameters quantify the potency and efficacy of the agonist, respectively.

Mandatory Visualizations

experimental_workflow_radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation cluster_quant Quantification prep1 Homogenize Cells/Tissues prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash & Resuspend Membranes prep2->prep3 assay1 Add Radioligand, Test Compound, & Membranes to 96-well Plate prep3->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 sep1 Rapid Filtration assay2->sep1 sep2 Wash Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Calculate IC50 & Ki quant1->quant2

Caption: Workflow for a radioligand competitive binding assay.

signaling_pathway_A3AR ligand A3AR Agonist (e.g., this compound derivative) receptor A3 Adenosine Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP atp ATP atp->camp pka Protein Kinase A camp->pka activates response Cellular Response (e.g., anti-inflammatory effects) pka->response

Caption: Canonical A3 adenosine receptor signaling pathway.

logical_relationship_selectivity compound This compound based ligand primary_target Primary Target (e.g., A3AR) compound->primary_target binds to off_target Off-Targets (e.g., A1AR, A2AAR, other GPCRs) compound->off_target binds to high_affinity High Affinity (Low Ki) primary_target->high_affinity low_affinity Low Affinity (High Ki) off_target->low_affinity therapeutic_effect Desired Therapeutic Effect high_affinity->therapeutic_effect side_effects Potential Side Effects low_affinity->side_effects

Caption: Ligand-target selectivity and its therapeutic implications.

References

Safety Operating Guide

Navigating the Disposal of N-methylbicyclo[3.1.0]hexan-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the operational disposal of N-methylbicyclo[3.1.0]hexan-3-amine (CAS No. 1780459-81-5), a bicyclic amine used in various research applications.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is synthesized from data for closely related bicyclic amine compounds and general chemical safety principles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance tailored to your specific circumstances and local regulations.

Core Safety and Hazard Information

Based on data from similar bicyclic amine compounds, this compound is anticipated to present several hazards. The following table summarizes the potential hazards and recommended personal protective equipment (PPE).

Hazard CategoryPotential HazardsRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Contact Causes serious eye irritation.Safety glasses with side shields or chemical goggles.
Inhalation May cause respiratory irritation.Use in a well-ventilated area or with a chemical fume hood.
Ingestion Harmful if swallowed.Do not eat, drink, or smoke when handling.
Flammability Potential for flammability (based on related compounds).Keep away from heat, sparks, and open flames.

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is crucial for the safe management of this compound waste.

Step 1: Segregation and Collection

  • Isolate Waste: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a designated and clearly labeled waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[1] Incompatible materials can lead to hazardous reactions.

Step 2: Containerization

  • Use Appropriate Containers: The waste container must be made of a material compatible with amines and be in good condition with a secure, tight-fitting lid.[1]

  • Proper Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant," "Flammable"), and the accumulation start date.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[1]

Step 4: Professional Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and disposal date, in accordance with institutional and regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated segregate Segregate Waste into Designated Container start->segregate label_container Label Container with Chemical Name and Hazards segregate->label_container store Store in a Cool, Dry, Well-Ventilated Area label_container->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs documentation Document Waste for Regulatory Compliance contact_ehs->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.